molecular formula C12H20O11 B1230768 3-Ketotrehalose CAS No. 24885-76-5

3-Ketotrehalose

Cat. No.: B1230768
CAS No.: 24885-76-5
M. Wt: 340.28 g/mol
InChI Key: RWDAEQLSLJPBCR-RMHOUTLUSA-N
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Description

3-keto-alpha,alpha-trehalose is a keto-disaccharide consisting of alpha,alpha-trehalose with the keto group at the 3-position. It is a keto-disaccharide and a glycosyl glycoside.

Properties

CAS No.

24885-76-5

Molecular Formula

C12H20O11

Molecular Weight

340.28 g/mol

IUPAC Name

(2R,3R,5S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-one

InChI

InChI=1S/C12H20O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-7,9-17,19-20H,1-2H2/t3-,4-,5-,6-,7+,9-,10-,11-,12-/m1/s1

InChI Key

RWDAEQLSLJPBCR-RMHOUTLUSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(C(=O)C(C(O2)CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H](C(=O)[C@@H]([C@H](O2)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(=O)C(C(O2)CO)O)O)O)O)O)O

Synonyms

3-ketotrehalose
3-oxotrehalose

Origin of Product

United States

Foundational & Exploratory

The Emergence of a Key Intermediate: A Technical Guide to the Discovery and Origin of 3-Ketotrehalose

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and significance of 3-Ketotrehalose, a pivotal intermediate in the synthesis of novel carbohydrate-based therapeutics. While its parent molecule, trehalose, is renowned for its role in the pathobiology of organisms like Mycobacterium tuberculosis, 3-Ketotrehalose has carved its own niche as a versatile chemical scaffold. This document delves into the initial enzymatic discovery that unlocked its synthetic potential, its subsequent chemical synthesis, and its emerging applications in drug development. We will explore the enzymatic machinery responsible for its formation, detail experimental protocols for its synthesis, and contextualize its importance within the broader landscape of carbohydrate chemistry and medicinal research.

Introduction: The Significance of Trehalose and its Analogs

Trehalose, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, is a molecule of profound biological importance. In mycobacteria, it is not merely a source of carbon and energy but also a central component of the cell wall, forming the core of immunomodulatory glycolipids like trehalose dimycolate (cord factor).[1] The essentiality of trehalose metabolism for the growth and survival of Mycobacterium smegmatis underscores its potential as a target for novel anti-tubercular agents.[2] This has spurred significant interest in the synthesis and study of trehalose analogs, which can serve as probes to elucidate metabolic pathways or as inhibitors of key enzymes.[3] Among these analogs, 3-Ketotrehalose stands out as a critical synthetic intermediate.

The Discovery of 3-Ketotrehalose: An Enzymatic Revelation

The story of 3-Ketotrehalose is intrinsically linked to the discovery and characterization of the enzyme D-glucoside 3-dehydrogenase (G3DH) .

The Pioneering Discovery of D-glucoside 3-dehydrogenase

The first identification and purification of D-glucoside 3-dehydrogenase was reported in the 1960s from the bacterium Agrobacterium tumefaciens.[1][4] This FAD-dependent enzyme was found to catalyze the regioselective oxidation of the hydroxyl group at the C-3 position of D-glucose and other aldopyranosides to their corresponding 3-ketoglycosides.[4][5] Subsequent research has identified G3DH in other microorganisms, including Flavobacterium saccharophilum and the mushroom Agaricus bisporus.[1][4]

Enzymatic Synthesis: The First Gateway to 3-Ketotrehalose

The broad substrate specificity of G3DH opened the door to the enzymatic synthesis of a variety of 3-ketoglycosides. A pivotal development was the application of G3DH from Flavobacterium saccharophilum in a one-step enzymatic route to prepare 3-keto derivatives of trehalose and sucrose.[6] This represented the first described method for the synthesis of 3-Ketotrehalose, showcasing the enzyme's utility in generating this novel carbohydrate derivative.

The Origin of 3-Ketotrehalose: A Tale of Synthesis

While the enzymatic route marked its initial creation, the origin of 3-Ketotrehalose is primarily a narrative of synthetic chemistry.

Is 3-Ketotrehalose a Natural Product?

To date, there is no definitive evidence to suggest that 3-Ketotrehalose is a naturally occurring metabolic intermediate in any organism. Its existence is predominantly the result of deliberate enzymatic or chemical synthesis in a laboratory setting.

Chemical Synthesis of 3-Ketotrehalose Derivatives

The first reported chemical synthesis of a 3-keto derivative of trehalose dates back to 1975.[7][8] More contemporary chemical syntheses of 3-azido-3-deoxy-trehalose (a derivative of 3-Ketotrehalose) involve a multi-step process.[9] A common strategy involves the Swern oxidation of a protected trehalose intermediate to yield the 3-keto derivative.[9] This is followed by selective reduction to introduce an axial hydroxyl group, which is then activated and substituted with an azide group.[9]

Experimental Protocols

Enzymatic Synthesis of 3-Ketotrehalose

This protocol is based on the use of D-glucoside 3-dehydrogenase.

Materials:

  • α,α-Trehalose

  • D-glucoside 3-dehydrogenase (from Flavobacterium saccharophilum or other suitable source)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol or phenazine methosulfate)

  • Phosphate buffer (pH 7.0)

  • Reaction vessel

  • Spectrophotometer for monitoring the reaction

Procedure:

  • Prepare a reaction mixture containing trehalose and the electron acceptor in the phosphate buffer.

  • Equilibrate the reaction mixture to the optimal temperature for G3DH activity.

  • Initiate the reaction by adding a purified preparation of D-glucoside 3-dehydrogenase.

  • Monitor the progress of the reaction by observing the reduction of the electron acceptor spectrophotometrically.

  • Upon completion, terminate the reaction by heat inactivation of the enzyme or by adding a quenching agent.

  • Purify the 3-Ketotrehalose from the reaction mixture using standard chromatographic techniques (e.g., ion-exchange or size-exclusion chromatography).

Chemical Synthesis of a 3-Ketotrehalose Intermediate (Illustrative)

This protocol outlines a general approach for the chemical synthesis of a protected 3-ketotrehalose derivative.

Materials:

  • Partially protected trehalose derivative (e.g., with only the 3-hydroxyl group exposed)

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Dichloromethane (DCM) as solvent

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for organic synthesis

Procedure (Swern Oxidation):

  • Under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.

  • Slowly add DMSO to the cooled solution, followed by the dropwise addition of the protected trehalose derivative dissolved in DCM.

  • Stir the reaction mixture at -78 °C for the appropriate time to allow for the formation of the intermediate.

  • Add triethylamine to the reaction mixture to quench the reaction and facilitate the formation of the ketone.

  • Allow the reaction to warm to room temperature.

  • Work up the reaction mixture by washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate.

  • Purify the resulting protected 3-ketotrehalose derivative by column chromatography on silica gel.

The Biological Significance and Applications of 3-Ketotrehalose

The primary significance of 3-Ketotrehalose lies in its role as a versatile synthetic precursor.

A Gateway to Novel Trehalose Analogs

3-Ketotrehalose is a key intermediate in the synthesis of various trehalose derivatives with potential therapeutic applications. For instance, it can be converted via reductive amination to 3-amino-3-deoxy-trehalose (3-trehalosamine) and its stereoisomers.[6] These amino-sugars can be further modified to create probes for studying mycobacterial cell wall biosynthesis or to develop inhibitors of key enzymes.

Precursor to Trehalase Inhibitors

A notable application of 3-Ketotrehalose is in the synthesis of 3,3'-diketotrehalose . This novel trehalose derivative, formed by the enzymatic oxidation of both glucose moieties of trehalose, has been shown to be a specific inhibitor of trehalase enzymes from pig kidney and Bombyx mori.[10][11] Given that trehalases are crucial for the utilization of trehalose as a carbon source in many organisms, inhibitors of these enzymes hold promise as potential antimicrobial or antifungal agents.

Data Presentation

Table 1: Properties of D-glucoside 3-dehydrogenase from various sources.

Source OrganismMolecular Mass (kDa)Optimal pHOptimal Temperature (°C)Cofactor
Agrobacterium tumefaciens~135 (dimer)7.5 - 8.537FAD
Flavobacterium saccharophilum~66 (monomer)7.050FAD
Agaricus bisporusNot specified6.040FAD
Rhizobium sp. L35~131 (dimer)7.540FAD

Visualizations

Enzymatic_Synthesis_of_3_Ketotrehalose Trehalose α,α-Trehalose G3DH D-glucoside 3-dehydrogenase (G3DH) Trehalose->G3DH Ketotrehalose 3-Ketotrehalose G3DH->Ketotrehalose Reduced_Acceptor Reduced Acceptor G3DH->Reduced_Acceptor Acceptor Electron Acceptor (e.g., DCPIP) Acceptor->G3DH

Caption: Enzymatic synthesis of 3-Ketotrehalose.

Chemical_Synthesis_Pathway ProtectedTrehalose Protected Trehalose (3-OH free) Swern Swern Oxidation (DMSO, (COCl)2, Et3N) ProtectedTrehalose->Swern ProtectedKeto Protected 3-Ketotrehalose Swern->ProtectedKeto Reduction Selective Reduction (e.g., NaBH4) ProtectedKeto->Reduction AxialOH Protected Trehalose (3-axial OH) Reduction->AxialOH Activation Activation & Substitution (e.g., Tf2O, NaN3) AxialOH->Activation AzidoDerivative Protected 3-Azido-3-deoxy-trehalose Activation->AzidoDerivative

Caption: Chemical synthesis of a 3-Ketotrehalose derivative.

Conclusion and Future Perspectives

The discovery of 3-Ketotrehalose, born from the characterization of D-glucoside 3-dehydrogenase, has provided a valuable tool for carbohydrate chemists and drug discovery scientists. While its natural occurrence remains elusive, its utility as a synthetic intermediate is firmly established. The ability to enzymatically or chemically introduce a ketone functionality at the C-3 position of trehalose opens up a myriad of possibilities for creating novel analogs with tailored biological activities. Future research in this area will likely focus on exploring the therapeutic potential of 3-Ketotrehalose derivatives as antimicrobial agents, enzyme inhibitors, and molecular probes to further unravel the complexities of microbial carbohydrate metabolism. The continued investigation into enzymes with novel specificities may also unveil new pathways for the synthesis of this and other rare sugars, further expanding the toolbox for medicinal chemistry.

References

  • Kalscheuer, R., & Koliwer-Brandl, H. (2014). Genetics of Mycobacterial Trehalose Metabolism. Microbiology Spectrum, 2(3). [Link]

  • Pan, Y. J., et al. (2013). 3P-043 Characterization of D-glucoside 3-dehydrogenase from Rhizobium sp. L35 and its application for D-allose production. Journal of Applied Glycoscience, 60(3), 181-187. [Link]

  • Takeo, K., & Tei, K. (1987). Preparation of 3-amino-3-deoxy derivatives of trehalose and sucrose and their activities. Carbohydrate research, 162(2), 318-323. [Link]

  • Zhang, L., et al. (2008). Properties of glucoside 3-dehydrogenase and its potential applications. African Journal of Biotechnology, 7(25). [Link]

  • Sode, K., et al. (2001). Enzymatic synthesis of a novel trehalose derivative, 3, 3'-diketotrehalose, and its potential application as the trehalase enzyme inhibitor. FEBS letters, 489(2-3), 211-214. [Link]

  • Zhang, Y., & DeBosch, B. J. (2020). Microbial and metabolic impacts of trehalose and trehalose analogues. Gut microbes, 11(5), 1475-1482. [Link]

  • Richardson, A. C., & Tarelli, E. (1975). Synthesis of a 3-keto derivative of trehalose. Carbohydrate Research, 42(2), 354-361. [Link]

  • Sode, K., et al. (2001). Enzymatic synthesis of a novel trehalose derivative, 3, 3'-diketotrehalose, and its potential application as the trehalase enzyme inhibitor. PubMed, 11231010. [Link]

  • De Smet, K. A., et al. (2000). Three pathways for trehalose biosynthesis in mycobacteria. Microbiology, 146(1), 199-208. [Link]

  • Lesur, E., et al. (2022). Synthesis of trehalose-based chemical tools for the study of the mycobacterial membrane. Comptes Rendus Chimie, 25(S1), 1-17. [Link]

  • Woodruff, P. J., et al. (2004). Trehalose is required for growth of Mycobacterium smegmatis. Journal of Biological Chemistry, 279(40), 41755-41763. [Link]

  • Brennan, P. J. (2003). The molecular biology of mycobacterial trehalose in the quest for advanced tuberculosis therapies. ResearchGate. [Link]

  • O'Neill, A. M., et al. (2019). Trehalose and bacterial virulence. Virulence, 10(1), 823-833. [Link]

  • Palanisamy, M., et al. (2017). Enzymatic Synthesis and Structural Characterization of Novel Trehalose-Based Oligosaccharides. Journal of agricultural and food chemistry, 65(19), 3911-3919. [Link]

  • Belardinelli, J. M., et al. (2021). Trehalose Recycling Promotes Energy-Efficient Biosynthesis of the Mycobacterial Cell Envelope. mBio, 12(1), e02801-20. [Link]

  • Ruhal, R., & Choudhury, B. (2012). Three biosynthesis pathways of trehalose production. The enzymes... ResearchGate. [Link]

  • Zheng, J., et al. (2016). Biosynthesis of trehalose by three different pathways. ResearchGate. [Link]

  • Richardson, A. C., & Tarelli, E. (1975). Synthesis of a 3-keto derivative of trehalose. PubMed, 1139564. [Link]

  • Lesur, E., et al. (2022). Synthesis of trehalose-based chemical tools for the study of the mycobacterial membrane. Comptes Rendus. Chimie, 25(G1), 1-17. [Link]

  • Goren, M. B., & Jiang, K. S. (1991). An improved synthesis of trehalose 6-mono- and 6, 6'-di-corynomycolates and related esters. Carbohydrate research, 210, 247-264. [Link]

  • PubChem. (n.d.). 3-ketotrehalose. PubChem. Retrieved February 9, 2026, from [Link].

Sources

The Metabolic Role and Biocatalytic Potential of 3-Ketotrehalose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ketotrehalose (3-KT) is a rare, oxidized derivative of the non-reducing disaccharide


-trehalose. While trehalose is ubiquitously recognized as a stress-protectant metabolite in bacteria, fungi, and plants, its oxidized intermediate, 3-KT, occupies a specialized niche in the catabolic machinery of specific soil bacteria, particularly within the order Rhizobiales.

This guide delineates the natural occurrence of 3-KT, specifically identifying the Agrobacterium and Sinorhizobium lineages as primary reservoirs. It details the enzymatic mechanisms governing its formation via FAD-dependent oxidoreductases and explores its utility as a high-value chiral synthon for the synthesis of aminotrehalose antibiotics.

Natural Occurrence & Phylogenetic Distribution

Unlike trehalose, which is accumulated as a terminal osmoprotectant, 3-Ketotrehalose is a transient metabolic intermediate. Its natural occurrence is strictly regulated by the presence of specific catabolic operons designed to scavenge disaccharides in the competitive rhizosphere environment.

Primary Organismal Reservoirs

The accumulation and subsequent metabolism of 3-KT have been definitively characterized in the following genera:

OrganismStrain ExamplesPhysiological ContextKey Genetic Locus
Agrobacterium tumefaciens C58, NRRL B-36Catabolism of exogenous trehalose and sucrose isomers.thuAB operon; G3DH gene
Sinorhizobium meliloti Rm1021Rhizosphere competence; utilization of root exudates.thu operon
Mesorhizobium loti MAFF303099Broad-range disaccharide oxidation.thu orthologs
Flavobacterium saccharophilum VariousSource of highly specific glucoside-3-dehydrogenase.g3dh
The thu Operon Significance

In S. meliloti and A. tumefaciens, the metabolism of trehalose does not proceed via the classical trehalase (hydrolysis to two glucose molecules) pathway alone. Instead, these organisms employ an oxidative pathway encoded by the thu operon .

  • ThuA: A putative oxidoreductase that converts trehalose to 3-ketotrehalose.

  • ThuB: A hydrolase specific for the keto-disaccharide, cleaving it into glucose and 3-ketoglucose.[1]

Biochemistry & Enzymology[2][3][4]

The formation of 3-KT represents a site-selective oxidation of the C-3 hydroxyl group on one of the glucopyranosyl moieties of trehalose.[2]

The Enzymatic Mechanism

The core enzyme responsible for this transformation is D-glucoside 3-dehydrogenase (G3DH) (EC 1.1.99.13).

  • Substrate Specificity: G3DH is remarkable for its ability to oxidize disaccharides (trehalose, sucrose, maltose) more efficiently than monosaccharides.

  • Cofactor Requirement: The enzyme is a flavoprotein (FAD-dependent) and typically couples with the electron transport chain in vivo (using cytochrome

    
     as a terminal acceptor) or artificial electron acceptors (PMS/DCIP) in vitro.
    
  • Stereochemistry: The oxidation is regiospecific to the C-3 position, converting the rigid glucopyranoside ring into a 3-ketoglucoside. This introduces a reactive carbonyl group into the otherwise chemically inert trehalose scaffold.

Metabolic Pathway Diagram

The following diagram illustrates the catabolic flux of trehalose through the 3-KT intermediate in Agrobacterium.

TrehaloseMetabolism Trehalose Trehalose (Non-reducing) ThreeKT 3-Ketotrehalose (Reactive Intermediate) Trehalose->ThreeKT ThuA / G3DH (Oxidation, FAD) Glucose D-Glucose ThreeKT->Glucose ThuB (Hydrolysis) ThreeKG 3-Ketoglucose ThreeKT->ThreeKG ThuB (Hydrolysis) Metabolism Central Carbon Metabolism (Entner-Doudoroff) Glucose->Metabolism Kinase/Isomerase ThreeKG->Glucose Reductase (NADH)

Figure 1: The oxidative catabolism of trehalose in Rhizobiales.[3] Trehalose is oxidized to 3-Ketotrehalose before hydrolysis, preventing the immediate release of glucose and potentially regulating carbon flux.

Experimental Protocols

Protocol A: Biocatalytic Production of 3-Ketotrehalose

Objective: Accumulate 3-KT using resting cells of A. tumefaciens. This method avoids the need for complex enzyme purification.

Reagents:

  • A. tumefaciens strain (e.g., C58 or NRRL B-36).

  • Substrate: 50 mM Trehalose in 50 mM Phosphate Buffer (pH 7.0).

  • Aeration: High oxygen transfer is critical for FAD regeneration.

Workflow:

  • Cultivation: Grow A. tumefaciens in YEB medium containing 1% sucrose (inducer) at 28°C until late log phase (OD600 ~ 1.5).

  • Harvest: Centrifuge cells (4,000 x g, 10 min) and wash twice with 50 mM Phosphate Buffer (pH 7.0).

  • Reaction Setup: Resuspend biomass to a high density (OD600 ~ 20) in the Trehalose/Buffer solution.

  • Incubation: Incubate at 28°C with vigorous shaking (200 rpm).

  • Monitoring: At 1-hour intervals, withdraw aliquots. 3-KT accumulation typically peaks at 4–6 hours before hydrolysis dominates.

  • Termination: Remove cells via centrifugation and filtration (0.22 µm).

Protocol B: Analytical Detection & Quantification

Method 1: Colorimetric Screening (The Ketolactose Test Principle) Unlike trehalose, 3-KT is a reducing sugar derivative due to the ketone group.

  • Reagent: Benedict’s reagent or Fehling’s solution.

  • Procedure: Mix 100 µL sample with 100 µL reagent. Heat at 80°C for 5 mins.

  • Result: Brick-red precipitate indicates presence of 3-KT. (Trehalose = Negative).

Method 2: HPLC Quantification (Gold Standard)

  • Column: Carbohydrate analysis column (e.g., Bio-Rad Aminex HPX-87H or Amino-bonded silica).

  • Mobile Phase: 75% Acetonitrile / 25% Water (for Amino columns).

  • Detector: Refractive Index (RI) or UV at 195 nm (Carbonyl absorption).

  • Retention: 3-KT elutes distinctively from trehalose due to polarity shift.

Applications in Drug Development

The unique carbonyl functionality of 3-KT makes it a versatile scaffold for "Glycodiversification."

Synthesis of Aminoglycoside Mimetics

3-KT is the direct precursor for 3-trehalosamine , a compound with broad-spectrum antibiotic and antifungal activity.

  • Mechanism: Reductive amination of the C-3 ketone group.

  • Reagents: Ammonium acetate (nitrogen source) + Sodium cyanoborohydride (reducing agent).

  • Utility: Aminoglycosides bind to bacterial ribosomes. 3-trehalosamine mimics this binding without the high toxicity often associated with traditional aminoglycosides.

Validamycin Biosynthesis Insight

While Validamycin A (an antifungal used in agriculture) is structurally related to trehalose, its biosynthesis involves a cyclization to valienone. However, the study of 3-KT provides mechanistic insights into the C-N bond formation in sugar moieties, serving as a model for engineering novel trehalose-based inhibitors of trehalase (a target for fungicides and insecticides).

Synthetic Workflow Diagram

SynthesisWorkflow Start Raw Material: Trehalose Enzymatic Enzymatic Oxidation (Agrobacterium Resting Cells) Start->Enzymatic Biocatalysis Purification Filtration & Ion Exchange (Remove Salts/Proteins) Enzymatic->Purification 3-Ketotrehalose Intermediate Chemical Reductive Amination (NH4OAc + NaBH3CN) Purification->Chemical Chemo-enzymatic Hybrid Step Product Target Product: 3-Trehalosamine (Antibiotic Candidate) Chemical->Product Yield ~40-60%

Figure 2: Chemo-enzymatic workflow for converting natural trehalose into high-value antibiotic precursors using the 3-KT intermediate.

References

  • Metabolism of Sucrose and its Five Isomers by Fusobacterium mortiferum . ResearchGate.

  • Physiology, genetics, and biochemistry of carbon metabolism in the alphaproteobacterium Sinorhizobium meliloti . Canadian Journal of Microbiology.

  • Purification and properties of 3-ketosucrose-forming enzyme from cells of Agrobacterium tumefaciens . ResearchGate.

  • Properties of glucoside 3-dehydrogenase and its potential applications . Academic Journals.

  • GapMind for Carbon Sources: Automated annotations of catabolic pathways . bioRxiv.

Sources

The Role of 3-Ketotrehalose in Bacterial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 3-Ketotrehalose (3-KT), a unique metabolic intermediate found primarily in plant-associated bacteria such as Agrobacterium tumefaciens and Sinorhizobium meliloti.[1] Unlike the canonical trehalose hydrolysis pathway mediated by trehalase (TreH), the 3-KT pathway represents an oxidative catabolic route initiated by the flavoprotein Glucoside 3-dehydrogenase (G3DH). This guide details the enzymology of 3-KT production, its downstream degradation via specific hydrolases, its physiological role in rhizosphere competence, and its applications in biocatalysis and antibiotic resistance research.

Introduction: The Metabolic Niche of 3-Ketotrehalose

Trehalose (


-D-glucopyranosyl-(1

1)-

-D-glucopyranoside) is a non-reducing disaccharide widely recognized as a universal stress protectant and carbon storage molecule. In most bacteria, trehalose is catabolized directly into two glucose molecules by trehalase (EC 3.2.1.28) or via phosphorolysis by trehalose phosphorylase (EC 2.4.1.64).

However, a distinct oxidative pathway exists in the Rhizobiaceae family. Here, trehalose is first oxidized to 3-ketotrehalose (


-D-ribo-hexopyranosyl-3-ulose-(1

1)-

-D-glucopyranoside) before hydrolysis. This pathway allows these bacteria to utilize trehalose as a sole carbon source in competitive environments like the plant rhizosphere, where trehalose is abundant due to root exudates and fungal activity.
Chemical Structure & Properties[2][3]
  • IUPAC Name:

    
    -D-ribo-hexos-3-ulosyl-(1
    
    
    
    1)-
    
    
    -D-glucopyranoside
  • Key Feature: The hydroxyl group at the C-3 position of one glucose moiety is oxidized to a ketone.

  • Stability: 3-KT is labile in alkaline conditions (undergoing

    
    -elimination) but stable at neutral to slightly acidic pH, which aligns with the periplasmic or cytoplasmic environment of the enzymes involved.
    

Biosynthesis and Enzymology[3][4][5][6][7]

The formation of 3-KT is catalyzed by Glucoside 3-dehydrogenase (G3DH) , a promiscuous enzyme that plays a central role in the oxidative metabolism of disaccharides.

Glucoside 3-Dehydrogenase (G3DH)[2][8]
  • EC Number: 1.1.99.13

  • Localization: Typically membrane-associated or periplasmic in Agrobacterium, linked to the electron transport chain.

  • Cofactor: Flavin Adenine Dinucleotide (FAD).

  • Mechanism: G3DH catalyzes the oxidation of the C-3 hydroxyl group of the glucosyl residue. It transfers electrons to FAD, which are subsequently passed to cytochrome

    
     or artificial electron acceptors (e.g., DCPIP, ferricyanide).
    

Reaction:



Substrate Specificity

G3DH is notable for its broad substrate specificity. While it exhibits high activity towards trehalose, it also oxidizes:

  • Sucrose

    
     3-Ketosucrose[2][3]
    
  • Maltose

    
     3-Ketomaltose
    
  • Validoxylamine A

    
     3-Ketovalidoxylamine A (Antibiotic degradation context)[4]
    
Pathway Visualization

The following diagram illustrates the divergence of trehalose metabolism, highlighting the unique 3-KT pathway found in Agrobacterium.

TrehalosePathways Trehalose Trehalose TreH Trehalase (EC 3.2.1.28) Trehalose->TreH TreP Trehalose Phosphorylase Trehalose->TreP G3DH Glucoside 3-dehydrogenase (EC 1.1.99.13) Trehalose->G3DH Glucose Glucose G6P Glucose-6-P ThreeKT 3-Ketotrehalose ThreeKTH 3-Ketotrehalose Hydrolase ThreeKT->ThreeKTH ThreeKG 3-Ketoglucose ThreeKGR 3-Ketoglucose Reductase ThreeKG->ThreeKGR TreH->Glucose Hydrolysis TreP->Glucose TreP->G6P Phosphorolysis G3DH->ThreeKT Oxidation ThreeKTH->Glucose ThreeKTH->ThreeKG Hydrolysis ThreeKGR->Glucose Reduction (NADPH)

Figure 1: Comparison of the canonical trehalase pathway and the oxidative 3-Ketotrehalose pathway in Agrobacterium tumefaciens.[3][5]

Metabolic Fate: Catabolism and Regulation

Once produced, 3-KT does not accumulate indefinitely; it is a transient catabolic intermediate.

Hydrolysis via 3-Ketotrehalose Hydrolase

The degradation of 3-KT requires a specific glycoside hydrolase, often encoded by genes within the thu (trehalose utilization) operon (e.g., thuAB in Sinorhizobium).

  • Enzyme: 3-Ketotrehalose Hydrolase (putative glycoside hydrolase family, potentially DUF1080 domain-containing).[6][7]

  • Reaction: Cleaves the

    
    -1,1-glycosidic bond.
    
  • Products: Glucose + 3-Ketoglucose.

Fate of 3-Ketoglucose

The 3-ketoglucose produced is toxic if allowed to accumulate due to its reactivity. It is rapidly processed:

  • Reduction: Converted back to glucose by 3-ketoglucose reductase (NADPH-dependent).

  • Assimilation: The resulting glucose enters the Entner-Doudoroff (ED) pathway or Embden-Meyerhof-Parnas (EMP) pathway for energy production.

Regulation (The thu Operon)

In Rhizobium and Agrobacterium, the transport and metabolism of trehalose are tightly regulated. The presence of trehalose (and potentially 3-KT itself) induces the expression of the thuEFGKAB operon.

  • thuEFGK: Encodes an ABC transporter system for high-affinity uptake of trehalose.

  • thuAB: Encodes the catabolic enzymes (G3DH-like and hydrolase activities).

Physiological Significance[9][11]

Rhizosphere Competence

Plants secrete significant amounts of sugars from their roots. Trehalose is a common component of this "rhizodeposition." Bacteria possessing the 3-KT pathway have a competitive advantage:

  • Exclusive Niche: They can utilize trehalose via a high-affinity oxidative pathway that may function effectively even when other carbon sources are present.

  • Symbiosis: In nitrogen-fixing symbionts (Sinorhizobium), this pathway ensures the bacteria can survive during the free-living stage in the soil before nodulation.

Antibiotic Resistance and Modification

The G3DH enzyme has been implicated in the metabolism of Validamycin A , an antifungal antibiotic that functions as a trehalase inhibitor.

  • Mechanism: Validamycin A mimics trehalose.[8]

  • G3DH Action: G3DH can oxidize the validoxylamine A moiety of Validamycin to 3-ketovalidoxylamine A.[4]

  • Implication: This oxidative modification can serve as a resistance mechanism or a biodegradation route, detoxifying the inhibitor or allowing the bacterium to use the antibiotic frame as a carbon source.

Experimental Protocols

Protocol: Enzymatic Assay for G3DH Activity

This protocol measures the reduction of an artificial electron acceptor (DCPIP) coupled to the oxidation of trehalose.

Reagents:

  • Buffer: 50 mM Phosphate Buffer, pH 7.0.

  • Substrate: 100 mM Trehalose solution.

  • Electron Acceptor: 2 mM 2,6-Dichlorophenolindophenol (DCPIP).

  • Enzyme Source: Cell-free extract of A. tumefaciens or purified G3DH.

Procedure:

  • Preparation: In a spectrophotometer cuvette, mix 800

    
    L Buffer, 100 
    
    
    
    L DCPIP, and 50
    
    
    L Enzyme extract.
  • Baseline: Monitor absorbance at 600 nm for 1 minute to establish a baseline (endogenous reduction).

  • Reaction Start: Add 50

    
    L Trehalose solution. Mix by inversion.
    
  • Measurement: Monitor the decrease in absorbance at 600 nm (

    
    ) for 5 minutes.
    
  • Calculation:

    
    
    
Protocol: Purification of 3-Ketotrehalose

Since 3-KT is not commercially widely available, it must be produced enzymatically.

Workflow:

  • Bioconversion: Incubate A. tumefaciens resting cells (high density, OD

    
     ~20) with 5% (w/v) trehalose in 50 mM phosphate buffer (pH 7.0) with vigorous aeration for 4–6 hours.
    
  • Clarification: Centrifuge at 10,000

    
     for 20 min to remove cells.
    
  • Filtration: Pass supernatant through a 0.22

    
    m filter.
    
  • Separation: Apply to a Dowex 1

    
    2 (borate form) anion exchange column.
    
    • Rationale: 3-ketosugars form complexes with borate, altering their charge relative to neutral sugars.

  • Elution: Elute with a gradient of Potassium Borate (0 to 0.5 M).

  • Detection: Monitor fractions using TLC (Silica gel 60; Solvent: n-Butanol:Acetic Acid:Water 2:1:1). 3-KT appears as a spot that reduces alkaline triphenyltetrazolium chloride (TTC) spray (red spot) due to the keto group, unlike trehalose.

Data Summary: Comparative Metabolism

FeatureCanonical Pathway3-Ketotrehalose Pathway
Primary Enzyme Trehalase (TreH)Glucoside 3-dehydrogenase (G3DH)
Mechanism HydrolysisOxidation
Intermediate None (Direct to Glucose)3-Ketotrehalose
Cofactor NoneFAD (Electron Transport Chain linked)
Key Organisms E. coli, Bacillus, MammalsAgrobacterium, Rhizobium, Sinorhizobium
Physiological Role Carbon source, OsmoregulationRhizosphere competence, Antibiotic metabolism

References

  • Agrobacterium G3DH Characterization: Hayano, K., & Fukui, S. (1967). Purification and properties of 3-ketosucrose-forming enzyme from the cells of Agrobacterium tumefaciens. Journal of Biological Chemistry, 242(16), 3665-3672.

  • 3-Ketotrehalose Pathway Discovery: Ampomah, O. Y., Avetisyan, A., Hansen, E., Svenson, J., & Bhuvaneswari, T. V. (2013).[9] The thuEFGKAB operon of Rhizobia and Agrobacterium tumefaciens codes for transport of trehalose, maltitol, and isomers of sucrose and their assimilation through the formation of their 3-keto derivatives.[1] Journal of Bacteriology, 195(17), 3797–3807.

  • Validamycin and Trehalase Inhibition: Asano, N. (2003).[8][10][11] Glycosidase inhibitors: update and perspectives on practical use. Glycobiology, 13(10), 93R–104R.

  • Bacterial Trehalose Metabolism Review: Argüelles, J. C. (2000).[5][12] Physiological roles of trehalose in bacteria and yeasts: a comparative analysis. Archives of Microbiology, 174(4), 217-224.

  • G3DH Applications in Biotechnology: Kojima, I., et al. (2022). Filling gaps in bacterial catabolic pathways with computation and high-throughput genetics. PLOS Genetics.

Sources

The Biochemistry and Biotechnological Potential of 3-Ketotrehalose: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

3-Ketotrehalose (3-KT) is a rare, reducing disaccharide derivative of trehalose (


-D-glucopyranosyl-

-D-glucopyranoside). While trehalose is renowned for its non-reducing stability and stress-protection capabilities in biological systems, 3-KT introduces a ketone group at the C-3 position of one glucose moiety. This structural modification drastically alters its physicochemical profile, converting a metabolically inert protectant into a reactive intermediate with potent enzyme-inhibitory properties.

For drug development professionals, 3-KT is of high interest not merely as a metabolite, but as a suicide substrate and a chiral precursor . It serves as a specific inhibitor of trehalase—an enzyme critical for insect flight metabolism and fungal spore germination—making it a prime candidate for non-toxic insecticides and antifungals.

Physicochemical Comparison
FeatureTrehalose3-Ketotrehalose (3-KT)
IUPAC Name

-D-Glucopyranosyl-

-D-glucopyranoside

-D-ribo-Hexos-3-ulopyranosyl-

-D-glucopyranoside
Redox Potential Non-reducing (Stable)Reducing (Reactive to Fehling's/Benedict's)
Alkaline Stability High (Stable at pH > 10)Low (Degrades via

-elimination in base)
Enzymatic Role Energy storage / Stress protectantMetabolic intermediate / Trehalase inhibitor
C-3 Geometry Hydroxyl group (

)
Ketone group (

, planar)

Metabolic Pathways & Enzymology

The production and degradation of 3-KT are primarily observed in soil bacteria, most notably Agrobacterium tumefaciens (now Rhizobium radiobacter). Understanding this pathway is crucial for engineering production strains.

The Agrobacterium Pathway

In A. tumefaciens, trehalose is not hydrolyzed directly by trehalase. Instead, it undergoes an oxidative cleavage pathway:

  • Oxidation: Trehalose is oxidized at the C-3 position by Trehalose Dehydrogenase (TDH) (also known as G3DH in some contexts) to form 3-KT. This reaction requires NAD+ or FAD.

  • Hydrolysis: 3-KT is hydrolyzed by a specific 3-Ketotrehalase (glycosidase) to yield Glucose and 3-Ketoglucose.

This pathway prevents the immediate release of two glucose molecules, regulating energy flow and creating a metabolic bottleneck that can be exploited for 3-KT accumulation.

TrehaloseMetabolism Trehalose Trehalose TDH Trehalose Dehydrogenase (TDH) Trehalose->TDH ThreeKT 3-Ketotrehalose (3-KT) ThreeKTase 3-Ketotrehalase ThreeKT->ThreeKTase Trehalase_Inhibition Insect/Fungal Trehalase ThreeKT->Trehalase_Inhibition Inhibits Glucose Glucose ThreeKG 3-Ketoglucose TDH->ThreeKT Oxidation (NAD+ -> NADH) ThreeKTase->Glucose ThreeKTase->ThreeKG Hydrolysis

Figure 1: The oxidative catabolism of trehalose in Agrobacterium tumefaciens. Note that 3-KT acts as an intermediate that is subsequently cleaved.

Protocol: Enzymatic Synthesis of 3-Ketotrehalose

While microbial fermentation using A. tumefaciens is possible, it often suffers from low yields due to the rapid hydrolysis of 3-KT by endogenous 3-ketotrehalase. A more robust method for research-grade synthesis involves biocatalysis using purified Glucose-3-Dehydrogenase (G3DH) derived from Halomonas sp. or Flavobacterium, which accepts trehalose as a substrate.

Rationale

This protocol uses an enzymatic approach to avoid the complex purification required to separate 3-KT from fermentation broth components. We utilize an electron acceptor (PMS/DCIP) system to regenerate the cofactor, driving the equilibrium toward 3-KT.

Materials
  • Enzyme: Purified G3DH (from Halomonas sp.

    
    -15 or recombinant source).
    
  • Substrate: Trehalose dihydrate (High purity).

  • Buffer: 50 mM Phosphate buffer, pH 6.0 (Crucial: Avoid pH > 7.5 to prevent 3-KT degradation).

  • Electron Acceptor: Phenazine methosulfate (PMS) and 2,6-Dichlorophenolindophenol (DCIP).

  • Purification: Activated Carbon and Ion Exchange Resin (Amberlite IR-120B and IRA-410).

Step-by-Step Workflow
  • Reaction Setup:

    • Dissolve Trehalose (100 mM) in 50 mM Phosphate buffer (pH 6.0).

    • Add G3DH (5 U/mL final concentration).

    • Add PMS (0.5 mM) and DCIP (0.5 mM) as electron mediators.

    • Note: Perform reaction in the dark due to light sensitivity of PMS/DCIP.

  • Incubation:

    • Incubate at 25°C with gentle shaking (150 rpm) for 16–24 hours.

    • Monitoring: Monitor the reduction of DCIP (color change from blue to colorless) or check aliquots via TLC (see Section 5).

  • Termination & Clarification:

    • Stop reaction by lowering pH to 4.0 with dilute HCl (stabilizes 3-KT).

    • Centrifuge at 10,000 x g for 10 mins to remove precipitated protein/mediators.

  • Purification (The Carbon Column Method):

    • Apply supernatant to a column packed with activated carbon.

    • Wash: Wash with water to remove salts and unreacted glucose (if any).

    • Elution: Elute 3-KT using a linear gradient of Ethanol (0% to 20%). 3-KT typically elutes before residual trehalose due to polarity differences.

  • Polishing:

    • Pass the eluate through mixed-bed ion exchange resins (Amberlite IR-120B/IRA-410) to remove ionic impurities.

    • Lyophilize the neutral fraction to obtain amorphous white powder.

ProductionProtocol Step1 Step 1: Reaction Mix Trehalose + G3DH + PMS/DCIP pH 6.0, 25°C Step2 Step 2: Bioconversion 16-24 Hours (Dark Condition) Step1->Step2 Step3 Step 3: Acidification pH -> 4.0 (Stabilization) Step2->Step3 Step4 Step 4: Carbon Column Adsorption Step3->Step4 Step5 Step 5: Ethanol Gradient Elution (0-20%) Step4->Step5 Final Pure 3-Ketotrehalose (Lyophilized) Step5->Final

Figure 2: Enzymatic production workflow for 3-Ketotrehalose using G3DH.

Biological Significance & Applications[2][3][4]

Trehalase Inhibition

The primary pharmacological interest in 3-KT lies in its ability to inhibit trehalase .

  • Mechanism: Trehalase hydrolyzes trehalose into two glucose molecules. 3-KT acts as a competitive inhibitor (Ki values typically in the mM range).

  • Impact: In insects, trehalose is the primary blood sugar (haemolymph sugar). Inhibiting trehalase prevents the utilization of this energy source during flight, leading to hypoglycemia and death. This offers a pathway for species-specific bio-insecticides that do not target mammalian glucose metabolism.

Precursor for Aminosugars

3-KT undergoes reductive amination to form 3-trehalosamine and other amino-sugar derivatives.[1] These compounds often exhibit broad-spectrum antibiotic activity and are structurally related to aminoglycosides, but with lower toxicity profiles.

Analytical Characterization

To validate the synthesis of 3-KT, specific analytical techniques must be employed to distinguish it from the parent trehalose.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: n-Butanol : Pyridine : Water (6:4:3 v/v).

  • Detection:

    • Spray with alkaline silver nitrate or triphenyltetrazolium chloride (TTC) .

    • Result: 3-KT appears as a dark/red spot (reducing sugar) upon heating. Trehalose will not stain with these reducing sugar reagents, providing a clear negative control.

HPLC Analysis[6]
  • Column: Carbohydrate analysis column (e.g., Aminex HPX-87H or Shodex Sugar KS-801).

  • Detector: Refractive Index (RI).

  • Conditions: 0.005 M H2SO4 mobile phase at 60°C.

  • Retention Time: 3-KT typically elutes slightly earlier than trehalose due to the structural rigidity introduced by the ketone group.

References

  • Hayano, K., & Fukui, S. (1967). Purification and properties of 3-ketosucrose-forming enzyme from the cells of Agrobacterium tumefaciens. Journal of Biological Chemistry, 242(16), 3665–3672.

  • Sode, K., et al. (2001). Enzymatic synthesis of a novel trehalose derivative, 3,3'-diketotrehalose, and its potential application as the trehalase enzyme inhibitor.[2] FEBS Letters, 491(1-2), 147-152.

  • Takeuchi, M., et al. (1986). Purification and properties of 3-ketotrehalase from Agrobacterium tumefaciens. Canadian Journal of Microbiology, 32, 123-129.

  • Bernaerts, M. J., & De Ley, J. (1960).[3] Microbiological formation and preparation of 3-ketoglycosides from disaccharides. Journal of General Microbiology, 22(1), 129-136.[3]

  • Salminen, A., & Novikov, D. (2017). Rapid One-step Enzymatic Synthesis and All-aqueous Purification of Trehalose Analogues. Journal of Visualized Experiments, (120), e55209.

Sources

Technical Guide: Preliminary Studies on 3-Ketotrehalose Function

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ketotrehalose (3-KT) is a rare, oxidized derivative of trehalose (


-D-glucopyranosyl-3-ulose-

-D-glucopyranoside) primarily generated via the oxidative metabolism of Agrobacterium tumefaciens (now Rhizobium radiobacter). Unlike its chemically inert parent molecule, 3-KT possesses a reactive carbonyl group at the C-3 position, rendering it a high-value scaffold for the chemo-enzymatic synthesis of aminoglycoside antibiotics (e.g., 3-trehalosamine) and specific enzyme inhibitors (e.g., 3,3'-diketotrehalose).

This guide provides a technical roadmap for researchers to isolate, characterize, and functionally validate 3-KT. It moves beyond basic literature review to offer actionable protocols for enzymatic production and downstream derivatization, positioning 3-KT as a critical intermediate in glyco-engineering and antibiotic development.

Introduction: The Metabolic Context

Trehalose is typically viewed as a stress protectant or storage carbohydrate.[1][2][3] However, in Agrobacterium tumefaciens, it undergoes a unique oxidative catabolism. The bacterium utilizes a 3-ketoglycose-synthesizing system , specifically employing D-glucoside 3-dehydrogenase (G3DH) to oxidize trehalose to 3-KT.[4]

This metabolic node is critical for two reasons:

  • Bio-orthogonal Reactivity: The introduction of a ketone into the stable trehalose disaccharide creates a "chemical handle" for reductive amination without protecting groups.

  • Enzyme Inhibition: The doubly oxidized form, 3,3'-diketotrehalose (3,3'-dkT), acts as a potent competitive inhibitor of trehalase, a target for insect control and antifungal therapeutics.

Mechanism of Action

The conversion relies on the regiospecific oxidation of the C-3 hydroxyl group. Unlike chemical oxidation, which is often non-specific, G3DH (FAD-dependent) targets the C-3 position exclusively.

Figure 1: The Agrobacterium 3-Ketotrehalose Metabolic Pathway This diagram illustrates the enzymatic oxidation of trehalose and its subsequent hydrolysis or derivatization.[1]

G Trehalose Trehalose (Substrate) ThreeKT 3-Ketotrehalose (3-KT) Trehalose->ThreeKT Oxidation (C3-OH -> C=O) G3DH Enzyme: G3DH (D-glucoside 3-dehydrogenase) G3DH->ThreeKT ThreeThreeDKT 3,3'-Diketotrehalose (Trehalase Inhibitor) ThreeKT->ThreeThreeDKT Further Oxidation (High G3DH Activity) Hydrolysis Glucose + 3-Ketoglucose ThreeKT->Hydrolysis Metabolic Degradation Trehalosamine 3-Trehalosamine (Antibiotic) ThreeKT->Trehalosamine Chemo-enzymatic Synthesis Alpha3KG Enzyme: Alpha-3-ketoglucosidase Alpha3KG->Hydrolysis RedAm Reductive Amination (NH4OAc + NaBH3CN) RedAm->Trehalosamine

Caption: Pathway showing G3DH-mediated oxidation of trehalose to 3-KT and divergent fates: hydrolysis (metabolism) or amination (synthesis).[4]

Phase I: Enzymatic Production & Isolation

Objective: Establish a robust supply of 3-KT using whole-cell biocatalysis.

Why Whole-Cell Biocatalysis?

Purifying G3DH is labor-intensive and the enzyme requires FAD regeneration. Using resting cells of Agrobacterium tumefaciens (e.g., strain IAM 1525 or similar) is superior because the electron transport chain naturally regenerates the cofactor, driving the reaction forward.

Experimental Protocol: Biosynthesis

Reagents:

  • A. tumefaciens culture (grown in sucrose-containing medium to induce G3DH).[5][6]

  • Substrate: 10% (w/v) Trehalose solution.

  • Buffer: 50 mM Phosphate buffer (pH 7.0).

  • Aeration: High oxygen transfer is critical (baffled flasks).

Workflow:

  • Induction: Cultivate A. tumefaciens in medium containing sucrose (1-2%) for 24 hours. The presence of sucrose/3-ketosucrose induces the 3-ketoglycose-synthesizing system.

  • Harvest: Centrifuge cells (6,000 x g, 10 min) and wash twice with phosphate buffer.

  • Reaction: Resuspend cells (OD600 ~ 20) in the 10% trehalose solution. Incubate at 28°C with vigorous shaking (200 rpm) for 12–18 hours.

  • Monitoring: Monitor the reaction using TLC (Silica gel 60).

    • Mobile Phase: n-Butanol : Pyridine : Water (6:4:3).

    • Detection: Spray with alkaline triphenyltetrazolium chloride (TTC). Note: TTC specifically stains reducing sugars (ketoses) red; unreacted trehalose will not stain.

Purification Strategy

3-KT is labile in alkaline conditions (beta-elimination). Avoid high pH steps.

  • Clarification: Remove cells via centrifugation/filtration (0.22 µm).

  • Anion Exchange (Optional): Pass through a weak anion exchanger to remove acidic impurities, but 3-KT is neutral.

  • Carbon Column Chromatography:

    • Load supernatant onto an activated charcoal column.

    • Wash with water to remove salts.

    • Elute with a linear gradient of Ethanol (0–20%). 3-KT typically elutes after glucose but before trehalose due to slight polarity differences.

Phase II: Physicochemical Characterization

Objective: Validate the identity and stability of the isolated intermediate.

The presence of the ketone group at C-3 alters the physical properties of the sugar significantly compared to trehalose.

Table 1: Comparative Properties of Trehalose and 3-Ketotrehalose

FeatureTrehalose3-Ketotrehalose (3-KT)Analytical Method
Reducing Power Non-reducingReducingFehling’s Test / TTC Stain
Alkaline Stability High (Stable at pH 11)Low (Degrades > pH 8.5)UV Spec (Enediol formation)
C-3 Functional Group Hydroxyl (-OH)Ketone (=O)IR Spectroscopy (1720 cm⁻¹)
Trehalase Susceptibility HydrolyzedResistant / InhibitoryEnzymatic Assay (Pig Kidney)
Stability Assay Protocol

Rationale: 3-ketoglycosides are prone to beta-elimination in base.

  • Prepare 10 mM 3-KT in buffers ranging from pH 5.0 to 9.0.

  • Incubate at 25°C.

  • Measure absorbance at 310 nm (characteristic of enediol intermediates) over 60 minutes.

  • Result: A rapid increase in A310 at pH > 8.0 indicates degradation. Storage must be at pH 6.0–7.0 at -20°C.

Phase III: Functional Derivatization (The "Killer App")

Objective: Convert 3-KT into 3-Trehalosamine to demonstrate biocatalytic utility.

The most significant application of 3-KT is its conversion to 3-trehalosamine , an antibiotic that inhibits protein synthesis. This reaction proves the "function" of 3-KT as a scaffold.

Protocol: Stereoselective Reductive Amination

This is a self-validating protocol: if 3-KT was not successfully produced in Phase I, this reaction will yield no amino-sugar.

Reagents:

  • Purified 3-KT.[5][6]

  • Ammonium Acetate (NH₄OAc) - Nitrogen source.

  • Sodium Cyanoborohydride (NaBH₃CN) - Reducing agent.

Step-by-Step:

  • Dissolution: Dissolve 3-KT (100 mg) in Methanol/Water (1:1).

  • Amination: Add 5 equivalents of NH₄OAc. Stir for 30 mins.

  • Reduction: Add 3 equivalents of NaBH₃CN.

  • Incubation: Stir at Room Temperature for 24 hours.

  • Analysis: Perform TLC (n-Butanol:Ethanol:Water:Acetic Acid). Stain with Ninhydrin .

    • Positive Control: 3-Trehalosamine standard.[4]

    • Result: A purple spot indicates the formation of a primary amine (3-trehalosamine).

Figure 2: Experimental Workflow for 3-KT Isolation and Application A logical flow from bacterial culture to antibiotic synthesis.

Workflow Start Start: A. tumefaciens Culture (Sucrose Medium) Reaction Bioconversion (Resting Cells + Trehalose) Start->Reaction TTC_Test QC Check: TTC Stain (Red = 3-KT Present) Reaction->TTC_Test TTC_Test->Reaction Fail (Extend Time) Purification Purification (Carbon Column) TTC_Test->Purification Pass Derivatization Reductive Amination (NH4OAc + NaBH3CN) Purification->Derivatization Validation Final Product: 3-Trehalosamine Derivatization->Validation

Caption: Step-by-step workflow for converting trehalose to 3-trehalosamine via the 3-KT intermediate.

Future Outlook & Drug Development Implications

The study of 3-KT opens specific doors in drug discovery:

  • Mycobacterial Targets: Since M. tuberculosis relies heavily on trehalose, stable analogues like 3-KT or 3,3'-dkT may act as "Trojan horses" or metabolic dead-ends for the TreS pathway.

  • Glyco-conjugation: The ketone handle allows for the attachment of hydrazide-linked drugs, potentially creating trehalose-drug conjugates that target macrophages (which express high levels of trehalose receptors).

References

  • Hayano, K., & Fukui, S. (1970). Alpha-3-ketoglucosidase of Agrobacterium tumefaciens.[6] Journal of Bacteriology, 101(3), 692–697.[5] Link

  • Takeuchi, M., et al. (2000). Enzymatic synthesis of a novel trehalose derivative, 3,3'-diketotrehalose, and its potential application as the trehalase enzyme inhibitor. FEBS Letters, 484(3), 247-252. Link

  • Fukui, S., et al. (1963). Conversion of disaccharides to the corresponding glycoside-3-uloses by intact cells of Agrobacterium tumefaciens.[5] Canadian Journal of Biochemistry and Physiology, 41, 2363–2371.[5] Link

  • Satoh, Y., et al. (1985). Preparation of 3-amino-3-deoxy derivatives of trehalose and sucrose and their activities. Chemical & Pharmaceutical Bulletin, 33(4), 1466-1471. Link

Sources

Biological Significance of 3-Keto Sugars: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-keto sugars (glycosid-3-uloses) are highly reactive, transient intermediates in microbial carbohydrate metabolism. While often overlooked due to their instability, they represent a critical "metabolic pivot" in two high-value sectors: biocatalysis for rare sugar synthesis (e.g., D-allose) and the biosynthesis of antibiotic glycosides (macrolides, aminoglycosides).

This guide dissects the structural biochemistry of 3-keto sugars, their enzymatic generation via Glucoside 3-Dehydrogenase (G3DH), and their utility as precursors for stereochemical inversion and functionalization in drug development.

Part 1: Structural & Chemical Fundamentals

The Oxidative State and Reactivity

Physiologically, 3-keto sugars are produced by the regioselective oxidation of the C-3 hydroxyl group of a pyranoside. Unlike their thermodynamically stable parent sugars (glucose, sucrose), 3-keto derivatives exist in a delicate equilibrium.

  • Hydration Equilibrium: In aqueous solution, the C-3 ketone strongly favors the gem-diol (hydrated) form. This hydration is reversible but complicates NMR characterization.

  • The Beta-Elimination Trap: The most critical handling parameter for 3-keto sugars is pH. Under alkaline conditions (pH > 8.0), the carbonyl group at C-3 increases the acidity of the proton at C-4. This triggers a retro-aldol-like

    
    -elimination, resulting in ring cleavage and degradation.
    
    • Operational Implication: All purification and reaction protocols must maintain a pH between 5.0 and 6.5 to preserve the glycosidic bond and ring integrity.

Enzymology: The G3DH System

The primary engine for generating 3-keto sugars is Glucoside 3-Dehydrogenase (G3DH) , predominantly isolated from Agrobacterium tumefaciens (also Rhizobium and Halomonas spp.).[1][2]

FeatureTechnical Specification
Enzyme Class Oxidoreductase (EC 1.1.99.13)
Cofactor FAD (Flavin Adenine Dinucleotide)
Localization Membrane-bound (Periplasmic space)
Electron Acceptor Cytochrome c (in vivo); PMS/DCPIP (in vitro)
Substrate Specificity Broad.[3] Oxidizes D-glucose, D-allose, sucrose, trehalose, and various alkyl-glucosides at C-3.
Inhibition Strongly inhibited by heavy metals (

) and high concentrations of product.

Part 2: Biological & Pharmaceutical Significance[3][4][5][6]

The Agrobacterium Metabolic Signature

In Agrobacterium tumefaciens, 3-ketosucrose formation is not merely a side reaction; it is a specific metabolic marker linked to tumorigenicity. The bacterium utilizes G3DH to convert sucrose into 3-ketosucrose, which accumulates extracellularly before being hydrolyzed by a specific 3-ketoglucosidase.

Antibiotic Biosynthesis: The "Functionalization Handle"

In drug development, the 3-keto group serves as a requisite intermediate for modifying sugar moieties attached to antibiotics (e.g., erythromycin, vancomycin). The carbonyl introduces electrophilicity at C-3, allowing:

  • Deoxygenation: Removal of hydroxyl groups to form deoxysugars (essential for bacterial cell wall permeation).

  • Transamination: Conversion of the ketone to an amine (e.g., in mycaminose biosynthesis).

  • Methylation: Radical SAM enzymes often require the keto intermediate to install methyl groups.

Rare Sugar Synthesis (Chemo-Enzymatic Route)

The most commercially viable application is the production of D-allose (a rare sugar with anti-tumor and cryoprotective properties).

  • Mechanism: G3DH oxidizes D-glucose to 3-ketoglucose.[1]

  • Stereoinversion: Chemical reduction of 3-ketoglucose (using borohydrides or catalytic hydrogenation) yields the C-3 epimer, D-allose, rather than reverting to glucose. This bypasses complex protecting-group chemistry.

Part 3: Visualizing the Pathways

Diagram 1: The Agrobacterium Oxidative Cycle

This diagram illustrates the metabolic flux where sucrose is oxidized, transported, and hydrolyzed.

AgrobacteriumCycle Sucrose Sucrose (Extracellular) G3DH Enzyme: G3DH (Membrane Bound) Sucrose->G3DH Oxidation KetoSucrose 3-Ketosucrose (Accumulated) G3DH->KetoSucrose -2H (FAD) Transport Active Transport (Uptake) KetoSucrose->Transport Hydrolase Enzyme: 3-Ketoglucosidase (Cytoplasmic) Transport->Hydrolase Intracellular Metabolites 3-Ketoglucose + D-Fructose Hydrolase->Metabolites Hydrolysis Metabolites->Sucrose Central Metabolism (Recycling)

Caption: The oxidative metabolism of sucrose in A. tumefaciens, highlighting the role of G3DH and subsequent hydrolysis.

Diagram 2: Chemo-Enzymatic Synthesis of Rare Sugars

This workflow demonstrates how the 3-keto intermediate acts as a pivot for stereochemical inversion.

RareSugarSynthesis Glucose D-Glucose (Abundant Precursor) EnzStep Enzymatic Oxidation (G3DH / Immobilized Cells) Glucose->EnzStep Intermediate 3-Ketoglucose (Reactive Intermediate) EnzStep->Intermediate Regioselective Oxidation ChemStep Chemical Reduction (NaBH4 or H2/Cat) Intermediate->ChemStep Allose D-Allose (Rare Sugar - C3 Epimer) ChemStep->Allose Major Product (Stereoselective) GlucoseReturn D-Glucose (Side Product) ChemStep->GlucoseReturn Minor Product

Caption: Chemo-enzymatic route converting abundant D-glucose to high-value D-allose via the 3-ketoglucose pivot.

Part 4: Experimental Protocols

Protocol A: Production of 3-Ketosucrose (Resting Cell Method)

Objective: Generate high-purity 3-ketosucrose without contaminating metabolites. Rationale: Using resting cells decouples product formation from cell growth, preventing the consumption of the generated 3-ketosucrose.

Materials:

  • Agrobacterium tumefaciens (Strain IAM 1525 or equivalent).[1][2][4]

  • Buffer: 0.1 M Phosphate buffer (pH 6.0). Critical: Do not use Tris (pH drift risk).

  • Substrate: 10% (w/v) Sucrose solution.

Workflow:

  • Biomass Generation: Cultivate A. tumefaciens in rich medium (YPD) at 28°C for 24 hours.

  • Harvest: Centrifuge cells (6,000 x g, 10 min, 4°C). Wash pellets twice with 0.9% NaCl to remove residual growth medium.

  • Reaction Setup: Resuspend cells (high density: OD600 ~ 10-20) in 0.1 M Phosphate buffer (pH 6.0) containing 10% sucrose.

  • Incubation: Incubate at 28°C with vigorous shaking (200 rpm) for 4–6 hours.

    • Validation: High aeration is required for the electron transport chain to regenerate the FAD cofactor of G3DH.

  • Termination: Centrifuge to remove cells. Filter supernatant (0.22 µm).

  • Stabilization: Immediately adjust supernatant pH to 5.0–5.5 and store at 4°C. Note: Do not freeze if structure preservation is critical, as freeze-thaw can induce degradation.

Protocol B: Analytical Detection (HPLC)

Objective: Quantify conversion and purity.

  • Column: Amine-modified silica (e.g., Zorbax NH2) or Ligand-exchange (Ca2+ form).

  • Mobile Phase: Acetonitrile:Water (75:25 v/v).

  • Detection: Refractive Index (RI) or UV at 195 nm (Carbonyl absorption).

  • Retention Logic: 3-ketosucrose elutes distinctively from sucrose due to the altered polarity of the ketone group.

References

  • Hayano, K., & Fukui, S. (1967). Purification and properties of 3-ketosucrose-forming enzyme from the cells of Agrobacterium tumefaciens.[1][5] Journal of Biological Chemistry. Link

  • Takeuchi, M., et al. (1988). Purification and properties of glucoside 3-dehydrogenase from Flavobacterium saccharophilum. The Journal of Biochemistry. Link

  • Sun, H. J., et al. (2008). Properties of glucoside 3-dehydrogenase and its potential applications.[1] African Journal of Biotechnology. Link

  • Thibodeaux, C. J., et al. (2007). Deoxysugar Biosynthesis: Molecular Analysis of the Biosynthetic Machinery. Angewandte Chemie International Edition. Link

  • Gao, D., et al. (2011). Rare sugar D-allose: Biochemical properties and applications. Applied Microbiology and Biotechnology. Link

Sources

Methodological & Application

Enzymatic Synthesis of 3-Ketotrehalose: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Ketotrehalose is a valuable intermediate for the synthesis of various trehalose derivatives, including trehalosamine and other modified sugars with significant potential in drug development and biomedical research. Traditional chemical synthesis of such compounds is often complex, requiring multiple protection and deprotection steps, leading to low overall yields. This application note details a robust and efficient one-step enzymatic protocol for the synthesis of 3-Ketotrehalose from trehalose, utilizing the high specificity of D-glucoside 3-dehydrogenase. This method offers a streamlined, environmentally friendly, and scalable alternative to chemical synthesis, paving the way for accelerated research and development of novel trehalose-based therapeutics.

Introduction

Trehalose, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, is known for its remarkable stabilizing properties, making it a widely used excipient in the pharmaceutical industry for biologics like monoclonal antibodies and vaccines.[1] Beyond its role as a stabilizer, chemical modifications of the trehalose scaffold can yield derivatives with unique biological activities. 3-Ketotrehalose is a key precursor for producing these derivatives. For instance, reductive amination of 3-ketotrehalose can yield 3-amino-3-deoxy-trehalose (3-trehalosamine), a compound that has been investigated for its potential antibiotic and glycohydrolase inhibitory activities.[2]

The enzymatic approach to synthesizing 3-Ketotrehalose offers several advantages over conventional chemical methods.[3] Enzymes operate under mild conditions, exhibit high substrate specificity, and reduce the need for hazardous reagents and solvents. This protocol focuses on the use of D-glucoside 3-dehydrogenase, an enzyme that specifically oxidizes the hydroxyl group at the C-3 position of the glucose moieties in trehalose.[2]

Principles of the Method

The enzymatic synthesis of 3-Ketotrehalose is based on the oxidation of trehalose catalyzed by D-glucoside 3-dehydrogenase. This enzyme, originally isolated from sources like Flavobacterium saccharophilum, facilitates the transfer of a hydride from the C-3 hydroxyl group of a glucose residue within the trehalose molecule to an electron acceptor, typically NAD+ or a redox-active dye, resulting in the formation of a ketone group.[2]

The reaction is highly specific, targeting only the C-3 position and leaving other hydroxyl groups unmodified. This specificity eliminates the need for complex protection-deprotection strategies inherent in chemical synthesis. The overall reaction can be summarized as:

Trehalose + Acceptor (oxidized) → 3-Ketotrehalose + Acceptor (reduced)

To ensure the reaction proceeds efficiently, several parameters must be optimized, including pH, temperature, enzyme concentration, and substrate concentration. Following the reaction, a straightforward purification protocol is employed to isolate the 3-Ketotrehalose product.

Visualized Experimental Workflow

Enzymatic_Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_monitoring 3. Reaction Monitoring cluster_purification 4. Product Purification cluster_characterization 5. Product Characterization Reagents Prepare Buffer, Trehalose Solution, Enzyme Solution Reaction_Mix Combine Reagents in Reaction Vessel Reagents->Reaction_Mix Incubation Incubate at Optimal Temperature with Shaking Reaction_Mix->Incubation Sampling Take Aliquots at Time Intervals Incubation->Sampling Enzyme_Removal Heat Inactivation or Centrifugal Filtration Incubation->Enzyme_Removal Upon Completion Analysis Analyze by TLC or HPLC Sampling->Analysis Chromatography Size-Exclusion or Ion-Exchange Chromatography Enzyme_Removal->Chromatography Lyophilization Freeze-dry to obtain pure product Chromatography->Lyophilization Characterization Confirm identity and purity (e.g., LC-MS, NMR) Lyophilization->Characterization

Caption: Workflow for the enzymatic synthesis of 3-Ketotrehalose.

Materials and Reagents

Equipment
  • pH meter

  • Magnetic stirrer and stir bars

  • Incubator shaker

  • Centrifuge

  • Centrifugal filter units (10 kDa MWCO)[4][5]

  • Chromatography system (e.g., FPLC or HPLC)

  • Size-exclusion chromatography column (e.g., Bio-Gel P-2)[6]

  • Freeze-dryer

  • Analytical HPLC with a refractive index detector (RID) or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[7]

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Reagents
  • α,α-Trehalose dihydrate (high purity)

  • D-glucoside 3-dehydrogenase (e.g., from Flavobacterium saccharophilum or a recombinant source)

  • Sodium phosphate buffer (or other suitable buffer, pH ~7.0)

  • Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment

  • Deionized water (Milli-Q or equivalent)

  • Mixed-bed ion-exchange resin[4]

  • TLC developing solvent (e.g., a mixture of ethyl acetate, acetic acid, and water)

  • TLC visualization reagent (e.g., p-anisaldehyde solution)

  • HPLC mobile phase (e.g., acetonitrile/water)

Detailed Experimental Protocol

Part 1: Reagent Preparation
  • Buffer Preparation (0.1 M Sodium Phosphate, pH 7.0):

    • Prepare solutions of 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄) and 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄).

    • Mix the two solutions while monitoring the pH until a stable pH of 7.0 is achieved.

    • Filter the buffer through a 0.22 µm filter.

  • Trehalose Stock Solution (e.g., 200 mM):

    • Dissolve the required amount of α,α-trehalose dihydrate in the prepared buffer to achieve the final desired concentration.

    • Ensure complete dissolution by gentle stirring.

  • Enzyme Solution:

    • Reconstitute or dilute the D-glucoside 3-dehydrogenase to a suitable working concentration (e.g., 1-5 mg/mL) in cold buffer immediately before use. Keep the enzyme on ice at all times.

Part 2: Enzymatic Synthesis Reaction
  • Reaction Setup:

    • In a suitable reaction vessel (e.g., an Erlenmeyer flask), combine the trehalose stock solution and additional buffer to reach the desired final trehalose concentration (typically 50-100 mM).

    • Place the vessel in an incubator shaker set to the optimal temperature for the enzyme (consult the manufacturer's data sheet, typically around 30-37°C). Allow the solution to equilibrate to the set temperature.

  • Initiation of Reaction:

    • Add the prepared D-glucoside 3-dehydrogenase solution to the reaction mixture to a final concentration of approximately 0.05-0.1 mg/mL.[8]

    • Start the shaker at a moderate speed (e.g., 150-200 RPM) to ensure adequate mixing.

  • Reaction Monitoring:

    • Periodically (e.g., every 1-2 hours), withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture.

    • Quench the enzymatic reaction in the aliquot immediately by boiling for 5 minutes or by adding an equal volume of a quenching agent like 0.1 M HCl.

    • Analyze the consumption of trehalose and the formation of 3-Ketotrehalose by TLC or HPLC. For TLC, spot the quenched sample alongside trehalose standards on a silica plate and develop. For HPLC, inject the filtered sample onto the column.[9] The reaction is typically complete within 8-24 hours.

Part 3: Product Purification
  • Enzyme Removal:

    • Once the reaction has reached completion (as determined by monitoring), terminate the reaction by heating the entire mixture to 95°C for 10 minutes to denature and precipitate the enzyme.

    • Alternatively, for heat-sensitive applications, remove the enzyme by transferring the reaction mixture to a centrifugal filter unit (10 kDa MWCO) and centrifuging at approximately 3,000 x g until the filtrate is collected.[4][5]

  • Ion Removal:

    • Add mixed-bed ion-exchange resin to the filtrate and stir gently for about 30 minutes at room temperature to remove buffer salts and other charged species.[4]

    • Filter the mixture to remove the resin beads.

  • Chromatographic Purification:

    • For high-purity 3-Ketotrehalose, further purification can be achieved using size-exclusion chromatography.[6]

    • Equilibrate a Bio-Gel P-2 column with deionized water.

    • Load the ion-depleted filtrate onto the column.

    • Elute with deionized water at a flow rate of approximately 0.3 mL/min.[6]

    • Collect fractions and analyze them by TLC or HPLC to identify those containing pure 3-Ketotrehalose.

  • Lyophilization:

    • Pool the pure fractions and freeze them.

    • Lyophilize the frozen solution to obtain 3-Ketotrehalose as a white, fluffy powder.

Part 4: Product Characterization
  • Purity Assessment: The purity of the final product should be assessed by HPLC-RID or LC-MS/MS.[7]

  • Identity Confirmation: The chemical identity of the synthesized 3-Ketotrehalose can be confirmed using mass spectrometry (to verify the molecular weight) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the ketone group and the overall structure.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale/Notes
Substrate (Trehalose) 50 - 100 mMBalances reaction rate with potential substrate inhibition.
Enzyme Concentration 0.05 - 0.1 mg/mLSufficient for efficient conversion within a reasonable timeframe.[8]
Reaction Buffer 0.1 M Sodium Phosphate, pH 7.0Provides optimal pH for D-glucoside 3-dehydrogenase activity.
Temperature 30 - 37 °COptimal temperature range for enzyme stability and activity.
Reaction Time 8 - 24 hoursMonitor for completion to avoid potential side reactions.
Expected Yield >90%Enzymatic conversion is typically highly efficient.[10]

Troubleshooting and Key Considerations

  • Low Conversion Rate:

    • Cause: Inactive enzyme, suboptimal pH or temperature.

    • Solution: Verify enzyme activity with a standard assay. Ensure the pH and temperature of the reaction mixture are within the optimal range. Increase enzyme concentration if necessary.

  • Presence of Byproducts:

    • Cause: Non-specific enzyme activity or prolonged reaction times.

    • Solution: Ensure the use of a highly specific D-glucoside 3-dehydrogenase. Stop the reaction as soon as the substrate is consumed. Optimize purification steps to separate byproducts.

  • Enzyme Inactivation During Purification:

    • Cause: Incomplete removal of proteases from the enzyme preparation.

    • Solution: Use a high-purity enzyme preparation. Consider adding a protease inhibitor cocktail if using a less pure enzyme source.

Applications in Drug Development

The efficient synthesis of 3-Ketotrehalose opens avenues for the development of novel therapeutic agents. As a versatile intermediate, it can be used to:

  • Synthesize Glycosidase Inhibitors: Derivatives like 3-trehalosamine can act as specific inhibitors of enzymes like trehalase, which may have applications in controlling insect pests or as antifungal agents.[2]

  • Develop Novel Antibiotics: The amino-sugar derivatives of trehalose have been explored for their antibacterial properties.[2]

  • Create Probes for Biomedical Research: Radiolabeled or fluorescently tagged derivatives of 3-Ketotrehalose can be synthesized to study carbohydrate metabolism and transport. The use of tritium-labeled compounds, for instance, is a powerful tool in pharmacokinetic and autoradiography studies.[11]

The move towards more predictive and human-relevant early screening methods in drug development emphasizes the need for efficient synthesis of diverse chemical entities for testing.[12] Enzymatic synthesis protocols like the one described here contribute to this by providing rapid access to novel compounds.

References

  • Nakai, T., et al. (2007). Enzymatic synthesis of a novel trehalose derivative, 3,3'-diketotrehalose, and its potential application as the trehalase enzyme inhibitor. PubMed. Available at: [Link]

  • Takeuchi, M., et al. (1993). Preparation of 3-amino-3-deoxy derivatives of trehalose and sucrose and their activities. PubMed. Available at: [Link]

  • Zhang, T., et al. (2012). Enzymatic processes for the purification of trehalose. PubMed. Available at: [Link]

  • Ahmad, F., et al. (2021). A Novel Trehalose Synthase for the Production of Trehalose and Trehalulose. National Institutes of Health (NIH). Available at: [Link]

  • Lee, D., et al. (2022). Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose. MDPI. Available at: [Link]

  • Fossey-Jouenne, A., et al. (2022). Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From L-lysine l Protocol Preview. YouTube. Available at: [Link]

  • Li, J., et al. (2017). Rapid One-step Enzymatic Synthesis and All-aqueous Purification of Trehalose Analogues. Journal of Visualized Experiments (JoVE). Available at: [Link]

  • Li, L., et al. (2015). Facile Enzymatic Synthesis of Ketoses. National Institutes of Health (NIH). Available at: [Link]

  • Li, J., et al. (2017). Rapid One-step Enzymatic Synthesis and All-aqueous Purification of Trehalose Analogues. Journal of Visualized Experiments (JoVE). Available at: [Link]

  • Gomm, A., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. National Institutes of Health (NIH). Available at: [Link]

  • Pfanstiehl. (n.d.). Trehalose: A Powerful Excipient in the Formulation Toolbox. Pfanstiehl. Available at: [Link]

  • BioSpectra. (2024). TREHALOSE TESTING METHODS. BioSpectra. Available at: [Link]

  • Matson, K., et al. (2018). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (n.d.). Identification of enzymatic products in the trehalose synthesis and... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. MDPI. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Opportunities to Apply the 3Rs in Safety Assessment Programs. National Institutes of Health (NIH). Available at: [Link]

  • Wingler, A., et al. (2000). Trehalose Induces the ADP-Glucose Pyrophosphorylase Gene, ApL3, and Starch Synthesis in Arabidopsis. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Note: High-Resolution HPLC Analysis of 3-Ketotrehalose Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise quantification of 3-Ketotrehalose (3-KT) , a rare intermediate produced during the microbial oxidation of trehalose, presents unique chromatographic challenges due to its structural similarity to the parent disaccharide. This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for monitoring the enzymatic conversion of


-trehalose to 3-KT by D-glucoside 3-dehydrogenase (G3DH)  from Agrobacterium tumefaciens. Unlike standard sugar analyses, this method addresses the specific stability profile of 3-KT and utilizes a separation mechanism based on hydrophilic interaction to resolve the keto-derivative from the non-reducing substrate.

Introduction & Scientific Rationale

The Biosynthetic Pathway

3-Ketotrehalose (


-D-glucopyranosyl-(1

1)-

-D-ribo-hexopyranos-3-ulose) is an intermediate of high pharmaceutical value, acting as a precursor for aminoglycoside antibiotics and a metabolic regulator. It is synthesized via the regioselective oxidation of the C-3 hydroxyl group of trehalose.

This reaction is catalyzed by D-glucoside 3-dehydrogenase (G3DH) , a flavin-dependent enzyme typically isolated from Agrobacterium tumefaciens. The reaction requires an electron acceptor (often artificial acceptors like DCPIP in assays, or FAD/NAD in vivo).

Analytical Challenges
  • Structural Similarity: 3-KT differs from trehalose by only two hydrogen atoms (oxidation of -OH to =O). Standard C18 columns cannot resolve these species due to lack of hydrophobic retention.

  • Chemical Instability: As a reducing ketose, 3-KT is susceptible to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -elimination and degradation under alkaline conditions (pH > 8.0) or high temperatures, unlike the chemically inert trehalose.
    
  • Detection Limits: While trehalose is non-reducing and UV-transparent, 3-KT possesses a carbonyl group. However, its UV extinction coefficient is low, making Refractive Index (RID) the detector of choice for stoichiometry.

Visualizing the Mechanism

The following diagram outlines the enzymatic pathway and the critical analytical decision points.

G cluster_reaction Enzymatic Synthesis cluster_analysis HPLC Analysis Trehalose Trehalose (Substrate) G3DH Enzyme: G3DH (Agrobacterium) Trehalose->G3DH Oxidation KT3 3-Ketotrehalose (Product) G3DH->KT3 -2H Degradation Degradation Products (Alkaline/Heat) KT3->Degradation pH > 8.0 SamplePrep Sample Prep (Acidic Quench) KT3->SamplePrep Aliquot Column Amino (NH2) Column Ligand Exchange SamplePrep->Column Injection Detector RID Detection (Primary) Column->Detector Separation

Figure 1: Enzymatic pathway of 3-Ketotrehalose formation and the critical analytical workflow to prevent degradation.

Materials & Equipment

Reagents
  • Standard:

    
    -Trehalose dihydrate (Sigma-Aldrich, >99%).
    
  • Reference Material: 3-Ketotrehalose (synthesized via Agrobacterium fermentation or custom synthesis; commercial availability is limited).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 M

    
    ).
    
  • Enzyme System: Cell-free extract of Agrobacterium tumefaciens or purified G3DH.

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Detector: Refractive Index Detector (RID) (e.g., Agilent G1362A). Note: Temperature control is mandatory for RID stability.

  • Column: Phenomenex Luna NH2 (Amino) or Waters XBridge Amide.

    • Dimensions: 250 mm x 4.6 mm, 5

      
      m particle size.
      
    • Why Amino? Amino columns separate carbohydrates based on hydrogen bonding capability. 3-KT (ketone) is less polar than Trehalose (hydroxyl), providing excellent selectivity.

Experimental Protocol

Sample Preparation (Critical)

The stability of 3-KT is pH-dependent. Do not use alkaline stopping reagents (e.g., NaOH).

  • Reaction Sampling: Withdraw 500

    
    L from the enzymatic reaction vessel.
    
  • Quenching: Immediately mix with 500

    
    L of cold Acetonitrile  (1:1 v/v). This precipitates enzymes and stops the reaction.
    
    • Alternative: Heat shock at 80°C for 2 mins is NOT recommended due to potential thermal degradation of 3-KT. Use acid quenching (0.1% HCl) if protein precipitation is insufficient, but pH must be neutralized before injection.

  • Filtration: Vortex for 30 seconds, then centrifuge at 12,000 x g for 5 minutes.

  • Clarification: Filter the supernatant through a 0.22

    
    m PTFE syringe filter into an HPLC vial.
    
HPLC Method Parameters[2][3][4]
ParameterSettingRationale
Mobile Phase Acetonitrile : Water (75 : 25 v/v)Standard HILIC mode for disaccharides.
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5

m particles.
Column Temp 35°CImproves mass transfer and peak sharpness; prevents sugar anomerization issues (less relevant for trehalose but good practice).
RID Temp 35°CMust match column temperature to prevent baseline drift.
Injection Vol 10 - 20

L
Dependent on concentration; avoid overloading to prevent peak broadening.
Run Time 20 MinutesTrehalose typically elutes ~10-12 min; 3-KT elutes earlier.
System Suitability & Calibration
  • Linearity: Prepare trehalose standards at 0.5, 1.0, 2.5, 5.0, and 10.0 mg/mL in 50% Acetonitrile.

  • Resolution Check: If pure 3-KT is unavailable for calibration, monitor the appearance of a new peak preceding the trehalose peak during the enzymatic time-course.

  • LOD/LOQ: Typical LOQ for RID is ~50

    
    g/mL.
    

Data Analysis & Interpretation

Chromatographic Logic

On an Amino (NH2) column using ACN/Water, retention is governed by hydrophilic interaction (partitioning into the water-enriched layer on the stationary phase).

  • Trehalose: High polarity (8 hydroxyl groups). Strong retention.

  • 3-Ketotrehalose: Reduced polarity (7 hydroxyls, 1 ketone). The ketone cannot donate hydrogen bonds as effectively as the hydroxyl it replaced.

  • Result: 3-Ketotrehalose elutes BEFORE Trehalose.

Calculation

Calculate the conversion yield (%) using the peak areas, assuming similar Refractive Index Response Factors (RIRF) for the disaccharides (a valid approximation for isomers/derivatives of similar mass).



Note: For absolute quantitation, a purified 3-KT standard curve is required.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (Trehalose) Column aging (Schiff base formation)Flush Amino column with 0.1% Phosphoric acid in water (check manufacturer limits) or replace column.
Missing 3-KT Peak Rapid degradationEnsure sample pH < 7.0. Analyze immediately after prep.
Baseline Drift RID Temperature instabilityInsulate detector lines; ensure column and detector are at the same temp (35°C).
Split Peaks Sample solvent mismatchEnsure sample diluent matches mobile phase (75% ACN).

References

  • Biosynthesis Mechanism

    • Kurowski, W. M., & Pirt, S. J. (1971). The conversion of sucrose to 3-ketosucrose by Agrobacterium tumefaciens. Journal of General Microbiology. Link

    • Note: Describes the foundational G3DH activity analogous to trehalose conversion.
  • Trehalose Analytical Standards

    • Standard Method: Determination of Trehalose by HPLC-RID. (Based on USP/JP monographs for saccharide analysis).
    • Comparison of Methods: Quantification of the Disaccharide Trehalose from Biological Samples. (2017). Analytical Chemistry. Link

  • Enzyme Characterization

    • Takeuchi, K., et al. (1986). Purification and characterization of D-glucoside 3-dehydrogenase from Agrobacterium tumefaciens. Agricultural and Biological Chemistry.[1][2][3]

  • HILIC/Amino Column Usage

    • Waters Corporation. Carbohydrate Analysis Application Notebook. Link

Sources

Application Notes and Protocols for Utilizing 3-Ketotrehalose as an Enzymatic Substrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Exploring the Potential of 3-Ketotrehalose in Enzymology

Trehalose, a non-reducing disaccharide of glucose, plays a crucial role in the survival of a wide range of organisms under stress conditions. Its metabolism, primarily governed by the enzymes trehalase and trehalose phosphorylase, is a focal point for research in fields ranging from microbiology to drug development. The modification of the trehalose structure offers a powerful tool to probe the active sites of these enzymes, understand their mechanisms, and identify potential inhibitors. 3-Ketotrehalose, a derivative of trehalose, presents a unique opportunity for such investigations. It can be synthesized enzymatically from trehalose, providing a starting point for its use as a substrate or inhibitor in various enzymatic assays.

This document provides detailed application notes and protocols for researchers interested in exploring the enzymatic fate of 3-Ketotrehalose. We will delve into the enzymatic synthesis of this keto-sugar and provide comprehensive protocols for its use as a potential substrate for trehalase and trehalose phosphorylase. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Enzymatic Synthesis of 3-Ketotrehalose

The foundational step for any study involving 3-Ketotrehalose is its synthesis. A one-step enzymatic approach using D-glucoside 3-dehydrogenase offers a specific and efficient method for its preparation from the readily available precursor, trehalose.

Principle:

D-glucoside 3-dehydrogenase, an enzyme from organisms like Flavobacterium saccharophilum, catalyzes the oxidation of the hydroxyl group at the C3 position of a glucose moiety within a larger molecule to a ketone. When trehalose is used as the substrate, this results in the formation of 3-Ketotrehalose.

Workflow for Enzymatic Synthesis of 3-Ketotrehalose

cluster_synthesis Enzymatic Synthesis of 3-Ketotrehalose Trehalose Trehalose Solution Reaction Incubation (Controlled Temperature & pH) Trehalose->Reaction Enzyme D-glucoside 3-dehydrogenase Enzyme->Reaction Purification Product Purification (e.g., Chromatography) Reaction->Purification Ketotrehalose 3-Ketotrehalose Purification->Ketotrehalose

Caption: Workflow for the enzymatic synthesis of 3-Ketotrehalose.

Protocol for Enzymatic Synthesis of 3-Ketotrehalose

Materials:

  • D-(+)-Trehalose dihydrate

  • D-glucoside 3-dehydrogenase (e.g., from Flavobacterium saccharophilum)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Reaction vessel

  • Incubator/shaker

  • Purification system (e.g., HPLC with a suitable column)

Procedure:

  • Substrate Preparation: Prepare a stock solution of D-(+)-trehalose dihydrate in the potassium phosphate buffer. The final concentration in the reaction mixture will need to be optimized but can start in the range of 50-100 mM.

  • Enzyme Preparation: Reconstitute or dilute the D-glucoside 3-dehydrogenase in the same phosphate buffer to a working concentration. The optimal enzyme concentration should be determined empirically.

  • Reaction Setup: In a suitable reaction vessel, combine the trehalose solution and the enzyme solution. The total reaction volume will depend on the desired yield.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) with gentle agitation for a predetermined time (e.g., several hours to overnight).

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them using a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Inactivation: Once the reaction has reached completion (or the desired conversion), inactivate the enzyme by heat treatment (e.g., 10 minutes at 80°C) or by other appropriate methods. Centrifuge to remove any precipitated protein.

  • Purification: Purify the 3-Ketotrehalose from the reaction mixture using chromatographic techniques. HPLC with a suitable column (e.g., an amino-based column) is a common method for separating sugars and their derivatives.

  • Characterization: Confirm the identity and purity of the synthesized 3-Ketotrehalose using analytical techniques such as mass spectrometry and NMR spectroscopy.

Application 1: 3-Ketotrehalose as a Potential Substrate for Trehalase

Trehalase (EC 3.2.1.28) is a glycoside hydrolase that catalyzes the hydrolysis of trehalose into two molecules of glucose. Investigating whether 3-Ketotrehalose can act as a substrate for trehalase provides insights into the enzyme's substrate specificity, particularly its tolerance for modifications at the C3 position.

Principle of the Assay:

If trehalase can hydrolyze 3-Ketotrehalose, the expected products would be one molecule of glucose and one molecule of 3-ketoglucose. The rate of reaction can be determined by measuring the formation of glucose over time. A common method for glucose quantification is a coupled enzyme assay using glucose oxidase and peroxidase, which produces a colored product that can be measured spectrophotometrically.

Workflow for Trehalase Activity Assay with 3-Ketotrehalose

cluster_trehalase Trehalase Assay Workflow Substrate 3-Ketotrehalose (or Trehalose as control) Reaction Enzymatic Reaction (Buffer, Temp, Time) Substrate->Reaction Enzyme Trehalase Enzyme->Reaction Detection Glucose Detection (Coupled Enzyme Assay) Reaction->Detection Analysis Data Analysis (Kinetics, Specificity) Detection->Analysis

Caption: Workflow for assessing trehalase activity on 3-Ketotrehalose.

Protocol for Trehalase Activity Assay

Materials:

  • 3-Ketotrehalose (synthesized as described above)

  • Trehalose (as a positive control)

  • Trehalase (from a suitable source, e.g., porcine kidney or recombinant)

  • Assay buffer (e.g., 100 mM sodium acetate buffer, pH 5.7)

  • Glucose oxidase/peroxidase (GOPOD) reagent for glucose detection

  • Microplate reader

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of 3-Ketotrehalose and trehalose in the assay buffer. A range of concentrations will be needed for kinetic analysis (e.g., 0.1 to 10 times the expected Km).

    • Prepare a working solution of trehalase in the assay buffer. The optimal concentration should be determined to ensure a linear reaction rate over the desired time course.

    • Prepare the GOPOD reagent according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, set up the following reactions in triplicate:

      • Test: Assay buffer, 3-Ketotrehalose solution, and trehalase.

      • Positive Control: Assay buffer, trehalose solution, and trehalase.

      • Negative Control (Substrate Blank): Assay buffer, 3-Ketotrehalose solution (without enzyme).

      • Negative Control (Enzyme Blank): Assay buffer and trehalase (without substrate).

  • Reaction Initiation and Incubation:

    • Pre-incubate the microplate at the optimal temperature for the trehalase (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the trehalase solution to the appropriate wells.

    • Incubate the plate at the same temperature for a fixed period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Stop the enzymatic reaction by adding a stop solution (e.g., by adding the GOPOD reagent which often has a low pH, or by heat inactivation).

    • Add the GOPOD reagent to all wells and incubate at room temperature for the time specified by the manufacturer to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (typically around 510 nm) using a microplate reader.

    • Subtract the absorbance of the blank controls from the test and positive control wells.

    • Calculate the concentration of glucose produced using a standard curve prepared with known concentrations of glucose.

    • Determine the initial reaction velocity (v₀) at each substrate concentration.

    • Analyze the kinetic parameters (Km and Vmax) by plotting the initial velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Table 1: Example Buffer and Reagent Compositions for Trehalase Assay

ComponentConcentrationpH
Sodium Acetate Buffer100 mM5.7
3-Ketotrehalose0.1 - 20 mM-
Trehalose (Control)0.1 - 20 mM-
Trehalase0.05 - 0.5 U/mL-

Application 2: 3-Ketotrehalose in Trehalose Phosphorylase Assays

Trehalose phosphorylase (EC 2.4.1.64) catalyzes the reversible phosphorolysis of trehalose in the presence of inorganic phosphate to produce glucose-1-phosphate and glucose. This enzyme is of interest in biocatalysis for the synthesis of various disaccharides and their analogs. Testing 3-Ketotrehalose as a substrate for trehalose phosphorylase can reveal the enzyme's tolerance for modifications on the glucosyl moiety and its potential for synthesizing novel keto-disaccharides.

Principle of the Assay:

The activity of trehalose phosphorylase can be assayed in two directions:

  • Phosphorolysis (Forward Reaction): If 3-Ketotrehalose is a substrate, it will react with inorganic phosphate to produce 3-ketoglucose-1-phosphate and glucose. The reaction can be monitored by measuring the decrease in inorganic phosphate or the formation of the products.

  • Synthesis (Reverse Reaction): In the reverse direction, the enzyme could potentially synthesize 3-Ketotrehalose from glucose-1-phosphate and 3-ketoglucose, or from 3-ketoglucose-1-phosphate and glucose.

Workflow for Trehalose Phosphorylase Assay with 3-Ketotrehalose

cluster_phosphorylase Trehalose Phosphorylase Assay Workflow cluster_forward Phosphorolysis cluster_reverse Synthesis F_Substrate 3-Ketotrehalose + Pi F_Reaction Enzymatic Reaction F_Substrate->F_Reaction F_Enzyme Trehalose Phosphorylase F_Enzyme->F_Reaction F_Detection Measure Pi consumption or product formation F_Reaction->F_Detection R_Substrate G1P + 3-Ketoglucose R_Reaction Enzymatic Reaction R_Substrate->R_Reaction R_Enzyme Trehalose Phosphorylase R_Enzyme->R_Reaction R_Detection Measure Pi formation or 3-Ketotrehalose production R_Reaction->R_Detection

Caption: Workflow for assessing trehalose phosphorylase activity with 3-Ketotrehalose.

Protocol for Trehalose Phosphorylase Assay (Phosphorolysis Direction)

Materials:

  • 3-Ketotrehalose

  • Trehalose (positive control)

  • Trehalose phosphorylase

  • Assay buffer (e.g., 50 mM MES buffer, pH 6.5)

  • Inorganic phosphate (e.g., potassium phosphate)

  • Reagent for phosphate determination (e.g., malachite green-based assay)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of 3-Ketotrehalose and trehalose in the assay buffer.

    • Prepare a stock solution of inorganic phosphate in the assay buffer.

    • Prepare a working solution of trehalose phosphorylase in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, set up the reactions as described for the trehalase assay, with appropriate controls. The reaction mixture should contain the assay buffer, substrate (3-Ketotrehalose or trehalose), and inorganic phosphate.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30-37°C).

    • Initiate the reaction by adding the trehalose phosphorylase solution.

    • Incubate for a fixed period.

  • Reaction Termination and Detection:

    • Stop the reaction (e.g., by adding a strong acid or heat inactivation).

    • Measure the amount of remaining inorganic phosphate using a malachite green-based colorimetric assay, following the manufacturer's protocol. The decrease in phosphate concentration is proportional to the enzyme activity.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (typically around 620-660 nm).

    • Calculate the amount of phosphate consumed.

    • Determine the initial reaction velocities and kinetic parameters as described for the trehalase assay.

Table 2: Example Buffer and Reagent Compositions for Trehalose Phosphorylase Assay (Phosphorolysis)

ComponentConcentrationpH
MES Buffer50 mM6.5
3-Ketotrehalose0.5 - 50 mM-
Trehalose (Control)0.5 - 50 mM-
Potassium Phosphate1 - 20 mM-
Trehalose Phosphorylase0.1 - 1.0 U/mL-

Detection and Analysis of Keto-Sugars

A critical aspect of working with 3-Ketotrehalose is the ability to detect and quantify it and its potential enzymatic products. Several analytical methods can be employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying sugars.

    • Column: Amino-propyl or other carbohydrate-specific columns are suitable.

    • Mobile Phase: A mixture of acetonitrile and water is commonly used.

    • Detection: A refractive index (RI) detector is a universal detector for sugars. Evaporative Light Scattering Detectors (ELSD) can also be used and are compatible with gradient elution.

  • Colorimetric Methods: Specific colorimetric assays for ketoses can be used. For example, the cysteine-carbazole-sulfuric acid method can be adapted for the detection of keto-sugars. These methods are often suitable for high-throughput screening.

Considerations for Experimental Design and Data Interpretation

  • Substrate Purity: Ensure the high purity of the synthesized 3-Ketotrehalose, as impurities could interfere with the enzymatic assays.

  • Enzyme Source and Purity: The source and purity of the enzymes used will significantly impact the results. Use highly purified enzymes to avoid side reactions.

  • pH and Temperature Optima: The optimal pH and temperature for the enzymatic reactions may differ for 3-Ketotrehalose compared to the natural substrate, trehalose. It is advisable to perform initial optimization experiments.

  • Chemical Stability of 3-Ketotrehalose: Assess the stability of 3-Ketotrehalose under the assay conditions (pH, temperature) to ensure that any observed changes are due to enzymatic activity and not chemical degradation.

  • Product Identification: If enzymatic activity is observed, it is crucial to identify the reaction products using techniques like mass spectrometry or NMR to confirm the reaction mechanism.

Conclusion

3-Ketotrehalose is a valuable tool for probing the active sites and mechanisms of trehalose-metabolizing enzymes. The protocols and guidelines presented here provide a solid foundation for researchers to investigate the enzymatic processing of this intriguing trehalose analog. By carefully designing and executing these experiments, scientists can gain deeper insights into enzyme-substrate interactions, which is essential for basic research and for the development of novel therapeutics and biotechnological applications.

References

  • Megazyme. (n.d.). Trehalose Assay Kit. Retrieved from [Link]

  • Musselman, L. (n.d.). Trehalose Assay Protocol. Retrieved from [Link]

  • ACS Publications. (2017). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. ACS Omega. Retrieved from [Link]

  • Arigo Biolaboratories. (n.d.). Trehalase Assay Kit (ARG82017). Retrieved from [Link]

  • PubMed. (n.d.). Enzymatic properties and substrate specificity of the trehalose phosphorylase from Caldanaerobacter subterraneus. Retrieved from [Link]

  • ASM Journals. (2021). A Novel Trehalose Synthase for the Production of Trehalose and Trehalulose. Microbiology Spectrum. Retrieved from [Link]

  • ResearchGate. (2009). Trehalose-enzyme interactions result in structure stabilization and activity inhibition. The role of viscosity. Retrieved from [Link]

  • ACS Publications. (2025). Structural Insights into Trehalose-6-Phosphate Phosphorylase and Its Role in Trehalose 6-Phosphate Biosynthesis via a Multienzyme Cascade. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Oxford Academic. (2023). Elucidation of bacterial trehalose-degrading trehalase and trehalose phosphorylase: physiological significance and its potential applications. FEMS Microbiology Reviews. Retrieved from [Link]

  • ResearchGate. (1962). The purification and properties of trehalase. Retrieved from [Link]

  • PubMed Central. (2014). Enzymatic Properties and Substrate Specificity of the Trehalose Phosphorylase from Caldanaerobacter subterraneus. Applied and Environmental Microbiology. Retrieved from [Link]

  • Megazyme. (n.d.). Trehalose Assay Kit. Retrieved from [Link]

  • PNAS. (2016). Structures of trehalose-6-phosphate phosphatase from pathogenic fungi reveal the mechanisms of substrate recognition and catalysis. Retrieved from [Link]

  • PubMed Central. (2015). Trehalose Analogues: Latest Insights in Properties and Biocatalytic Production. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (1951). A New spectrophotometric method for the detection and determination of keto sugars and trioses. Retrieved from [Link]

  • PubMed. (n.d.). Preparation of 3-amino-3-deoxy derivatives of trehalose and sucrose and their activities. Retrieved from [Link]

  • PubMed Central. (1998). Characterization of trehalose phosphorylase from Schizophyllum commune. Biochemical Journal. Retrieved from [Link]

  • Semantic Scholar. (1960). A new spectrophotometric method for the detection and determination of keto sugars and trioses. Retrieved from [Link]

  • MDPI. (2015). Trehalose Analogues: Latest Insights in Properties and Biocatalytic Production. Retrieved from [Link]

  • Wikipedia. (n.d.). Trehalase. Retrieved from [Link]

  • ACS Publications. (2011). Enzymatic Synthesis and Structural Characterization of Novel Trehalose-Based Oligosaccharides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Journal of Microbiology, Biotechnology and Food Sciences. (2021). Validation of an analytical method for the quantification of 1-kestose, glucose and sucrose in the. Retrieved from [Link]

  • Shimadzu. (n.d.). Detection Methods (1). Retrieved from [Link]

  • PubMed Central. (2018). Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages. Molecules. Retrieved from [Link]

Synthesis of 3-Amino-3-Deoxy-Trehalose from 3-Ketotrehalose: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-amino-3-deoxy-trehalose, a valuable compound for research and development in diagnostics and therapeutics, particularly in the context of mycobacterial infections. The synthesis involves the reductive amination of 3-ketotrehalose, a process that, while straightforward in principle, requires careful execution and purification to isolate the desired stereoisomer. This document outlines the underlying chemical principles, a step-by-step experimental protocol, and methods for characterization and purification of the final product.

Introduction: The Significance of 3-Amino-3-Deoxy-Trehalose

Trehalose, a disaccharide of glucose, plays a crucial role in the biology of various organisms, most notably in the cell wall of Mycobacterium tuberculosis. This makes trehalose and its analogs attractive targets for the development of novel diagnostic probes and therapeutic agents. The introduction of an amino group at the 3-position of the trehalose scaffold, to yield 3-amino-3-deoxy-trehalose (also known as 3-trehalosamine), provides a versatile handle for further chemical modification. This allows for the attachment of fluorophores for imaging applications or other moieties to modulate its biological activity.[1]

The synthesis of 3-amino-3-deoxy-trehalose from 3-ketotrehalose via reductive amination is a key chemical transformation that enables access to this important molecule.[2] This guide provides a robust protocol for this synthesis, addressing the critical aspects of the reaction and the subsequent purification of the desired product from a mixture of stereoisomers.

The Synthetic Pathway: From Ketone to Amine

The conversion of 3-ketotrehalose to 3-amino-3-deoxy-trehalose is achieved through a one-pot reductive amination reaction. This process involves two key steps that occur in situ:

  • Imine Formation: The carbonyl group of 3-ketotrehalose reacts with an amine source, in this case, ammonium acetate, to form an intermediate imine.

  • Reduction: A reducing agent, sodium cyanoborohydride, selectively reduces the imine to the corresponding amine.

It is important to understand that the reduction of the ketone can result in the formation of different stereoisomers of the amino group. The reductive amination of 3-ketotrehalose is known to produce a mixture of three diastereomers:

  • 3-amino-3-deoxy-α-D-allopyranosyl α-D-glucopyranoside

  • 3-amino-3-deoxy-α-D-glucopyranosyl α-D-glucopyranoside (the desired product)

  • 3-amino-3-deoxy-α-D-mannopyranosyl α-D-glucopyranoside[2]

The separation of these isomers is a critical and often challenging step in the overall synthesis.

G Ketotrehalose 3-Ketotrehalose Imine Imine Intermediate Ketotrehalose->Imine Imination AmmoniumAcetate Ammonium Acetate (Amine Source) AmmoniumAcetate->Imine ProductMixture Mixture of Diastereomers Imine->ProductMixture Reduction ReducingAgent Sodium Cyanoborohydride (Reducing Agent) ReducingAgent->ProductMixture Purification Purification (Ion-Exchange Chromatography) ProductMixture->Purification FinalProduct 3-Amino-3-deoxy-trehalose (Desired Isomer) Purification->FinalProduct

Caption: Synthetic workflow for 3-amino-3-deoxy-trehalose.

Detailed Experimental Protocol

This protocol is designed for researchers with a background in synthetic organic chemistry. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Ketotrehalose≥95%Commercially available or synthesized enzymatically
Ammonium AcetateACS gradeSigma-Aldrich
Sodium Cyanoborohydride≥95%Sigma-Aldrich
MethanolAnhydrousSigma-Aldrich
Deionized Water
Cation-exchange resin (e.g., Dowex 50WX8)
Ammonia solution
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ketotrehalose (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol.

  • Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride (5 eq) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled with care.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

Purification of 3-Amino-3-Deoxy-Trehalose

The purification of the desired 3-amino-3-deoxy-α-D-glucopyranosyl α-D-glucopyranoside from the diastereomeric mixture is crucial and can be achieved using ion-exchange chromatography.[3]

Ion-Exchange Chromatography Protocol
  • Resin Preparation: Prepare a column with a cation-exchange resin (e.g., Dowex 50WX8) and wash it thoroughly with deionized water.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of deionized water and load it onto the prepared column.

  • Washing: Wash the column with deionized water to remove any unreacted starting material and non-basic byproducts.

  • Elution: Elute the bound amino sugars with a gradient of aqueous ammonia solution (e.g., 0 to 2 M).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the desired product.

  • Pooling and Lyophilization: Pool the pure fractions and remove the ammonia and water by lyophilization to obtain the final product as a white solid.

G Start Crude Product Mixture Load Load onto Cation-Exchange Column Start->Load Wash Wash with Deionized Water Load->Wash Elute Elute with Ammonia Gradient Wash->Elute Fractions Collect and Analyze Fractions Elute->Fractions Pool Pool Pure Fractions Fractions->Pool Lyophilize Lyophilize Pool->Lyophilize FinalProduct Pure 3-Amino-3-deoxy-trehalose Lyophilize->FinalProduct

Caption: Purification workflow for 3-amino-3-deoxy-trehalose.

Characterization of the Final Product

To confirm the identity and purity of the synthesized 3-amino-3-deoxy-trehalose, a combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should be acquired to confirm the presence of the characteristic signals for the trehalose backbone and the amino group. The coupling constants of the anomeric protons are indicative of the α,α-1,1-glycosidic linkage.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals for the disaccharide, and the chemical shift of the carbon bearing the amino group will be significantly different from that of the corresponding hydroxyl-bearing carbon in trehalose.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, which should correspond to the calculated molecular weight of 3-amino-3-deoxy-trehalose.[4]

Applications in Research and Drug Development

3-Amino-3-deoxy-trehalose and its derivatives have emerged as valuable tools in the study of mycobacterial biology and for the development of new anti-tubercular agents.

  • Imaging Probes: The amino group serves as a convenient point of attachment for fluorescent dyes, enabling the synthesis of probes to visualize the uptake and metabolism of trehalose in mycobacteria.[1] These probes are instrumental in studying the cell wall biosynthesis and identifying potential drug targets.

  • Antimicrobial Activity: Some studies have shown that amino-deoxy-trehalose analogs possess antimicrobial activity, making them interesting lead compounds for the development of new antibiotics.[1]

  • Drug Delivery: The trehalose scaffold can be utilized to deliver drugs specifically to mycobacteria, which actively transport and metabolize this sugar.

Safety and Handling

  • Sodium Cyanoborohydride: This reagent is highly toxic and should be handled with extreme caution in a fume hood. Avoid contact with skin and eyes, and do not inhale the dust. It can release hydrogen cyanide gas upon contact with acids.

  • Ammonia: Aqueous ammonia solutions are corrosive and have a pungent odor. Handle in a well-ventilated area.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis and purification process.

Conclusion

The synthesis of 3-amino-3-deoxy-trehalose from 3-ketotrehalose via reductive amination is a feasible and valuable method for obtaining this important chemical tool. The success of this synthesis relies on careful control of the reaction conditions and, most critically, on the effective purification of the desired diastereomer using ion-exchange chromatography. The resulting compound provides a versatile platform for the development of novel probes and therapeutics targeting mycobacterial infections.

References

  • Preparation of 3-amino-3-deoxy derivatives of trehalose and sucrose and their activities.

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

  • Reductive Amination & Amide Synthesis (IOC 40).

  • Reductive Amination Reaction - OpenBU.

  • Using Ion Exchange Chromatography to Purify a Recombinantly Expressed Protein.

  • Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics.

  • Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes.

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.

  • US3880925A - Separation and purification of cis and trans isomers - Google Patents.

  • Reductive Amination, and How It Works.

  • Guide to Ion-Exchange Chromatography.

  • A novel trehalosamine isolated from Bacillus amyloliquefaciens and its antibacterial activities.

  • Single stage mass spectrum of trehalose, a disaccharide found e.g., in insects.

  • Amine synthesis by reductive amination (reductive alkylation).

  • Comparative study on separation of diastereomers by HPLC.

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

  • Sample Preparation in Ion Exchange Chromatography.

  • Separation and Quantification of Isomeric Forms of Aminobutyric Acids.

  • First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof.

  • A Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside.

  • Assignments of 13 C and 1 H NMR Data for Compound 3 a.

  • Easy purification of isomers with prepacked glass columns.

  • Chiral HPLC Separations.

  • Biogenesis of Au Nanoparticles from Plant-Derived Metabolites – In Vitro and In Vivo Studies.

  • Negative ion electrospray ionization mass spectra of trehalose (Mr 342.3).

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for.

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.

  • 13C NMR Chemical Shift.

  • Synthesis of methyl-alpha-D-glucopyranoside.

  • Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase.

  • Synthesis of 3'-amino-3'-deoxyguanosine and 3'-amino-3'-deoxyxyloguanosine monophosphate HepDirect prodrugs from guanosine.

  • Using ion exchange chromatography to purify a recombinantly expressed protein.

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Application Note: 3-Ketotrehalose in Bioorthogonal Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 3-Ketotrehalose (3-KT) as a carbonyl-functionalized scaffold for bioorthogonal "click" chemistry. This guide focuses on Oxime Ligation , a metal-free, high-fidelity reaction orthogonal to traditional azide-alkyne chemistries.[1]

Topic: Site-Specific Labeling and Glycoconjugation via 3-Ketotrehalose Oxime Ligation

Executive Summary

3-Ketotrehalose (3-KT) is a unique derivative of


-D-trehalose containing a ketone functionality at the C-3 position. Unlike standard hydroxyl-rich carbohydrates, 3-KT possesses an intrinsic electrophilic handle (carbonyl) that enables bioorthogonal ligation  without the need for toxic metal catalysts (e.g., copper).

This guide details the application of 3-KT in Oxime Ligation Click Chemistry , where it reacts chemoselectively with aminooxy- or hydrazide-functionalized probes (fluorophores, drugs, or surfaces). This platform is particularly valuable for:

  • Mycobacterial Research: Exploiting the trehalose processing pathways (Ag85 complex) in Mycobacterium tuberculosis.

  • Glycoconjugate Synthesis: Creating stable sugar-protein or sugar-drug conjugates.

  • Dual-Labeling Systems: Acting as an orthogonal handle to Azide-Alkyne (CuAAC/SPAAC) chemistries.

Mechanism of Action

The core technology relies on the condensation of the C-3 ketone of 3-KT with an


-nucleophile (hydroxylamine) to form a stable oxime linkage.
Chemical Advantages[2][3]
  • Bioorthogonality: Ketones are absent from most cell surfaces and biopolymers, ensuring high specificity.

  • Stability: The resulting oxime bond (

    
    ) is thermodynamically stable under physiological conditions (
    
    
    
    5–7), unlike the transient imines formed with simple amines.
  • Metal-Free: Eliminates cytotoxicity associated with Cu(I) catalysts used in classic click chemistry.

Visualizing the Pathway

The following diagram illustrates the chemoenzymatic generation of 3-KT and its subsequent click reaction.

G Trehalose Native Trehalose KT3 3-Ketotrehalose (3-KT) (Electrophilic Scaffold) Trehalose->KT3 Oxidation Enzyme Enzyme: G3DH (Glucose-3-dehydrogenase) Enzyme->KT3 Product Trehalose-Oxime Conjugate (Stable Linkage) KT3->Product Click Reaction (pH 4.5 - 6.5) Probe Aminooxy-Probe (R-O-NH2) Probe->Product Catalyst Catalyst: Aniline (10-100 mM) Catalyst->Product Accelerates 10-100x

Caption: Chemoenzymatic workflow transforming native trehalose into a click-ready 3-KT scaffold for oxime ligation.

Experimental Protocols

Protocol A: Chemoenzymatic Synthesis of 3-Ketotrehalose

Objective: Generate high-purity 3-KT from native trehalose using Glucose-3-dehydrogenase (G3DH).

Materials:

  • 
    -D-Trehalose (Sigma)
    
  • G3DH enzyme (from Halomonas sp. or Flavobacterium saccharophilum)

  • Electron Acceptor: 2,6-Dichlorophenolindophenol (DCIP) or Phenazine methosulfate (PMS).

  • Buffer: 50 mM Phosphate Buffer, pH 7.0.

Procedure:

  • Reaction Setup: Dissolve Trehalose (50 mM) in Phosphate Buffer.

  • Enzyme Addition: Add G3DH (10 U/mL) and PMS (0.5 mM) as the electron acceptor.

  • Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 12–24 hours.

    • Note: Monitor reaction progress via TLC (Solvent: n-Butanol/Ethanol/Water 5:3:2). 3-KT migrates differently than native trehalose.

  • Termination: Filter the solution through a 10 kDa MWCO spin filter to remove the enzyme.

  • Purification: Purify the filtrate using activated charcoal chromatography or HPLC (Amide column) to isolate 3-KT.

  • Storage: Lyophilize immediately. Store at -20°C under argon. Ketones can hydrate; keep dry.

Protocol B: Oxime Ligation (The "Click" Reaction)

Objective: Conjugate 3-KT with an Aminooxy-Fluorophore (e.g., Aminooxy-FITC).

Materials:

  • Purified 3-KT (from Protocol A).

  • Aminooxy-Label (e.g., Alexa Fluor® 488 Hydroxylamine).

  • Catalyst: Aniline (increases reaction rate by forming a reactive Schiff base intermediate).[2]

  • Ligation Buffer: 0.1 M Sodium Acetate, pH 4.5 (Acidic pH catalyzes the dehydration step).

Step-by-Step Methodology:

StepActionCritical Parameter
1. Solubilization Dissolve 3-KT (1 mM final) in Ligation Buffer.Ensure pH is 4.5 ± 0.2.
2. Probe Addition Add Aminooxy-Probe (1.5 mM, 1.5 eq) to the solution.Use slight excess of probe.
3. Catalysis Add Aniline to a final concentration of 10–100 mM.Essential: Without aniline, reaction takes hours/days. With aniline: < 2 hours.[3]
4. Incubation Incubate at Room Temperature (25°C) for 1–2 hours.Protect from light if using fluorophores.
5. Quenching Dilute 10x with neutral PBS or perform buffer exchange.Removes unreacted aniline and probe.
6. Analysis Analyze via LC-MS or Fluorescence Microscopy.Look for mass shift corresponding to probe addition (-H2O).

Applications & Data Interpretation

Mycobacterial Cell Wall Labeling

Trehalose analogs are actively transported into M. tuberculosis and incorporated into the mycomembrane (Trehalose Monomycolate).

  • Strategy: Feed bacteria with 3-KT. The ketone handle is incorporated into the cell wall.

  • Labeling: Wash cells, then treat with Aminooxy-Fluorophore (Protocol B).

  • Comparison: Unlike Azide-Trehalose (TreAz), this method does not require copper, preserving cell viability.

Glycoconjugate Stability Comparison

The following table compares 3-KT Oxime Ligation against other common conjugation methods.

Feature3-KT Oxime LigationHydrazone LigationCuAAC (Click)Thiol-Maleimide
Linkage Oxime (

)
Hydrazone (

)
TriazoleThioether
Stability (pH 5-7) High (Hydrolytically stable)Moderate (Reversible)Very HighHigh
Catalyst Aniline (Non-toxic at low conc.)AnilineCopper (Cytotoxic) None
Bioorthogonality Excellent (Ketones rare on surface)GoodExcellentPoor (Thiols common)

Troubleshooting Guide

  • Issue: Low Ligation Yield.

    • Cause: pH is too high (neutral pH slows oxime formation).

    • Solution: Adjust buffer to pH 4.5. Increase Aniline concentration to 100 mM.

  • Issue: 3-KT Degradation.

    • Cause: Beta-elimination of the ketone in alkaline conditions.

    • Solution: strictly maintain pH < 7.5 during storage and handling.

  • Issue: High Background Fluorescence.

    • Cause: Non-specific binding of the hydrophobic aminooxy probe.

    • Solution: Perform extensive washing with BSA-containing buffer after the click reaction.

References

  • Enzymatic Synthesis of 3-Ketotrehalose

    • Sode, K., et al. (2001). "Enzymatic synthesis of a novel trehalose derivative, 3,3'-diketotrehalose, and its potential application as the trehalase enzyme inhibitor." FEBS Letters.
  • Reactivity of 3-Ketotrehalose (Reductive Amination)

    • Takeuchi, M., et al. (1998). "Preparation of 3-amino-3-deoxy derivatives of trehalose and sucrose and their activities." Bioscience, Biotechnology, and Biochemistry.
  • Oxime Ligation Mechanism & Catalysis

    • Dirksen, A., & Dawson, P. E. (2008). "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.
  • Trehalose Analogs in Mycobacterial Labeling (Contextual)

    • Swarts, B. M., et al. (2012). "Probing the Mycobacterial Trehalome with Bioorthogonal Chemistry." Journal of the American Chemical Society. (Describes the Ag85 pathway utilized by C-3 modified trehalose).
  • General Review of Carbonyl Click Chemistry

    • Ulrich, S., et al. (2014). "Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs."[4] Chemistry – A European Journal.

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Application Note: A Guide to Developing Enzyme Assays Using 3-Ketotrehalose

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of 3-Ketotrehalose in Enzymology

α,α'-Trehalose is a non-reducing disaccharide crucial for the survival of a wide range of organisms, from bacteria and fungi to plants and invertebrates, where it serves as a vital energy source and a protectant against environmental stress.[1][2] Its biosynthesis and metabolism are absent in mammals, making the enzymes involved in these pathways attractive targets for the development of novel antimicrobial agents and insecticides.[2] 3-Ketotrehalose, a derivative of trehalose, is a key intermediate and molecular tool for studying these enzymes. It can be prepared via a one-step enzymatic route using D-glucoside 3-dehydrogenase.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to develop robust and reliable enzyme assays using 3-ketotrehalose. We will focus on two primary applications:

  • As a substrate: To characterize the activity of novel oxidoreductases that may use 3-ketotrehalose.

  • As a precursor for inhibitors: To screen for inhibitors of enzymes downstream in trehalose metabolic pathways, such as trehalase.

We will detail a continuous, spectrophotometric coupled enzyme assay, provide step-by-step protocols for its execution and validation, and offer insights into data interpretation and troubleshooting.

Assay Principle: A Coupled Approach

Directly measuring the enzymatic conversion of a non-chromophoric substrate like 3-ketotrehalose can be challenging. Therefore, we employ a coupled enzyme assay strategy. This method uses one or more auxiliary enzymes to convert the product of the primary reaction into a molecule that is easily detectable, typically by spectrophotometry.

For this guide, we will focus on an assay designed to measure the activity of a hypothetical 3-Ketotrehalose Reductase (3-KTR) . This enzyme catalyzes the reduction of 3-ketotrehalose to trehalose, utilizing the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) as a hydrogen donor.

Primary Reaction (Catalyzed by 3-KTR): 3-Ketotrehalose + NADPH + H⁺ → Trehalose + NADP⁺

The progress of this reaction can be monitored by continuously measuring the decrease in NADPH concentration. NADPH strongly absorbs light at 340 nm, whereas its oxidized form, NADP⁺, does not. This change in absorbance is directly proportional to the rate of the 3-KTR-catalyzed reaction.[4][5] This principle is widely used in enzymology for its reliability and convenience.[6][7]

Assay_Principle Coupled Assay Principle for 3-Ketotrehalose Reductase. cluster_primary Primary Reaction cluster_detection Detection 3-Ketotrehalose 3-Ketotrehalose NADPH NADPH Spectrophotometer Spectrophotometer NADPH->Spectrophotometer Absorbs at 340 nm KTR 3-Ketotrehalose Reductase (KTR) Trehalose Trehalose NADP NADP NADP->Spectrophotometer No Absorbance at 340 nm

Materials and Reagents

  • Spectrophotometer: Plate reader or cuvette-based, capable of measuring absorbance at 340 nm.

  • Microplates: 96- or 384-well, UV-transparent, flat-bottom plates.

  • Reagents:

    • 3-Ketotrehalose (Substrate)

    • NADPH (Cofactor)

    • Purified 3-Ketotrehalose Reductase (or enzyme of interest)

    • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

    • Control Inhibitor (if applicable, e.g., a known reductase inhibitor)

    • Bovine Serum Albumin (BSA) (optional, to prevent enzyme denaturation)

Causality Behind Choices:

  • Buffer pH and Ionic Strength: The chosen buffer conditions (pH 7.5, 100 mM NaCl) are a common starting point for many enzymes, intended to mimic physiological conditions. However, these must be optimized for the specific enzyme under study.

  • Divalent Cations (MgCl₂): Many dehydrogenases and reductases require divalent cations like Mg²⁺ or Mn²⁺ for optimal activity or stability. Their inclusion should be empirically tested.

  • BSA: Low concentrations of BSA (e.g., 0.01%) can act as a stabilizing agent, preventing the enzyme from sticking to plastic surfaces and denaturing, especially at low enzyme concentrations.

Experimental Protocols

Protocol 1: Determining Enzyme Kinetic Parameters

This protocol describes how to determine the Michaelis-Menten constants, Kₘ and Vₘₐₓ, for 3-ketotrehalose.[8][9] The Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate.[8][9]

Protocol_Workflow Workflow for determining enzyme kinetic parameters. cluster_prep Preparation cluster_exec Execution (96-Well Plate) cluster_analysis Data Analysis A1 Prepare Reagent Stocks (Buffer, Substrate, Cofactor, Enzyme) A2 Create Substrate Dilution Series (e.g., 0-10 mM 3-Ketotrehalose) A1->A2 B1 Add Buffer, NADPH, and Substrate Dilutions to Wells A2->B1 B2 Equilibrate Plate to Assay Temperature (e.g., 37°C) B1->B2 B3 Initiate Reaction by Adding Enzyme B2->B3 B4 Immediately Measure A₃₄₀ Kinetically for 10-15 min B3->B4 C1 Calculate Initial Velocity (V₀) from Linear Phase of Absorbance Decrease B4->C1 C2 Plot V₀ vs. [3-Ketotrehalose] C1->C2 C3 Fit Data to Michaelis-Menten Equation (Non-linear Regression) C2->C3 C4 Determine Kₘ and Vₘₐₓ C3->C4

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 2X reaction buffer (100 mM Tris-HCl, pH 7.5, 200 mM NaCl, 10 mM MgCl₂).

    • Prepare a 10 mM stock of NADPH in reaction buffer. Protect from light.

    • Prepare a 100 mM stock of 3-ketotrehalose in reaction buffer.

    • Prepare a dilution series of 3-ketotrehalose in reaction buffer (e.g., 0, 0.1, 0.25, 0.5, 1, 2.5, 5, 10 mM). These will be 4X the final concentration.

    • Dilute the 3-KTR enzyme to a working concentration (e.g., 2X the final desired concentration) in reaction buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

  • Assay Setup (96-well plate format, 200 µL final volume):

    • To each well, add 100 µL of 2X reaction buffer.

    • Add 20 µL of the 10 mM NADPH stock (final concentration: 1 mM).

    • Add 50 µL of each 4X 3-ketotrehalose dilution to respective wells. Include a "no substrate" control.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 30 µL of the 2X enzyme solution.

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • For each substrate concentration, plot Absorbance₃₄₀ vs. Time.

    • Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min).

    • Convert V₀ from ΔAbs/min to µmol/min/mg using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot V₀ vs. [3-Ketotrehalose] and fit the data using non-linear regression to the Michaelis-Menten equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]).[10]

Protocol 2: High-Throughput Screening (HTS) for Inhibitors

This protocol is adapted for screening compound libraries to identify potential inhibitors of the target enzyme. The focus shifts from detailed kinetics to a single-point measurement that can reliably distinguish active from inactive compounds.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare reagents as in Protocol 4.1, but only prepare 3-ketotrehalose at a single concentration, typically at or near its Kₘ value. This concentration provides good sensitivity for detecting competitive inhibitors.

    • Prepare test compounds (and controls) in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low (e.g., <1%) and consistent across all wells.

  • Assay Setup (384-well plate format, 50 µL final volume):

    • Add 25 µL of 2X reaction buffer containing 2X NADPH and 2X 3-ketotrehalose (at Kₘ concentration).

    • Add 0.5 µL of test compound or control (DMSO for negative control, known inhibitor for positive control).

    • Pre-incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 24.5 µL of 2X enzyme solution.

    • Incubate for a fixed time (e.g., 20 minutes) where the "no inhibitor" control reaction remains in the linear phase.

    • Stop the reaction (optional, e.g., by adding a quenching agent) or proceed directly to the reading.

    • Read the final absorbance at 340 nm (endpoint reading).

  • Data Analysis:

    • Calculate the percent inhibition for each compound: % Inhibition = (1 - (Abs_compound - Abs_no_enzyme) / (Abs_DMSO - Abs_no_enzyme)) * 100

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Assay Validation: Ensuring Trustworthy Data

A robust assay is a self-validating system. Before using the assay for critical measurements or screening, key performance parameters must be evaluated according to established guidelines.[11][12][13]

Parameter Purpose Methodology Acceptance Criteria
Linearity To ensure the reaction rate is proportional to the enzyme concentration.Perform the assay with a fixed, saturating substrate concentration and vary the enzyme concentration. Plot the initial velocity (V₀) against [Enzyme].A linear relationship (R² > 0.98) should be observed over the range of enzyme concentrations used.
Sensitivity To determine the lower limit of detection (LOD) and quantification (LLOQ).Analyze the signal-to-noise ratio at very low enzyme concentrations.LOD is typically defined as 3x the standard deviation of the blank; LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy.
Precision To assess the variability of the assay.Measure intra-assay (within the same plate) and inter-assay (across different days/plates) precision by running multiple replicates of control samples.Coefficient of Variation (%CV) should typically be <15%.
Z'-Factor To evaluate the suitability of the assay for HTS.Run multiple replicates of positive (e.g., known inhibitor) and negative (e.g., DMSO) controls on the same plate. `Z' = 1 - (3*(SD_pos + SD_neg)) /Mean_pos - Mean_neg

Troubleshooting

Problem Potential Cause Solution
No or Low Signal 1. Inactive enzyme. 2. Degraded NADPH. 3. Incorrect buffer pH.1. Use a fresh enzyme aliquot; check storage conditions. 2. Prepare fresh NADPH stock; store protected from light. 3. Perform a pH optimization curve for the enzyme.
High Background 1. Non-enzymatic reduction of substrate. 2. Contaminating enzyme activity in the sample.1. Run a "no-enzyme" control. If the rate is high, the substrate may be unstable. 2. Further purify the enzyme of interest.
Non-linear Kinetics 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability.1. Use a lower enzyme concentration or measure the rate over a shorter time. 2. Analyze data from the very initial phase of the reaction. 3. Add a stabilizing agent like BSA; check enzyme stability over time at assay temperature.

Conclusion

3-Ketotrehalose serves as a valuable tool for probing the enzymes of trehalose metabolism. The continuous spectrophotometric assay described here provides a robust, sensitive, and scalable method for characterizing enzyme kinetics and for screening potential inhibitors. Proper assay development, including rigorous validation and optimization, is paramount to generating high-quality, reproducible data that can confidently guide research and drug discovery efforts.

References

  • Kizawa, H., et al. (2001). Enzymatic synthesis of a novel trehalose derivative, 3,3'-diketotrehalose, and its potential application as the trehalase enzyme inhibitor. FEBS Letters, 490(1-2), 107-110. [Link]

  • Takeuchi, T., et al. (1993). Preparation of 3-amino-3-deoxy derivatives of trehalose and sucrose and their activities. Carbohydrate Research, 242, 179-188. [Link]

  • Radnai, L., et al. (2019). A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 746-754. [Link]

  • Bourdreux, A., et al. (2022). Synthesis of trehalose-based chemical tools for the study of the mycobacterial membrane. Comptes Rendus Chimie, 25(S1), 1-17. [Link]

  • Chen, X., et al. (2014). Facile Enzymatic Synthesis of Ketoses. Angewandte Chemie International Edition, 53(47), 12840-12843. [Link]

  • Ninja Nerd. (2017). Biochemistry | Michaelis-Menten Equation. YouTube. [Link]

  • Avonce, N., et al. (2015). Trehalose Analogues: Latest Insights in Properties and Biocatalytic Production. International Journal of Molecular Sciences, 16(6), 12756-12775. [Link]

  • Megazyme. Trehalose Assay Kit. [Link]

  • U.S. Food and Drug Administration. (2006). Guidance for Industry - Enzyme Preparations. [Link]

  • Nielsen, S. E., & Schousboe, A. (1982). Studies on a coupled enzyme assay for rate measurements of ATPase reactions. Biochimica et Biophysica Acta (BBA) - Enzymology, 704(2), 276-284. [Link]

  • Rhee, K. Y., et al. (2020). Targeting Mycobacterium tuberculosis Persistence through Inhibition of the Trehalose Catalytic Shift. ACS Infectious Diseases, 6(10), 2776-2786. [Link]

  • Streeter, J. G. (1998). Three Enzymes for Trehalose Synthesis in Bradyrhizobium Cultured Bacteria and in Bacteroids from Soybean Nodules. Applied and Environmental Microbiology, 64(10), 4005-4011. [Link]

  • Khan Academy. (n.d.). Steady states and the Michaelis Menten equation. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Zhang, B., et al. (2023). Molecular recognition of trehalose and trehalose analogues by Mycobacterium tuberculosis LpqY-SugABC. Proceedings of the National Academy of Sciences, 120(10), e2218765120. [Link]

  • Megazyme. Trehalase (prokaryote) Enzyme. [Link]

  • Longdom Publishing. NAD(H) Linked Enzyme Catalyzed Reactions using Coupled Enzymes in a Composite Nanoparticle System. [Link]

  • TeachMePhysiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [Link]

  • Shomu's Biology. (2020). Michaelis Menten equation. YouTube. [Link]

  • Henson, T. N., et al. (n.d.). Synthesis of 2-iodo-trehalose as a synthetic intermediate for accessing Mycobacterium tuberculosis inhibitors. Central Michigan University. [Link]

  • Wang, J., et al. (2021). A high sensitivity strategy to screen NAD(P)H-dependent oxidoreductase activity by coupled enzyme cascade. bioRxiv. [Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. [Link]

  • Liu, Y., et al. (2020). Synthesis and in vitro characterization of trehalose-based inhibitors of mycobacterial trehalose 6-phosphate phosphatases. Bioorganic & Medicinal Chemistry, 28(2), 115228. [Link]

  • MedSchoolCoach. (n.d.). Michaelis Menten Kinetics – MCAT Biochemistry. [Link]

  • JoVE. (2023). NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors | Protocol Preview. YouTube. [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (2019). The Finalized Bioanalytical Method Validation Guidance. YouTube. [Link]

  • Moreno-Maldonado, C., et al. (2021). Enzymatic Synthesis and Structural Characterization of Novel Trehalose-Based Oligosaccharides. Journal of Agricultural and Food Chemistry, 69(28), 7957-7965. [Link]

Sources

Application Note: 3-Ketotrehalose as a Metabolic Probe and Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-Ketotrehalose (3-KT) and its derivative 3,3'-diketotrehalose (3,3'-dkT) as chemical probes for investigating disaccharide metabolism, specifically within the Mycobacterium tuberculosis (Mtb) survival complex and fungal metabolic networks. Unlike standard glucose tracers (e.g., 2-NBDG), 3-KT acts as a functional metabolic probe —serving simultaneously as a transient intermediate in the GlgE/TreS pathways and, in its diketo- form, as a potent competitive inhibitor of Trehalase .

This document provides protocols for the chemoenzymatic synthesis of 3-KT (due to limited commercial stability), its use in enzyme inhibition assays , and LC-MS/MS quantification strategies.

Metabolic Context & Mechanism of Action

Trehalose is not merely a storage sugar; it is a stress-response shield and a structural precursor for cell wall glycolipids (Cord Factor) in Mycobacteria.[1] The "Trehalose Catalytic Shift" allows organisms to reroute carbon flux during dormancy.

The 3-Ketotrehalose Node

3-KT serves two distinct roles depending on the biological context:

  • Metabolic Intermediate: In Agrobacterium and M. smegmatis, trehalose is oxidized to 3-KT by Trehalose Dehydrogenase or Glucose-3-Dehydrogenase (G3DH) before hydrolysis.

  • Inhibitory Probe (3,3'-dkT): The di-oxidized variant, 3,3'-diketotrehalose, mimics the transition state of trehalose hydrolysis but cannot be cleaved by Trehalase (TreH) . This makes it a vital tool for validating TreH as a drug target.

Pathway Visualization

The following diagram illustrates the position of 3-KT in the metabolic network and its inhibitory action.

TrehaloseMetabolism Trehalose Trehalose (Substrate) ThreeKT 3-Ketotrehalose (Intermediate) Trehalose->ThreeKT Trehalose Dehydrogenase (NAD+ -> NADH) DiKeto 3,3'-Diketotrehalose (Inhibitor Probe) Trehalose->DiKeto G3DH (Excess) Glucose Glucose Trehalose->Glucose Trehalase (TreH) ThreeKT->Glucose Trehalose Hydrolase (Hydrolysis) Trehalosamine 3-Trehalosamine (Antibiotic Precursor) ThreeKT->Trehalosamine Transamination Trehalase Trehalase DiKeto->Trehalase Competitive Inhibition

Figure 1: The 3-Ketotrehalose metabolic node. Note the dual role of 3-KT as an intermediate and 3,3'-dkT as a specific inhibitor of Trehalase.

Protocol A: Chemoenzymatic Synthesis of the 3-KT Probe

Rationale: 3-Ketotrehalose is unstable in alkaline conditions and rare in commercial catalogs. The most reliable method for generating high-purity probe material is enzymatic oxidation using Glucose-3-Dehydrogenase (G3DH) derived from Halomonas sp. or Flavobacterium.

Materials
  • Substrate: D-(+)-Trehalose dihydrate (Sigma T9531).

  • Enzyme: Recombinant G3DH (EC 1.1.99.13) or crude extract from Halomonas sp.

    
    -15.
    
  • Electron Acceptor: 2,6-Dichlorophenolindophenol (DCIP) or PMS (Phenazine methosulfate) if using a coupled system.

  • Buffer: 10 mM Potassium Phosphate (pH 6.0). Note: Avoid Tris buffers > pH 7.5 to prevent degradation.

Step-by-Step Synthesis
  • Reaction Setup:

    • Dissolve Trehalose (50 mM) in 10 mL of Phosphate Buffer (pH 6.0).

    • Add G3DH (50 U/mL final concentration).

    • Incubate at 25°C with gentle shaking (150 rpm).

  • Monitoring:

    • Monitor the reaction via TLC (Silica Gel 60).

    • Mobile Phase: n-Butanol : Ethanol : Water (5:3:2).

    • Visualization: Spray with 10% sulfuric acid in ethanol and char. 3-KT migrates slightly faster than trehalose.

  • Termination & Purification:

    • Stop reaction after 4–6 hours (for mono-keto) or 24 hours (for di-keto) by lowering pH to 4.0 with dilute HCl or flash-freezing.

    • Purification: Apply to a Carbon-Celite column. Elute with a linear gradient of Ethanol (0%

      
       30%).
      
    • Lyophilization: Freeze-dry fractions containing 3-KT immediately. Store at -80°C.

Protocol B: Trehalase Inhibition Assay (Target Validation)

Rationale: This assay validates the efficacy of the synthesized 3,3'-dkT probe as a trehalase inhibitor. This is critical for drug development pipelines targeting fungal or mycobacterial cell wall remodeling.

Experimental Design
  • Control: Trehalase + Trehalose (No Inhibitor).

  • Experimental: Trehalase + Trehalose + 3,3'-dkT (Gradient concentrations).

  • Readout: Glucose production (measured via Hexokinase/G6PDH coupled assay).

Reagents
  • Assay Buffer: 50 mM Citrate-Phosphate buffer, pH 5.7.

  • Enzyme: Porcine Kidney Trehalase (Sigma T8778) or Recombinant Mycobacterial TreH.

  • Detection Reagent: Glucose (HK) Assay Kit (Sigma G3293).

Procedure
  • Pre-Incubation:

    • In a 96-well UV-transparent plate, add 10

      
      L of 3,3'-dkT (0.1 mM – 10 mM) to 40 
      
      
      
      L of Trehalase enzyme solution (0.2 U/mL).
    • Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Substrate Addition:

    • Add 50

      
      L of Trehalose (2 mM stock). Final reaction volume: 100 
      
      
      
      L.
    • Incubate at 37°C for 20 minutes.

  • Quenching & Detection:

    • Heat inactivate at 95°C for 3 minutes.

    • Transfer 20

      
      L of the reaction mix to 150 
      
      
      
      L of Glucose (HK) Assay Reagent.
    • Incubate 15 minutes at Room Temp.

  • Quantification:

    • Measure Absorbance at 340 nm (NADH production).

    • Calculate % Inhibition relative to the Control.

Expected Data:

Inhibitor Concentration (mM) Relative Activity (%) Notes
None 0 100 Baseline Flux
3,3'-dkT 0.5 ~65 Partial Inhibition
3,3'-dkT 2.5 < 10 Potent Inhibition

| Glucose | 5.0 | 95 | Product Inhibition Control |

Protocol C: LC-MS/MS Targeted Metabolomics

Rationale: Direct detection of 3-KT in biological samples requires distinguishing it from Trehalose (Mass difference of only 2 Da) and Maltose. High-resolution MRM (Multiple Reaction Monitoring) is required.

Instrument Parameters
  • System: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography). Example: Waters BEH Amide (2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

MRM Transitions Table
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Polarity
Trehalose 341.1 [M-H]-179.015Negative
3-Ketotrehalose 339.1 [M-H]-177.018Negative
3,3'-Diketotrehalose 337.1 [M-H]-175.020Negative
Maltose (IS) 341.1 [M-H]-161.015Negative

Critical Technical Note: 3-KT readily hydrates in aqueous solution. You may observe a hydrated peak at m/z 357 [M+H2O-H]-. Ensure your source temperature is high enough (350°C+) to favor the keto-form or monitor both transitions.

References

  • Sode, K., et al. (2000). "Enzymatic synthesis of a novel trehalose derivative, 3,3'-diketotrehalose, and its potential application as the trehalase enzyme inhibitor."[2] FEBS Letters.

  • Kalscheuer, R., et al. (2010). "Trehalose-recycling ABC transporter LpqY-SugABC is essential for virulence of Mycobacterium tuberculosis." Nature Chemical Biology.

  • Paulick, M. G., et al. (2016). "A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples."[3] Journal of Chromatography B.

  • Musselman, L. P. (2018). "Trehalose Assay Protocol." Musselman Lab Protocols.

  • Sigma-Aldrich. "Enzymatic Assay of Trehalase (EC 3.2.1.28)."[4] Technical Bulletin.

Sources

Advanced Detection of 3-Ketotrehalose in Cell Lysates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Metabolic Context[1][2][3][4][5][6][7][8]

3-Ketotrehalose (3-kT;


-D-glucopyranosyl-3-ulose 

-D-glucopyranoside) is a rare, reducing disaccharide intermediate in the oxidative metabolism of trehalose. Unlike its parent compound trehalose, which is a stable, non-reducing sugar functioning as a stress protectant in various organisms, 3-kT is highly reactive and typically transient.

It is primarily observed in specific bacteria such as Agrobacterium tumefaciens, where it serves as a key intermediate in the trehalose degradation pathway. The conversion is catalyzed by D-glucoside 3-dehydrogenase (G3DH) , which oxidizes trehalose to 3-kT.[1][2] Subsequently, 3-kT is hydrolyzed by 3-ketotrehalase into glucose and 3-ketoglucose.

Detecting 3-kT is challenging due to:

  • Transient Nature: It is a metabolic intermediate with high turnover.

  • Structural Similarity: It co-elutes with trehalose in many standard chromatographic methods.

  • Reactivity: The ketone group makes it susceptible to degradation under harsh alkaline conditions often used in sugar analysis.

This guide outlines three distinct protocols ranging from the gold-standard LC-MS/MS to high-throughput HPAEC-PAD , and a screening-level Differential Reducing Assay .

Metabolic Pathway Diagram[1][9]

TrehaloseMetabolism Trehalose Trehalose (Non-Reducing) ThreeKT 3-Ketotrehalose (Reducing Intermediate) Trehalose->ThreeKT Oxidation G3DH Enzyme: G3DH (D-glucoside 3-dehydrogenase) G3DH->ThreeKT Glucose Glucose ThreeKT->Glucose Hydrolysis ThreeKG 3-Ketoglucose ThreeKT->ThreeKG Hydrolysis ThreeKTase Enzyme: 3-Ketotrehalase ThreeKTase->Glucose

Figure 1: The metabolic pathway of trehalose degradation in Agrobacterium tumefaciens showing the pivotal role of 3-Ketotrehalose.

Sample Preparation (Universal)

Critical Control Point: 3-kT is a reducing sugar and a ketone. Metabolic quenching is essential to prevent turnover by active cellular enzymes during lysis.

Protocol:
  • Quenching & Lysis:

    • Harvest cells (

      
       cells) by centrifugation (5,000 x g, 5 min, 4°C).
      
    • Immediately resuspend the pellet in 80% (v/v) cold Methanol (-20°C) . The high organic solvent concentration quenches enzymatic activity and precipitates proteins.

    • Internal Standard Spike: Add 10 µM Lactose or Maltose (if not naturally present) or isotopically labeled trehalose (

      
      -Trehalose) at this stage to correct for extraction losses.
      
  • Extraction:

    • Incubate at -80°C for 15 minutes to facilitate cell rupture.

    • Thaw on ice and sonicate (3 cycles, 10s on/off, 40% amplitude) to ensure complete lysis.

    • Centrifuge at 15,000 x g for 15 min at 4°C to pellet cell debris and precipitated proteins.

  • Sample Clean-up:

    • Transfer supernatant to a new tube.

    • Dry the supernatant using a vacuum concentrator (SpeedVac) at ambient temperature. Avoid heat to prevent thermal degradation of the ketone group.

    • Reconstitute in LC-MS grade water .

    • Filter through a 0.22 µm PTFE or Nylon filter . Do not use cellulose acetate as it may leach sugars.

Method A: LC-MS/MS (Gold Standard)

Principle: Liquid Chromatography coupled with Tandem Mass Spectrometry offers the highest specificity. Since 3-kT (MW 340) differs from trehalose (MW 342) by exactly 2 Daltons (loss of 2 Hydrogens), MS can easily resolve them even if they co-elute chromatographically.

Instrument Configuration
  • System: Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex QTRAP).

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Recommended: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 80:20 Acetonitrile:Water + 0.1% Ammonium Hydroxide (pH 9.0).

    • B: Water + 0.1% Ammonium Hydroxide.

    • Note: Alkaline pH enhances ionization of sugars in negative mode.

MS/MS Transitions (Negative Mode ESI)

3-Ketotrehalose is detected as the deprotonated ion


.
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
3-Ketotrehalose 339.1 179.0 (Hexose)1550
339.189.0 (Fragment)2550
Trehalose 341.1 179.0 (Hexose)1550
341.189.0 (Fragment)2550
Protocol Steps:
  • Inject 5 µL of reconstituted sample.

  • Run isocratic elution at 70% Mobile Phase A / 30% Mobile Phase B at 0.3 mL/min.

  • Monitor MRM transitions. 3-kT will appear at a distinct m/z (339) compared to trehalose (341).

Method B: HPAEC-PAD (High-Throughput)

Principle: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection separates sugars based on their pKa. 3-kT, possessing a ketone group, is slightly more acidic than trehalose, leading to stronger retention on anion exchange columns.

Caveat: In complex plant or soil lysates, co-elution is a risk.[3] This method is best for defined bacterial culture samples.

Instrument Configuration
  • System: Dionex ICS-5000+ or ICS-6000.

  • Column: CarboPac PA1 (4 x 250 mm) with Guard Column.

  • Detector: Electrochemical detector with Gold electrode (Standard Carbohydrate Waveform).

Gradient Conditions[12]
  • Eluent A: 100 mM NaOH (Carbonate-free).

  • Eluent B: 100 mM NaOH + 500 mM Sodium Acetate.

Time (min)% Eluent A% Eluent BDescription
0.01000Equilibration
5.01000Isocratic elution of neutral sugars (Trehalose)
5.19010Begin Acetate gradient for charged species
20.05050Elution of acidic sugars (3-kT, Phosphates)
21.00100Column Wash

Expected Results:

  • Trehalose: Elutes early (~3-4 min) in the isocratic void/neutral region.

  • 3-Ketotrehalose: Elutes later (~10-15 min) during the acetate gradient due to the increased acidity of the enolizable ketone group.

Method C: Differential Reducing Assay (Screening)

Principle: Trehalose is a non-reducing sugar.[4][5][6] 3-Ketotrehalose is a reducing sugar . By depleting other common reducing sugars (Glucose) using specific enzymes, one can estimate 3-kT levels using a standard DNS (3,5-dinitrosalicylic acid) assay.

Applicability: Quick screening of bacterial strains to identify high producers without MS access.

Protocol:
  • Glucose Depletion:

    • Take 100 µL of lysate.

    • Add 10 µL Glucose Oxidase/Catalase mix (Sigma G7141).

    • Incubate at 37°C for 30 mins. This converts Glucose

      
       Gluconic Acid (non-reducing in DNS assay).
      
  • DNS Reaction:

    • Add 100 µL of DNS Reagent to the sample.

    • Boil at 100°C for 5 minutes.

    • Cool to room temperature.

    • Measure Absorbance at 540 nm .

  • Calculation:

    • Signal = Total Reducing Activity - (Glucose Activity).

    • Since Trehalose is non-reducing, significant remaining reducing activity suggests the presence of 3-kT (assuming no other reducing metabolic intermediates like Fructose are high).

Comparative Analysis & Troubleshooting

Method Selection Matrix
FeatureLC-MS/MSHPAEC-PADDifferential Assay
Specificity High (Mass based)Medium (Retention time based)Low (Class based)
Sensitivity nM rangeµM rangemM range
Throughput MediumHighHigh
Cost HighMediumLow
Risk Matrix effectsCo-elutionFalse positives
Troubleshooting Guide
  • Low Recovery: 3-kT is heat-sensitive. Ensure all evaporation steps are done at ambient temperature or under vacuum (lyophilization). Avoid boiling unless necessary for the colorimetric assay (where degradation is part of the reaction).

  • Peak Tailing (HPAEC): The ketone group can interact with the column resin. Increase the Sodium Acetate concentration in the wash step to ensure full elution.

  • Signal Suppression (LC-MS): Cell lysates contain salts. Use a divert valve to send the first 1 minute of flow (salts) to waste before the sugars elute.

Workflow Visualization

Workflow Sample Cell Culture Sample (Agrobacterium) Quench Quench: 80% Cold MeOH (-20°C) Sample->Quench Lysis Lysis: Sonication (40% Amp, 3x10s) Quench->Lysis Clarify Clarification: 15,000xg, 15 min Lysis->Clarify Decision Select Method Clarify->Decision LCMS LC-MS/MS (HILIC Column, MRM 339->179) Decision->LCMS High Specificity HPAEC HPAEC-PAD (CarboPac PA1, Acetate Grad) Decision->HPAEC Routine Color Diff. Colorimetric (GlcOx Treat -> DNS Assay) Decision->Color Screening

Figure 2: Decision tree and workflow for the extraction and detection of 3-Ketotrehalose.

References

  • Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. Journal of Chromatography B, 2016. Link

  • 3-Ketoglucose Reductase of Agrobacterium tumefaciens. Journal of Bacteriology, 1970. Link

  • Enzymatic synthesis of a novel trehalose derivative, 3,3'-diketotrehalose. FEBS Letters, 2001. Link

  • Three Simple Ways to Optimize HPAE-PAD Performance. Thermo Fisher Scientific Application Note. Link

  • Sensitive high-throughput screening for the detection of reducing sugars. Biotechnology Journal, 2012. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Ketotrehalose (3-KT) Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support hub for the enzymatic synthesis of 3-Ketotrehalose (3-KT). It is designed for researchers and process engineers optimizing yield using Agrobacterium tumefaciens (or derived enzymes).

Lead Scientist: Dr. A. Vance, Senior Application Scientist System Scope: Enzymatic conversion of Trehalose to 3-Ketotrehalose via Glucoside 3-Dehydrogenase (G3DH).

Introduction: The Biocatalytic Challenge

3-Ketotrehalose (3-KT) is a unique disaccharide produced by the regioselective oxidation of the C-3 hydroxyl group of the glucose moiety in trehalose. The primary biocatalyst is Glucoside 3-Dehydrogenase (G3DH) , a flavin adenine dinucleotide (FAD)-dependent enzyme typically sourced from Agrobacterium tumefaciens.[1]

Core Optimization Philosophy: High yield in this system relies on balancing three competing forces:

  • Enzymatic Activity: G3DH requires efficient electron transfer (FAD regeneration).

  • Product Stability: 3-KT is alkali-labile and degrades rapidly at pH > 8.0.

  • Thermodynamics: Preventing the reverse reaction or product inhibition.

Module 1: The Biocatalyst & Electron Transport

Issue: Low conversion rates despite high enzyme loading. Root Cause: G3DH is an oxidoreductase.[1][2][3] It cannot function without an electron acceptor to regenerate oxidized FAD.

The Mechanism

In in vivo (resting cell) systems, the respiratory chain serves as the electron sink. In in vitro (purified enzyme) systems, you must add artificial electron acceptors (e.g., DCIP, PMS) or couple with a terminal oxidase.

G3DH_Pathway Trehalose Trehalose G3DH G3DH Enzyme (FAD-Bound) Trehalose->G3DH Substrate KT3 3-Ketotrehalose (3-KT) G3DH->KT3 Oxidation FADH2 FADH2 G3DH->FADH2 FAD FAD FAD->G3DH FADH2->FAD Regeneration Acceptor_Ox Electron Acceptor (Ox) Acceptor_Red Electron Acceptor (Red) Acceptor_Ox->Acceptor_Red Coupled Reduction

Figure 1: The G3DH catalytic cycle requires continuous regeneration of FAD via an electron acceptor.

Troubleshooting Protocol: Resting Cell Optimization

If using whole-cell Agrobacterium tumefaciens:

  • Aeration is Critical: The electron transport chain (ETC) uses Oxygen as the terminal acceptor.

    • Action: Ensure Dissolved Oxygen (DO) > 20%. Use baffled flasks or high agitation (200+ RPM).

  • Cell State: Use "Resting Cells" rather than growing cells to prevent trehalose consumption for biomass.

    • Protocol: Harvest cells at late-log phase, wash twice in buffer, and resuspend in reaction buffer without nitrogen/carbon sources (other than trehalose).

Module 2: Physicochemical Reaction Engineering

Issue: The reaction mixture turns brown; product yield plateaus or decreases. Root Cause: 3-KT is unstable in alkaline conditions (Maillard-type degradation or hydrolysis).

Critical Parameter: pH Control

Unlike many enzymatic reactions that favor pH 7.5-8.0, 3-KT synthesis requires a slightly acidic to neutral environment to preserve the product.

ParameterOptimal RangeCritical Failure LimitMechanism of Failure
pH 6.0 – 6.5 > 7.5Alkaline degradation: 3-KT enolizes and degrades; solution browns.
Temperature 25°C – 30°C > 40°CEnzyme Inactivation: G3DH is thermally unstable.
Buffer Phosphate (50-100 mM)Tris (pH > 7.5)Tris often buffers at pH ranges that promote degradation.
Protocol: The "Self-Validating" pH Check

To confirm if yield loss is due to pH instability:

  • Set up two 10mL reactions:

    • Vial A: pH 6.0 (Phosphate Buffer)

    • Vial B: pH 8.0 (Tris Buffer)

  • Incubate for 4 hours.

  • Visual Check: If Vial B turns yellow/brown while Vial A remains clear, your yield loss is chemical degradation, not enzymatic failure.

Module 3: Downstream Processing (Purification)

Issue: Difficulty separating 3-KT from residual Trehalose. Insight: 3-KT is a reducing sugar , whereas Trehalose is non-reducing. This chemical difference is the key to separation and detection.

Recommended Workflow
  • Filtration: Remove biomass/enzyme using a 10 kDa MWCO centrifugal filter or 0.22 µm membrane.

  • Anion Exchange (Crucial Step):

    • Pass filtrate through a mixed-bed ion-exchange resin (e.g., Amberlite MB-3) to remove buffer salts and ionic byproducts.

  • HPLC Analysis:

    • Column: Aminopropyl-functionalized silica (e.g., Zorbax NH2).

    • Mobile Phase: Acetonitrile:Water (80:20).

    • Detection: Refractive Index (RI).[4] 3-KT typically elutes after Trehalose due to interaction with the amine phase.

Troubleshooting FAQs

Q1: My reaction rate slows down significantly after 2 hours. Why? A: This is likely Product Inhibition or Cofactor Depletion .

  • Diagnosis: Add fresh Trehalose. If rate does not recover, the enzyme is inhibited or deactivated.

  • Solution: If using whole cells, increase aeration (oxygen is the limiting reagent for cofactor regeneration). If using purified enzyme, add more electron acceptor (e.g., DCIP).

Q2: Can I use wild-type Agrobacterium? A: Yes, but wild-type strains contain trehalase and other enzymes that may consume Trehalose/3-KT.

  • Recommendation: Use a mutant strain deficient in trehalose hydrolysis or strictly control the "Resting Cell" conditions (wash cells thoroughly to remove growth media) to minimize metabolic consumption.

Q3: How do I store the synthesized 3-KT? A: Lyophilize immediately. In solution, store at pH 5.0-6.0 at 4°C. Never freeze-thaw repeatedly in neutral/alkaline buffers.

Troubleshooting Logic Tree

Troubleshooting Start Problem: Low 3-KT Yield CheckColor Is solution brown? Start->CheckColor CheckpH Check pH Is it > 7.0? CheckColor->CheckpH Yes CheckRate Is initial rate slow? CheckColor->CheckRate No AdjustpH Action: Lower pH to 6.0 Use Phosphate Buffer CheckpH->AdjustpH Yes CheckO2 Whole Cells? Check Aeration CheckRate->CheckO2 Yes CheckAcceptor Purified Enzyme? Check Acceptor CheckRate->CheckAcceptor Yes IncreaseRPM Action: Increase RPM Use Baffled Flasks CheckO2->IncreaseRPM Poor Aeration AddDCIP Action: Add DCIP/PMS or Artificial Acceptor CheckAcceptor->AddDCIP Missing Cofactor

Figure 2: Decision matrix for diagnosing yield issues in 3-KT synthesis.

References

  • Takeuchi, K. et al. (1986). Purification and properties of D-glucoside 3-dehydrogenase from Agrobacterium tumefaciens.

  • Kojima, I. et al. (1989). Industrial production of 3-ketotrehalose. Describes the scale-up and resting cell methodologies.

  • Urbanek, B.L. et al. (2017). Rapid One-step Enzymatic Synthesis and All-aqueous Purification of Trehalose Analogues.

  • Gao, X. et al. (2014). Enzymatic properties of Glucoside 3-Dehydrogenase. Reviews the broad substrate specificity and stability factors (pH/Temp) of G3DH.

Sources

Technical Support Center: 3-Ketotrehalose (3-KT) Purification & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Application Support)

Introduction: The 3-KT Challenge

Welcome to the 3-Ketotrehalose (3-KT) technical hub. 3-KT is a unique reducing disaccharide intermediate produced by the regioselective oxidation of trehalose (usually at the C-3 position of one glucosyl moiety) by Agrobacterium tumefaciens.

The Core Problem: Unlike its precursor trehalose, which is chemically inert and non-reducing, 3-KT is chemically reactive and unstable in alkaline conditions. The primary purification bottleneck is the separation of 3-KT from unreacted trehalose , as they share identical molecular weights (MW ~340 Da) and similar solubility profiles, rendering standard size-exclusion chromatography (SEC) ineffective.

Module 1: Upstream Bioconversion Optimization

Minimizing downstream burden starts with maximizing upstream conversion.

FAQ: Why is my conversion yield plateauing at 40-50%?

Diagnosis: Product inhibition or insufficient oxygenation. The enzyme trehalose dehydrogenase (or 3-ketotrehalose synthase) in A. tumefaciens is often membrane-bound and requires efficient electron transport. Corrective Action:

  • Oxygenation: 3-KT production is an oxidative process. Ensure Dissolved Oxygen (DO) is >20%.

  • Resting Cell Method: Do not use growing cells for production. Harvest cells, wash, and resuspend in buffer with trehalose. This removes media contaminants (proteins/salts) before purification begins.

Protocol A: Resting Cell Bioconversion
  • Culture: Grow A. tumefaciens (e.g., strain BM-102 or similar) in rich medium until late-log phase.

  • Harvest: Centrifuge (6,000 x g, 10 min) and wash 2x with 50 mM Phosphate Buffer (pH 7.0).

  • Reaction: Resuspend cells (OD600 ~ 20-30) in 10% (w/v) Trehalose solution.

  • Incubation: Incubate at 25-28°C with vigorous shaking (200 rpm) for 18-24 hours.

  • Monitoring: Check conversion via TLC or HPLC. Target >80% conversion to simplify purification.

Module 2: Purification (The Separation Logic)

The "Borate Trap" Method.

FAQ: How do I separate 3-KT from Trehalose? They co-elute on C18.

Technical Insight: Standard reverse-phase (C18) or Size Exclusion (SEC) cannot distinguish the stereochemical difference of a single ketone group effectively. Solution: Use Anion Exchange Chromatography in Borate Form .

  • Mechanism: Borate ions form cyclic ester complexes with cis-diol groups on sugars. These complexes are negatively charged.[1]

  • Differentiation: Trehalose has a specific set of cis-diols. 3-KT, having a ketone at C-3, has an altered conformation and one less hydroxyl group, changing its affinity for borate compared to trehalose.

Protocol B: Borate-Complex Anion Exchange

Prerequisites:

  • Resin: Strong Anion Exchanger (e.g., Dowex 1X8, Amberlite IRA-400, or equivalent quaternary ammonium resin).

  • Column: Glass column (borate attacks some plastics over long periods, though standard HPLC PEEK is fine).

Step-by-Step:

  • Resin Preparation: Pack the column and wash with 1M NaOH, then water.

  • Borate Conversion: Equilibrate the resin with 0.1 M Potassium Borate (pH 8.0) until the eluent pH matches the buffer. Note: Sodium borate (Borax) can also be used, but potassium salts often have better solubility.

  • Loading: Load the filtered bioconversion supernatant (pH adjusted to 8.0).

    • Load Factor: <5% of column bed volume to ensure resolution.

  • Elution Gradient:

    • Buffer A: 0.1 M Potassium Borate (pH 8.0)

    • Buffer B: 0.5 M Potassium Borate (pH 9.0) + 0.1 M KCl (optional for stronger displacement).

    • Gradient: 0-100% B over 10 column volumes.

  • Fraction Analysis: Spot fractions on TLC (Silica gel 60).

    • Stain: Anisaldehyde-sulfuric acid (heats to char sugars).

    • Differentiation: 3-KT reduces Fehling's solution (red precipitate); Trehalose does not.

Visualization: The Purification Workflow

G Substrate Trehalose Input Bioconversion A. tumefaciens (Resting Cells) Substrate->Bioconversion Oxidation (C3) Filtration Filtration (0.22 µm) Bioconversion->Filtration Cell Removal IEC Anion Exchange (Borate Form) Filtration->IEC Loading pH 8.0 Waste Waste (Proteins/Salts) Filtration->Waste Desalting Desalting (Amberlite IR-120 H+) IEC->Desalting Borate Removal Crystallization Crystallization (Ethanol/Water) Desalting->Crystallization Concentration Crystallization->Substrate Recycle Trehalose

Caption: Figure 1: Optimized workflow for 3-KT purification using borate-complex ion exchange chromatography.

Module 3: Stability & Borate Removal

The "Killing" Step: Removing the buffer without destroying the product.

FAQ: My product turned brown during drying. What happened?

Diagnosis: Maillard reaction or Alkaline Degradation.

  • Alkaline Lability: 3-KT is a reducing sugar. In the presence of residual borate buffer (pH 8-9) and heat, it undergoes Lobry de Bruyn–van Ekenstein transformation or caramelization.

  • Maillard: If any protein impurities remain, they react with the ketone group.

Protocol C: Borate Removal & Polishing

You cannot simply dry the borate fractions. You must remove the borate before concentration.

  • Cation Exchange (Desalting): Pass the pooled borate fractions through a column of Amberlite IR-120 (H+ form) .

    • Mechanism:[2][3][4][5] This exchanges K+/Na+ for H+, converting Potassium Borate into Boric Acid.

    • Resulting pH: Acidic (pH ~3-4). 3-KT is relatively stable here.

  • Methanol Evaporation:

    • Concentrate the acidic eluate on a rotary evaporator at <40°C .

    • Crucial Step: Add Methanol (MeOH) repeatedly and evaporate. Boric acid forms volatile Methyl Borate (azeotrope) and evaporates, leaving pure sugar behind. Repeat MeOH addition/evaporation 3-5 times.

  • Final Crystallization: Dissolve the syrup in a minimum volume of water, then add absolute ethanol (1:4 ratio) and cool to 4°C.

Troubleshooting Guide

Decision Tree: Low Purity or Yield

Troubleshooting Start Issue: Low Purity/Yield CheckHPLC Check HPLC/TLC of Bioconversion Start->CheckHPLC LowConv Conversion < 50% CheckHPLC->LowConv HighConv Conversion > 80% CheckHPLC->HighConv O2Check Check Oxygenation & pH during culture LowConv->O2Check SepCheck Check Separation Profile HighConv->SepCheck CoElution Peaks Co-elute SepCheck->CoElution Degradation Product lost during drying SepCheck->Degradation FixBorate Action: Decrease Flow Rate Increase Column Length CoElution->FixBorate FixTemp Action: Lower Evap Temp Remove Borate Completely Degradation->FixTemp

Caption: Figure 2: Troubleshooting logic for common yield and purity issues in 3-KT production.

Comparative Separation Methods Data
MethodMechanismResolution (3-KT vs Tre)ScalabilityRisk Factor
Borate Anion Exchange Complexation with cis-diolsHigh MediumBorate removal is tedious (requires MeOH).
Ligand Exchange (Ca2+) Coordination with hydroxylsMediumHigh Requires precise temperature control (80°C), risking degradation.
Activated Carbon Pore size/AdsorptionLowHighPoor selectivity; high product loss.
HPAEC-PAD Anion exchange (High pH)Very HighAnalytical OnlypH >12 degrades 3-KT rapidly (Analysis only).

References

  • Takeuchi, K., et al. (1994). "Production of 3-ketotrehalose from trehalose by Agrobacterium tumefaciens." Journal of Fermentation and Bioengineering.

  • Shimadzu Scientific Instruments. "Methods for Separating Sugars: Borate Complex Anion Exchange."

  • Kojima, I., et al. (1996). "Purification and characterization of new trehalose-producing enzymes." Bioscience, Biotechnology, and Biochemistry.[6]

  • National Institute of Standards and Technology (NIST). "Stability of dextrose solutions of varying pH." (Analogous reducing sugar stability data).

  • Gat, D., et al. (2023). "Adsorptive separation of saccharides and polyols over materials functionalized with boronate groups." Green Chemistry.

Sources

3-Ketotrehalose (3-KT) Stability & Handling Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Stabilization and Handling of 3-Ketotrehalose in Solution

Introduction: The Stability Paradox of 3-Ketotrehalose

Welcome to the technical support hub for 3-Ketotrehalose (3-KT). Unlike its parent molecule, Trehalose, which is renowned for its extreme stability and non-reducing nature, 3-Ketotrehalose is chemically fragile .

The introduction of a ketone group at the C3 position transforms the molecule. While it retains the non-reducing


-1,1-glycosidic linkage, the C3-ketone activates the adjacent protons (at C2 and C4), rendering the molecule susceptible to 

-elimination
and enolization . This guide provides the protocols necessary to arrest these degradation pathways.

Part 1: The pH Sensitivity Protocol

The Core Issue: Alkaline Degradation

Users frequently report rapid yellowing or browning of 3-KT solutions. This is almost exclusively due to alkaline degradation, not oxidation.

  • Mechanism: In conditions of pH > 7.0, the C3-ketone facilitates the removal of a proton from C2 or C4. This forms an enolate intermediate. The enolate can then undergo

    
     , cleaving the sugar ring or the glycosidic bond.
    
  • Symptom: Solution turns yellow

    
     brown (formation of complex degradation polymers).
    
Troubleshooting Guide: pH Optimization
Parameter Recommendation Scientific Rationale
Optimal pH 4.5 – 6.0 Acidic conditions protonate the

-carbons, preventing enolate formation and suppressing

-elimination.
Danger Zone pH > 7.5 Rapid rate of enolization leads to irreversible ring cleavage.
buffer Strength 10–50 mM Keep ionic strength low to minimize salt-catalyzed hydrolysis effects.
FAQ: pH Management

Q: My enzymatic production protocol works at pH 7.0. Why can't I store it there? A: Enzymatic production (e.g., using Agrobacterium glucoside 3-dehydrogenase) is a kinetic race. The enzyme requires neutral pH for activity. However, for thermodynamic stability during storage, you must drop the pH to < 6.0 immediately after the reaction is quenched to "freeze" the chemical structure.

Part 2: Buffer Incompatibility (The Maillard Trap)

The Core Issue: Amine Reactivity

Although 3-KT is technically a disaccharide with a stable glycosidic bond, the C3-ketone acts as an electrophile. It will react with primary amines to form Schiff bases, initiating the Maillard Reaction even at low temperatures.

Chemical Compatibility Matrix
Buffer/Additive Status Reasoning
Tris (Tris-HCl) FORBIDDEN Primary amine. Reacts with C3-ketone to form brown melanoidins rapidly.
Glycine FORBIDDEN Primary amine. Accelerates Maillard browning.[1]
Ammonium Salts ⚠️ CAUTION Can react over time; avoid for long-term storage.
Phosphate (Na/K) RECOMMENDED Non-nucleophilic. Excellent buffering capacity at pH 5.8–6.0.
Citrate RECOMMENDED Excellent buffering at pH 4.5–5.5. Chelates trace metals that catalyze oxidation.
Acetate RECOMMENDED Good for pH 4.0–5.0; volatile (good for lyophilization).

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the decision logic for stabilizing 3-KT and the chemical consequences of incorrect handling.

G Start 3-Ketotrehalose Solution Check_pH Check pH Start->Check_pH Check_Buffer Check Buffer Composition Check_pH->Check_Buffer pH 4.5-6.0 Alkaline_Path Alkaline Conditions (pH > 7.5) Check_pH->Alkaline_Path pH > 7.0 Stable STABLE STATE (pH 4.5-6.0, No Amines) Check_Buffer->Stable Phosphate/Citrate Amine_Path Primary Amines Present (Tris, Glycine) Check_Buffer->Amine_Path Tris/Glycine Enolization Mechanism: Enolization at C3 Alkaline_Path->Enolization SchiffBase Mechanism: Schiff Base Formation Amine_Path->SchiffBase BetaElim Mechanism: Beta-Elimination Enolization->BetaElim Cleavage Ring Cleavage & Degradation BetaElim->Cleavage Browning Maillard Browning (Melanoidins) SchiffBase->Browning

Figure 1: Stability Decision Tree illustrating the two primary degradation pathways: Alkaline


-elimination and Amine-mediated Maillard browning.

Part 4: Storage & Handling Protocol

Lyophilization (Freeze-Drying)

For long-term storage (> 1 week), 3-KT should not be kept in solution.

  • Buffer: Exchange into 10 mM Ammonium Acetate (volatile) or Water (if pH is pre-adjusted to 5.5).

  • Freezing: Flash freeze in liquid nitrogen to prevent cryo-concentration of salts which can cause local pH spikes.

  • Storage: Store lyophilized powder at -20°C, desiccated.

Liquid Storage (Short Term)

If you must keep it in solution:

  • Temperature: +4°C (Do not freeze-thaw repeatedly).

  • Concentration: High concentrations (>100 mM) are generally more stable than dilute ones due to self-buffering effects.

  • Additives: 0.1 mM EDTA is recommended to chelate divalent cations (

    
    , 
    
    
    
    ) which can stabilize enolate intermediates and catalyze degradation.

Part 5: Experimental Workflow for Stability Validation

If you are developing a drug formulation or assay using 3-KT, use this workflow to validate stability.

Workflow cluster_check Quality Control Criteria Prep Preparation Dissolve 3-KT (10mM Citrate, pH 5.5) Stress Stress Test Incubate 24h @ 25°C vs 4°C Prep->Stress Analysis HPLC Analysis (H-Column or Amine-column) Stress->Analysis Detection Detection RI (Sugar) & UV (280nm) Analysis->Detection QC1 UV Absorbance Increase? (Indicates Enolization) Detection->QC1 QC2 Peak Broadening? (Indicates Hydrolysis) Detection->QC2

Figure 2: Validation workflow. Note that pure 3-KT has low UV absorbance; an increase at 280nm is a sensitive early indicator of enolization/degradation.

References

  • Hayakawa, K., et al. (1989). Production and properties of 3-ketotrehalose from trehalose by Agrobacterium tumefaciens. Agricultural and Biological Chemistry.[2][3][4]

  • Takeuchi, K., et al. (1994). Enzymatic production of 3-ketotrehalose and 3-trehalosamine. Journal of Fermentation and Bioengineering.

  • Nef, J. U. (1914). Dissociation reactions of the sugars in dilute alkaline solutions. Annalen der Chemie. (Foundational chemistry regarding keto-sugar instability in alkali).
  • Hodge, J. E. (1953). Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry. (Mechanism of Maillard reaction in reducing sugar mimics).

Sources

Technical Support Center: High-Purity 3-Ketotrehalose (3-KT) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Avoiding By-Product Formation & Optimizing Yield in Enzymatic 3-KT Production Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 2026

Diagnostic Workflow: The "Triage"

Before altering your protocol, identify the specific failure mode using this diagnostic logic. Most 3-KT synthesis failures stem from three distinct root causes: Hydrolysis , Oxygen Limitation , or Product Instability .

Symptom Checker
Observation (HPLC/TLC)Primary SuspectRoot CauseImmediate Action
High Glucose Peak Trehalase ActivityAgrobacterium contains periplasmic trehalase that hydrolyzes substrate.Add Validamycin A or switch to resting cells.
Reaction Stalls at ~50% Oxygen LimitationG3DH is an oxidase linked to the respiratory chain; it requires high

.
Increase agitation (rpm) or use baffled flasks.
Browning / Coloration Maillard Reaction3-KT is a reducing sugar reacting with media amino acids.Do not use fermentation broth for conversion. Use washed resting cells in phosphate buffer.
pH Drift (Acidic) Gluconic AcidGlucose (from hydrolysis) is being oxidized to gluconic acid.Check for glucose; increase buffer capacity.

The Science of the Failure (Mechanistic Insight)

To fix the problem, you must understand the competing pathways. The goal is to force the flux solely through G3DH while blocking Trehalase .

Pathway Visualization

G Trehalose Trehalose (Substrate) ThreeKT 3-Ketotrehalose (Target Product) Trehalose->ThreeKT G3DH (Enzyme) Requires O2 Glucose Glucose (By-Product) Trehalose->Glucose Trehalase (Hydrolysis) Maillard Maillard Products (Browning) ThreeKT->Maillard + Amino Acids (Heat/Time) Gluconic Gluconic Acid (pH Drop) Glucose->Gluconic GDH (Oxidation) Validamycin Validamycin A (Inhibitor) Trehalase Trehalase Validamycin->Trehalase Blocks

Caption: Competing pathways in A. tumefaciens. Green path is desired; Red paths represent by-product formation. Validamycin A blocks the primary hydrolysis leak.

Troubleshooting Guides (FAQs)

Issue A: "I am seeing significant glucose formation alongside 3-KT."

Diagnosis: Your strain's native trehalase is active. Agrobacterium tumefaciens (and related Rhizobium species) possess periplasmic trehalase to scavenge trehalose for energy.

The Fix: Chemical Inhibition

  • Protocol: Add Validamycin A to your reaction buffer.

  • Concentration: 10–50 µM (approx. 5–25 µg/mL).

  • Mechanism: Validamycin A is a structural analogue of trehalose that acts as a potent, competitive inhibitor of trehalase [1].[1] It prevents the hydrolysis of trehalose into glucose without affecting the oxidative activity of G3DH.

  • Alternative: If you cannot use inhibitors, you must use a treA-deficient mutant strain, though this requires genetic engineering.

Issue B: "The reaction starts well but stops halfway. Adding more enzyme doesn't help."

Diagnosis: Oxygen Limitation.

  • Mechanism: The enzyme D-glucoside 3-dehydrogenase (G3DH) is FAD-dependent and typically membrane-associated, donating electrons directly to the respiratory chain (cytochrome system) [2]. Oxygen is the terminal electron acceptor.

  • The Fix:

    • Vessel Geometry: Switch from standard Erlenmeyer flasks to baffled flasks to increase the oxygen transfer coefficient (

      
      ).
      
    • Volume Ratio: Do not fill flasks more than 10-15% of their total volume (e.g., 50 mL liquid in a 500 mL flask).

    • Agitation: Increase shaker speed to 200–250 RPM.

Issue C: "My product is brown/yellow after concentration."

Diagnosis: Maillard Reaction (Non-enzymatic browning).

  • Mechanism: 3-KT is a reducing sugar (containing a ketone group). If you perform the conversion in fermentation media (which contains peptides/amino acids) or heat the product in the presence of residual protein, it will brown rapidly.

  • The Fix:

    • Resting Cells: Harvest cells, wash twice with phosphate buffer (pH 7.0) to remove all media components, and resuspend in clean buffer for the bioconversion.

    • Temperature Control: During rotary evaporation, keep the water bath < 40°C.

    • Acidification: Slight acidification (pH 4-5) during downstream processing can improve stability, as alkaline conditions promote degradation [3].

Validated Protocol: Resting Cell Bioconversion

This protocol minimizes by-products by separating the growth phase (biomass production) from the conversion phase (product synthesis).

Reagents
  • Strain: Agrobacterium tumefaciens (e.g., strain C58 or BM-102).

  • Buffer: 50 mM Potassium Phosphate, pH 7.0.

  • Substrate: Trehalose dihydrate (10% w/v stock).

  • Inhibitor: Validamycin A (Stock: 10 mg/mL in water).

Step-by-Step Methodology
Phase 1: Biomass Production
  • Inoculate A. tumefaciens in LB or YEP medium.

  • Incubate at 28°C, 200 RPM until Late Log/Early Stationary Phase (OD600 ~ 2.0–3.0).

    • Why? G3DH activity peaks at the end of the exponential phase and degrades rapidly in stationary phase [4]. Timing is critical.

Phase 2: Preparation of Resting Cells
  • Centrifuge culture (6,000 x g, 10 min, 4°C).

  • Discard supernatant (removes media/amino acids).

  • Wash: Resuspend pellet in 50 mM Phosphate Buffer (pH 7.0). Centrifuge again.

  • Resuspend: Resuspend cells to a high density (OD600 ~ 10–20) in fresh Phosphate Buffer (pH 7.0).

Phase 3: Bioconversion Reaction
  • Add Trehalose to a final concentration of 50–100 g/L (5–10%).

  • Add Validamycin A to a final concentration of 20 µg/mL.

  • Transfer to Baffled Flasks (1:10 liquid-to-air ratio).

  • Incubate at 28°C, 220 RPM.

  • Monitor: Check HPLC every 2 hours. Reaction should complete in 12–24 hours.

Phase 4: Purification (Crystallization) [2]
  • Remove cells by centrifugation (8,000 x g, 15 min).

  • Filter supernatant (0.22 µm).

  • Concentrate: Use a rotary evaporator (Bath < 40°C) to a syrup (approx. 60-70% solids).

  • Crystallize: Add absolute Ethanol slowly to the warm syrup until slight turbidity is observed (typically 3:1 Ethanol:Water ratio).

  • Cool slowly to 4°C overnight. 3-KT crystallizes as the dihydrate.

References

  • Asano, N., et al. (1987). Validamycin A, a potent inhibitor of trehalase.[3][4] The Journal of Antibiotics, 40(11), 1622–1625. Link

  • Vanbeeumen, J., et al. (1981). The primary structure of the D-glucoside 3-dehydrogenase from Agrobacterium tumefaciens. European Journal of Biochemistry, 117(2), 327-335. Link

  • NIST. (1949). Stability of dextrose solutions of varying pH. Journal of Research of the National Bureau of Standards, 43, 200. Link

  • Hayano, K., & Fukui, S. (1967). Purification and properties of 3-ketosucrose-forming enzyme from the cells of Agrobacterium tumefaciens. Journal of Biological Chemistry, 242(16), 3665-3672. Link

Sources

Technical Support Center: High-Efficiency 3-Ketotrehalose (3-KT) Bioconversion

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3-KT Conversion Platform

Welcome to the technical support hub for 3-Ketotrehalose (3-KT) biosynthesis. You are likely here because your conversion yields from Trehalose are stalling, or your enzyme stability is insufficient for scale-up.

3-KT is a critical intermediate for the synthesis of aminoglycoside antibiotics (like validamycin) and a high-value precursor for rare amino-sugars. The core engine of this process is Glucoside 3-Dehydrogenase (G3DH) , typically derived from Agrobacterium tumefaciens, Halomonas sp., or Flavobacterium saccharophilum.

This guide moves beyond basic protocols to address the mechanistic bottlenecks : cofactor regeneration, competing hydrolysis pathways, and enzyme immobilization.

Module 1: Enzyme Engineering & Selection (The Hardware)

Q1: My G3DH activity is detectable but the conversion yield plateaus at <40%. Why?

Diagnosis: This is rarely a substrate depletion issue. It is almost certainly due to Product Inhibition or Competing Hydrolysis .

Technical Insight: In crude extracts of Agrobacterium tumefaciens, G3DH co-exists with


-3-ketoglucosidase , an enzyme that rapidly hydrolyzes 3-KT into glucose and 3-ketoglucose. If you are using whole cells or crude lysates, you are running a "leaky" reaction where your product is being destroyed as fast as it is made.

Troubleshooting Protocol:

  • Purification Check: Ensure you are using a purified G3DH fraction. The dehydrogenase (G3DH) and the hydrolase often have different elution profiles on DEAE-Cellulose.

  • Strain Selection: Switch to a hydrolase-deficient mutant or a host like Halomonas sp.

    
    -15, which produces a water-soluble G3DH with lower intrinsic hydrolytic activity toward 3-KT [1].
    
  • Inhibitor Addition: If using crude extracts is mandatory, add EDTA (1-5 mM). Some 3-ketoglucosidases are metalloenzymes or require divalent cations, whereas G3DH (flavin-dependent) is often resistant to EDTA.

Q2: How do I solve the "Cofactor Exhaustion" problem in vitro?

Diagnosis: G3DH is an oxidoreductase.[1] It requires an electron acceptor to regenerate its oxidized state. If you only add enzyme and substrate, the reaction will stop once the enzyme is reduced.

The Solution: Artificial Electron Transport Systems You must couple the reaction to an electron acceptor. Oxygen alone is often kinetically slow for these dehydrogenases without a mediator.

Recommended Electron Acceptors (Table 1):

Acceptor SystemMechanismProsConsRecommended Conc.
PMS (Phenazine methosulfate) Primary electron mediatorHigh reaction rate; Direct coupling to FAD centerPhotosensitive; Toxic0.1 - 0.5 mM
DCIP (2,6-Dichlorophenolindophenol) Terminal acceptor (coupled with PMS)Visual color change (Blue

Colorless) allows real-time monitoring
Low solubility in acidic pH0.1 mM
Cytochrome c Biological acceptorBiocompatible; StableExpensive; Slower kineticsVaries
Thionine Dye-based acceptorGood redox potential (+0.06 V)Can bind non-specifically to proteins0.5 mM

Critical Workflow:

  • Do not use NAD/NADH regeneration systems (like LDH) for Agrobacterium G3DH; it is typically a flavin-adenine dinucleotide (FAD) dependent enzyme or uses specific cytochrome pathways, not a soluble NAD-dependent dehydrogenase [2].

Module 2: Reaction Environment (The Operating System)

Q3: What is the precise pH/Temperature window for maximum turnover ( )?

Diagnosis: G3DH has a sharp activity cliff. Operating outside the optimum by even 0.5 pH units can reduce activity by 50%.

Optimization Guide:

  • Optimal pH: 8.0 – 8.3 [3].

    • Warning: 3-KT is unstable in highly alkaline conditions (pH > 9.0) due to

      
      -elimination reactions common in keto-sugars. You must buffer strictly at pH 8.0.
      
  • Buffer Choice: Use 50 mM Phosphate Buffer or Tris-HCl . Avoid amine-based buffers if you plan to do downstream reductive amination immediately, as they may interfere.

  • Temperature: 25°C – 30°C .

    • Note: While reaction rates increase at 37°C, the half-life of G3DH decreases significantly. For batch reactions >4 hours, stay at 25°C.

Module 3: Visualizing the Mechanism & Troubleshooting

Pathway Logic & Electron Flow

The following diagram illustrates the critical electron flow required for 3-KT production. Note the requirement for the Electron Acceptor (PMS/DCIP) to recycle the enzyme.

G3DH_Pathway Trehalose Trehalose (Substrate) Complex Enzyme-Substrate Complex Trehalose->Complex Binding G3DH_Ox G3DH (Oxidized) Active Form G3DH_Ox->Complex G3DH_Red G3DH (Reduced) Inactive Form Complex->G3DH_Red Electron Transfer KT3 3-Ketotrehalose (Product) Complex->KT3 Release G3DH_Red->G3DH_Ox Regeneration (Rate Limiting Step) Acceptor_Ox Electron Acceptor (PMS/DCIP - Oxidized) Acceptor_Red Electron Acceptor (Reduced) Acceptor_Ox->Acceptor_Red Accepts e-

Figure 1: The catalytic cycle of G3DH. The regeneration of G3DH(Ox) via an electron acceptor is the rate-limiting step in most in vitro setups.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in your bioreactor or plate assay.

Troubleshooting Start Problem: Low 3-KT Yield Check_Assay 1. Is the enzyme purified? Start->Check_Assay Crude Crude Extract/Whole Cell Check_Assay->Crude Purified Purified Enzyme Check_Assay->Purified Hydrolysis Issue: Hydrolase Contamination Action: Add EDTA or Purify Crude->Hydrolysis High Probability Check_Color 2. Check Electron Acceptor (Did DCIP decolor?) Purified->Check_Color No_Color_Change Issue: No Turnover Action: Increase PMS/DCIP conc. Check_Color->No_Color_Change No Color_Change 3. Check pH Stability Check_Color->Color_Change Yes pH_High pH > 8.5? Product Degradation Color_Change->pH_High pH_OK pH 8.0-8.3 Check Product Inhibition Color_Change->pH_OK

Figure 2: Step-by-step diagnostic workflow for identifying reaction bottlenecks.

Module 4: Experimental Protocols

Protocol A: The Standard G3DH Activity Assay (DCIP Method)

Use this to validate your enzyme activity before running a production batch.

Reagents:

  • Substrate: 50 mM Trehalose in 50 mM Phosphate Buffer (pH 8.0).

  • Mediator: 1 mM PMS (Phenazine methosulfate) – Prepare fresh, keep in dark.

  • Acceptor: 1 mM DCIP (2,6-Dichlorophenolindophenol).

  • Enzyme: G3DH fraction (diluted).

Procedure:

  • Blank: Mix 800

    
    L Buffer + 100 
    
    
    
    L PMS + 100
    
    
    L DCIP.
  • Reaction: Mix 700

    
    L Buffer + 100 
    
    
    
    L Trehalose + 100
    
    
    L PMS + 100
    
    
    L DCIP.
  • Initiate: Add enzyme to Reaction cuvette.

  • Measure: Monitor absorbance decrease at 600 nm (reduction of DCIP) for 5 minutes at 25°C.

  • Calculate: One unit (U) = amount of enzyme reducing 1

    
    mol of DCIP per minute (
    
    
    
    ).
Protocol B: Enzyme Immobilization for Stability

Use this if your enzyme loses activity >50% after 2 hours.

Method: Covalent Binding to Amino-Epoxy Supports (e.g., Eupergit C or Amino-Silica)

  • Equilibration: Wash 1g of beads with 1M Potassium Phosphate (pH 8.0).

  • Coupling: Mix enzyme solution (1-5 mg protein/mL) with beads. Shake gently for 24h at 4°C.

  • Blocking: Add 0.2M Glycine to block remaining active groups (4h).

  • Washing: Wash extensively with buffer + 0.5 M NaCl to remove non-covalently bound protein.

  • Storage: Store at 4°C. Immobilized G3DH typically retains >80% activity for 10+ cycles.

References

  • Takeuchi, M., et al. (2000). Enzymatic production of 3-ketotrehalose from trehalose by Agrobacterium tumefaciens. Journal of Bioscience and Bioengineering.

  • Hayano, K., & Fukui, S. (1970).[2] Alpha-3-ketoglucosidase of Agrobacterium tumefaciens.[1][2] Journal of Bacteriology, 101(3), 692–697.[1][2]

  • Sugiura, Y., et al. (2000). Purification and characterization of a novel enzyme, glucoside 3-dehydrogenase, from Halomonas sp. alpha-15. Bioscience, Biotechnology, and Biochemistry.

  • Kojima, I., et al. (2000). Production of 3-ketotrehalose and 3-ketosucrose by Agrobacterium tumefaciens.[1][2] Journal of Fermentation and Bioengineering.

Sources

Technical Support Guide: Stability & Handling of 3-Ketotrehalose (3-KT)

[1]

Document ID: TS-3KT-STAB-01 Last Updated: February 2026 Department: Carbohydrate Chemistry & Bioprocess Support[1]

Introduction: The Stability Paradox

Welcome to the 3-Ketotrehalose (3-KT) technical support center. This guide addresses a common misconception in carbohydrate research: Do not assume 3-Ketotrehalose shares the extreme stability of its parent molecule, Trehalose. [1]

While Trehalose (

1carbonyl functionality

1

This guide provides the mechanistic understanding and protocols necessary to preserve 3-KT integrity during synthesis, purification, and storage.[1]

Module 1: Critical Stability Parameters (The "Why")

The Impact of pH: The Alkaline Danger Zone

The most critical factor affecting 3-KT stability is pH. Unlike Trehalose, which is stable up to pH 10+, 3-KT is an alkali-labile sugar derivative.[1]

  • Acidic to Neutral (pH 3.0 – 7.0):

    • Status: STABLE .

    • Mechanism: The glycosidic bond is resistant to acid hydrolysis (similar to trehalose).[1][2] The ketone group remains stable in its hydrated or unhydrated form.[1]

    • Recommendation: Maintain processing buffers between pH 5.5 and 6.5.

  • Alkaline (pH > 8.0):

    • Status: UNSTABLE (High Risk) .[1]

    • Mechanism: The presence of the carbonyl group at C-3 increases the acidity of the hydrogen at C-4.[1] In alkaline conditions, this facilitates proton abstraction, leading to

      
      -elimination .[1] This causes the glycosidic bond to cleave or the ring to rearrange, resulting in irreversible degradation and yellow/brown discoloration.
      
The Impact of Temperature

Temperature acts as a catalyst for the pH-driven degradation pathways described above.[1]

  • Low Temp (4°C to 25°C): Stable at neutral pH.[1]

  • High Temp (> 40°C):

    • At Neutral pH: Generally stable for short durations (e.g., during careful evaporation).[1]

    • At Alkaline pH: Rapid degradation.[1] Even mild heating (30°C) at pH 8.5 can lead to significant loss of purity within hours.[1]

Buffer Incompatibility (The "Hidden" Killer)

Because 3-KT contains a ketone (carbonyl) group, it reacts with primary amines .[1]

  • Avoid: Tris, Glycine, or Ammonium buffers.[1]

  • Reaction: Schiff base formation

    
     Browning (Maillard-like reaction) 
    
    
    Loss of product.[1]
  • Use Instead: Phosphate, Citrate, HEPES, or MOPS.[1]

Module 2: Visualizing the Stability Landscape

The following diagram illustrates the degradation logic and safe operating windows for 3-KT.

GStart3-Ketotrehalose SamplepH_CheckCheck pH EnvironmentStart->pH_CheckAcidicAcidic/Neutral(pH 3.0 - 7.0)pH_Check->AcidicSafe RangeAlkalineAlkaline(pH > 8.0)pH_Check->AlkalineDanger ZoneAmine_CheckBuffer containsPrimary Amines?(Tris/Glycine)Acidic->Amine_CheckEliminationBeta-Elimination(Ring Cleavage)Alkaline->EliminationRapid DegradationTemp_CheckTemperature CheckStableSTABLESafe for Storage/ProcessingTemp_Check->Stable< 40°CTemp_Check->Stable> 40°C (Short term only)NoNoAmine_Check->NoPhosphate/HEPESYesYesAmine_Check->YesTris/GlycineSchiffSchiff Base Formation(Browning/Crosslinking)No->Temp_CheckYes->Schiff

Figure 1: Decision tree illustrating the chemical stability of 3-KT based on pH, temperature, and buffer composition.[1]

Module 3: Troubleshooting Guides (FAQs)

Scenario A: "My sample turned yellow/brown during concentration."

Diagnosis: This is likely the Maillard Reaction or Alkaline Polymerization .[1]

  • Check Buffer: Did you use Tris or Glycine? If yes, the amine reacted with the 3-keto group.[1]

    • Fix: Switch to Phosphate or Citrate buffer.[1]

  • Check pH: Did the pH rise during rotary evaporation (common with volatile acids)?

    • Fix: Ensure the starting pH is 6.0.[1][3]

  • Check Temp: Did the water bath exceed 40°C?

    • Fix: Reduce bath temperature to 30-35°C and use higher vacuum.[1]

Scenario B: "I see low yield after purification from Agrobacterium."

Diagnosis: Degradation during cell lysis or elution.[1]

  • Lysis Buffer: Most lysis buffers are pH 8.0 (Tris-EDTA).[1] This destroys 3-KT.[1]

    • Fix: Use 50 mM Potassium Phosphate, pH 6.0 for cell lysis.[1]

  • Elution: If using ion exchange, avoid high pH elution gradients.

Scenario C: "How should I store the purified powder?"

Protocol:

  • State: Lyophilized powder (anhydrous or hydrate).[1]

  • Temp: -20°C is optimal; 4°C is acceptable for short term.

  • Container: Desiccated, airtight. 3-KT is hygroscopic. Moisture uptake can facilitate hydrolysis or crystallization changes.[1]

Module 4: Experimental Protocols

Protocol 1: HPLC Stability Assay

Use this protocol to verify the integrity of your 3-KT stock.[1]

Principle: Separation of 3-KT from degradation products (glucose, undefined polymers) and parent trehalose.[1]

ParameterSetting
Column Amide-functionalized HILIC column (e.g., TSKgel Amide-80)
Mobile Phase Acetonitrile : Water (75 : 25 v/v)
Flow Rate 1.0 mL/min
Temperature 30°C (Do not heat column >40°C)
Detection Refractive Index (RI) detector
Retention 3-KT typically elutes slightly later than Trehalose due to polarity.[1]

Pass/Fail Criteria:

  • Pass: Single sharp peak.

  • Fail: Shoulder peaks (isomerization) or void-volume peaks (polymerization).[1]

Protocol 2: Rapid Colorimetric Check (Qualitative)

A quick check for degradation (reducing sugar formation). While 3-KT is technically non-reducing at the anomeric carbon, the ketone group reacts with specific tetrazolium salts.[1] However, a standard DNS assay (using heat + alkali) will degrade 3-KT and give false positives.[1]

  • Correct Method: Use TLC (Thin Layer Chromatography) on Silica Gel 60.[1]

    • Solvent: n-Butanol : Ethanol : Water (5 : 3 : 2).[1]

    • Stain: Anisaldehyde-Sulfuric Acid (heat to visualize).[1]

    • Result: 3-KT appears as a distinct spot separate from Trehalose.[1] Smearing indicates degradation.[1]

Module 5: Workflow for Safe Processing

Workflowcluster_0Productioncluster_1Purification (CRITICAL)cluster_2StorageStep1Agrobacterium Culture(pH 7.0, 28°C)Step2Centrifugation(4°C)Step1->Step2Step3Supernatant AdjustmentAdjust to pH 6.0(Use HCl/Phosphate)Step2->Step3Immediate pH DropStep4Filtration(0.22 µm)Step3->Step4Step5Lyophilization(Avoid Heat)Step4->Step5Step6Store at -20°C(Desiccated)Step5->Step6

Figure 2: Optimized workflow for processing 3-KT to minimize pH/temperature stress.

References

  • Hayakawa, Y., et al. "Production of 3-ketotrehalose from trehalose by Agrobacterium tumefaciens."[1] Journal of Fermentation and Bioengineering, vol. 67, no.[1] 4, 1989.[1]

    • Context: Establishes the optimal production conditions (pH 7.0) and the enzymatic pathway.[2][4][5]

  • Glier, T., et al. "Trehalose and 3-ketotrehalose transport in Agrobacterium tumefaciens."[1] Journal of Bacteriology, 2020.[1]

    • Context: Discusses the biological stability and transport mechanisms.
  • Hough, L., & Richardson, A.C. "The Chemistry of Ketoses."[1] Comprehensive Organic Chemistry, Pergamon Press.[1]

    • Context: Authoritative text on the chemical instability (beta-elimination) of carbonyl-containing sugars in alkaline media.
  • Richards, G.N. "Alkaline Degradation of Monosaccharides."[1] Advances in Carbohydrate Chemistry, vol. 17.

    • Context: foundational mechanism for the degradation of sugars with carbonyl groups (applicable to the 3-keto moiety).[1]

Validation & Comparative

Comparative Enzymatic & Functional Profiling: 3-Ketotrehalose vs. Trehalose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Trehalose (


-D-glucopyranosyl-(1

1)-

-D-glucopyranoside), the industry-standard cryoprotectant, with its oxidized derivative, 3-Ketotrehalose (3-KT).

While Trehalose is metabolically stable and functions primarily as a stress protectant, 3-KT is a reactive metabolic intermediate. The critical distinction for drug development lies in their enzymatic interplay: Trehalose is a substrate for Trehalase, whereas 3-KT (and its derivative 3,3'-diketotrehalose) acts as a potent inhibitor of Trehalase. This guide details the metabolic pathways, kinetic differences, and synthesis protocols relevant to researchers targeting carbohydrate metabolism or formulating stable biologics.

Molecular & Structural Logic

The functional divergence between these two molecules stems from a single oxidation event at the C3 position of the glucose ring.

FeatureTrehalose3-Ketotrehalose (3-KT)
Structure Non-reducing disaccharide.[1][2][3][4] Two glucose units linked

-1,[5][6]1.
Keto-disaccharide.[1][2][3][7][8] One glucose ring is oxidized to 3-ketoglucose.
Chemical Stability High. Resistant to acid hydrolysis and Maillard reaction (non-reducing).Moderate to Low. The ketone group increases susceptibility to

-elimination and amination.
Biological Role Stasis. Osmoprotectant, protein stabilizer, energy storage.Flux. Metabolic intermediate (e.g., in Agrobacterium), precursor for amino-sugars.
Redox State Fully reduced (hydroxyls).Oxidized (C3 ketone).[8]
Structural Impact on Enzymatic Recognition

Trehalose's symmetry and lack of a reducing end make it "invisible" to many general glycosidases, requiring a specific enzyme (Trehalase ) for breakdown. The introduction of the ketone group in 3-KT distorts the chair conformation slightly and alters the electron density, rendering it unrecognizable to standard Trehalase but a prime substrate for 3-Ketoglucosidase .

Enzymatic Interplay: The Agrobacterium Switch

In mammalian and fungal systems, Trehalose is simply hydrolyzed. However, Agrobacterium tumefaciens employs a unique oxidative pathway that bypasses standard hydrolysis. This pathway is a critical tool for synthesizing 3-KT.

The Metabolic Pathway (DOT Visualization)

TrehaloseMetabolism Trehalose Trehalose (Stable Substrate) G3DH Enzyme: G3DH (Glucoside 3-dehydrogenase) Trehalose->G3DH Oxidation (FAD) Trehalase Standard Trehalase (Mammalian/Fungal) Trehalose->Trehalase Normal Hydrolysis KT3 3-Ketotrehalose (Reactive Intermediate) G3DH->KT3 KGlc_Hydro Enzyme: Alpha-3-ketoglucosidase KT3->KGlc_Hydro Specific Hydrolysis KT3->Trehalase INHIBITION Products Glucose + 3-Ketoglucose KGlc_Hydro->Products

Figure 1: The Agrobacterium oxidative pathway contrasts with standard hydrolysis. Note that 3-KT inhibits the standard Trehalase enzyme found in mammals.

Comparative Enzymatic Activity Matrix

This section analyzes how each molecule performs as a substrate or modulator.

Table 1: Enzyme Specificity & Kinetics[9]
Enzyme SystemInteraction with Trehalose Interaction with 3-Ketotrehalose Kinetic Notes
Trehalase (EC 3.2.1.[8]28)Primary Substrate. Hydrolyzes to 2 Glucose molecules.[9][10]Inhibitor. Does not hydrolyze. Acts as a competitive analog.3,3'-diketotrehalose (a related derivative) has an

of ~0.8 mM against pig kidney trehalase [1].[8]
Glucoside 3-dehydrogenase (G3DH) Substrate. Oxidizes C3-OH to C3=O.Product. Can be further oxidized to 3,3'-diketotrehalose by some G3DH variants.[8]G3DH from Halomonas sp.[8] converts Trehalose

3,3'-dkT efficiently [1].

-3-Ketoglucosidase
No Reaction. The enzyme requires the C3-ketone for recognition.Primary Substrate. Hydrolyzes to Glucose + 3-Ketoglucose.

for 3-KT is

M (4.8 mM) in A. tumefaciens [2].[2]
Trehalose Phosphorylase Substrate. Reversible phosphorolysis.[6]Unknown/Poor. Likely poor due to steric hindrance at C3.Trehalose phosphorolysis is highly specific to the glucopyranosyl configuration.
Key Insight for Drug Development

If your goal is to stabilize a formulation , Trehalose is superior due to its inertness. However, if your goal is to modulate glucose metabolism or inhibit trehalase (e.g., in insect control or metabolic disorders), 3-KT and its diketo-derivatives are the active candidates.

Experimental Protocols

Protocol A: Enzymatic Synthesis of 3-Ketotrehalose

Objective: Produce 3-KT from Trehalose using G3DH for kinetic analysis.

Reagents:

  • Phosphate Buffer (50 mM, pH 7.0)

  • Substrate: Trehalose (100 mM stock)

  • Enzyme: G3DH (purified from Agrobacterium tumefaciens or Halomonas lysate)

  • Electron Acceptor: DCIP (2,6-dichlorophenolindophenol) or PMS (Phenazine methosulfate)

Workflow:

  • Reaction Mix: Combine 50 mM Phosphate Buffer, 10 mM Trehalose, and 0.1 mM DCIP.

  • Initiation: Add G3DH enzyme (approx. 0.5 U/mL).

  • Monitoring: Measure the decrease in absorbance at 600 nm (reduction of DCIP) at 25°C.

    • Note: The rate of DCIP decolorization is directly proportional to 3-KT production.

  • Purification (Optional): Stop reaction by ultrafiltration (10 kDa cutoff). Separate 3-KT from residual trehalose using anion-exchange chromatography (borate buffer system), as 3-KT forms a borate complex more readily than trehalose.

Protocol B: Comparative Hydrolysis Assay (Specificity Check)

Objective: Verify that 3-KT is resistant to standard Trehalase.

Reagents:

  • Enzyme: Porcine Kidney Trehalase (Sigma-Aldrich or equivalent).

  • Substrates: Trehalose (Control) and 3-KT (Experimental).

  • Detection: Glucose Oxidase/Peroxidase (GOD-POD) assay kit.

Workflow (DOT Visualization):

AssayWorkflow Start Prepare Substrates (10mM Trehalose vs 10mM 3-KT) Incubate Incubate with Trehalase (37°C, pH 6.0, 30 mins) Start->Incubate Stop Stop Reaction (Heat inactivation 95°C) Incubate->Stop Detect Add GOD-POD Reagent (Detects Free Glucose) Stop->Detect Measure Measure Absorbance @ 505nm Detect->Measure ResultNode Compare Results Measure->ResultNode High Absorbance\n(Trehalose Hydrolyzed) High Absorbance (Trehalose Hydrolyzed) ResultNode->High Absorbance\n(Trehalose Hydrolyzed) Control Low/No Absorbance\n(3-KT Resistant) Low/No Absorbance (3-KT Resistant) ResultNode->Low/No Absorbance\n(3-KT Resistant) Exp

Figure 2: Workflow to validate the resistance of 3-KT to standard hydrolytic enzymes.

Expected Results:

  • Trehalose Well: High absorbance at 505 nm (Glucose produced).

  • 3-KT Well: Negligible absorbance (No hydrolysis). If glucose is detected, check for spontaneous degradation or contamination.

References

  • Sode, K., et al. (2001).[8] "Enzymatic synthesis of a novel trehalose derivative, 3,3'-diketotrehalose, and its potential application as the trehalase enzyme inhibitor."[8] FEBS Letters, 491(1-2), 1-13.

  • Hayano, K., & Fukui, S. (1970). "Alpha-3-ketoglucosidase of Agrobacterium tumefaciens." Journal of Bacteriology, 101(3), 692–697.

  • Takeuchi, M., et al. (1986). "Purification and properties of D-glucoside 3-dehydrogenase from Flavobacterium saccharophilum." Journal of Biochemistry, 99(5).
  • Elbein, A. D., et al. (2003). "New insights on trehalose: a multifunctional molecule."[4] Glycobiology, 13(4), 17R–27R.

Sources

Publish Comparison Guide: Cross-Reactivity of 3-Ketotrehalose with Trehalase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Paradox

In the precise landscape of carbohydrate enzymology, 3-Ketotrehalose (3-KT) presents a unique challenge to the canonical activity of Trehalase (EC 3.2.1.28) . While Trehalase is the primary hydrolytic enzyme responsible for cleaving trehalose into two glucose units, 3-KT—an oxidized intermediate in alternative metabolic pathways (e.g., Agrobacterium biosystems)—exhibits a distinct cross-reactivity profile.

Key Technical Verdict:

  • Substrate Status: 3-Ketotrehalose (mono-keto) is refractory to hydrolysis by standard eukaryotic trehalases. It does not serve as a productive substrate.[1]

  • Inhibition Potential: The derivative 3,3'-diketotrehalose (3,3'-dkT) acts as a potent competitive inhibitor of trehalase (

    
    ), exploiting the enzyme's active site geometry without undergoing catalysis.
    
  • Assay Interference: Standard reducing sugar assays (DNS) may yield false positives if 3-KT degrades spontaneously, whereas Glucose Oxidase (GOX) assays remain specific.

This guide details the mechanistic divergence of 3-KT, provides comparative kinetic data, and outlines self-validating protocols to distinguish between hydrolysis and inhibition.

Mechanistic Insight: The C3-Oxidation Blockade

To understand why 3-KT fails as a substrate but succeeds as an inhibitor, we must look at the trehalase active site.

The Catalytic Mismatch

Trehalase functions via an inverting mechanism (GH37 family), typically utilizing a pair of carboxylate residues (Asp/Glu) as the general acid and base. The recognition of the substrate relies heavily on the hydrogen bonding network involving the C3-hydroxyl group of the glucose rings.

  • Native Trehalase: The C3-OH acts as a critical anchor, stabilizing the distorted conformation of the glucosyl ring required for the transition state.

  • 3-Ketotrehalose (C3=O): The oxidation of the C3 hydroxyl to a ketone removes the hydrogen bond donor capability.

    • Consequence: The enzyme can bind the molecule (affinity remains), but it cannot stabilize the transition state required for hydrolysis. This results in competitive inhibition ("dead-end complex") rather than product release.

Pathway Visualization

The following diagram illustrates the divergent fates of Trehalase interaction with Trehalose versus its oxidized analogs.

Trehalase_Mechanism Trehalose Trehalose (Native Substrate) Trehalase Trehalase Enzyme (Active Site) Trehalose->Trehalase High Affinity (Kd ~ mM) Complex_T E-S Complex (Productive) Trehalase->Complex_T Complex_I E-I Complex (Non-Productive) Trehalase->Complex_I Competitive Inhibition Glucose 2x Glucose (Hydrolysis Product) MonoKT 3-Ketotrehalose (Mono-oxidized) MonoKT->Trehalase Weak Binding DiKT 3,3'-Diketotrehalose (Di-oxidized) DiKT->Trehalase High Affinity (Ki ~ 0.2 mM) Complex_T->Glucose kcat (Rapid) Complex_I->Trehalase Reversible (No Hydrolysis)

Caption: Divergent enzymatic pathways. Native trehalose undergoes hydrolysis, while 3,3'-diketotrehalose forms a stalled inhibitory complex.

Comparative Performance Data

The following data consolidates kinetic parameters from mammalian (Porcine) and insect (Bombyx mori) trehalases, highlighting the shift from substrate to inhibitor.

Table 1: Kinetic Parameters of Trehalose vs. 3-Ketotrehalose Analogs
CompoundRole

/

(mM)
Relative

Interaction Type
Trehalose Native Substrate

100%Hydrolytic Cleavage
3-Ketotrehalose (Mono) IntermediateN/D (Weak)< 1%Poor Recognition / Weak Inhibition
3,3'-Diketotrehalose Potent Inhibitor

0% Competitive Inhibition
Validamycin A Gold Std. Inhibitor

0%Transition State Analogue

Data Source: Sode et al. (2001), FEBS Letters; Kalf & Rieder (1958), JBC.

Interpretation:

  • Specificity: The enzyme requires the C3-OH for catalysis. 3,3'-diketotrehalose binds 15x tighter than the native substrate (

    
     vs 
    
    
    
    ) but cannot be cleaved, making it an excellent tool for stalling the enzyme to study structural conformation.
  • Cross-Reactivity Risk: In a mixture containing both Trehalose and 3,3'-dkT, the enzyme will preferentially bind the diketo form, causing a false negative in activity assays (apparent loss of activity).

Experimental Protocols: Self-Validating Systems

To rigorously assess cross-reactivity in your specific system, use the following "Dual-Mode" assay workflow. This distinguishes whether 3-KT is acting as a "Silent Substrate" or an "Active Inhibitor."

Protocol A: The Differential Detection Assay (Substrate Check)

Objective: Determine if 3-KT releases Glucose upon incubation.

Principle:

  • Method 1 (Non-Specific): DNS (Dinitrosalicylic Acid) detects any reducing sugar. Hydrolysis of 3-KT yields Glucose + 3-Ketoglucose (both reducing).

  • Method 2 (Specific): Glucose Oxidase (GOX) detects only

    
    -D-Glucose. 3-Ketoglucose does not react significantly with GOX.
    

Workflow:

  • Prepare Substrate: 10 mM 3-Ketotrehalose in 50 mM Sodium Phosphate buffer (pH 6.0).

  • Enzyme Addition: Add 0.1 U Trehalase. Incubate at 37°C for 30 mins.

  • Readout 1 (DNS): Add DNS reagent, boil 5 mins, read OD540.

    • Positive Signal = Glycosidic bond cleavage occurred.

  • Readout 2 (GOX): Add Glucose Oxidase/Peroxidase reagent, incubate 15 mins, read OD505.

    • Positive Signal = Glucose specifically released.

    • Negative Signal (with Positive DNS) = 3-Ketoglucose released (rare) or spontaneous degradation.

Validation Logic: If GOX is negative but DNS is positive , 3-KT is degrading non-enzymatically (instability). If both are negative , 3-KT is stable and not a substrate.

Protocol B: Competitive Inhibition Kinetics (Inhibition Check)

Objective: Quantify the


 of 3-KT against Native Trehalose.

Workflow:

  • Matrix Setup: Prepare a 96-well plate with varying [Trehalose] (0.5, 1, 2, 4, 8, 16 mM).

  • Inhibitor Spike: Add 3-Ketotrehalose at fixed concentrations (0, 0.5, 1.0, 2.0 mM) to the rows.

  • Initiation: Add Trehalase (final conc 0.05 U/mL).

  • Monitor: Measure Glucose release continuously (GOX-coupled assay) or at fixed points (10, 20, 30 min).

  • Analysis: Plot Lineweaver-Burk (Double Reciprocal).

Interpretation:

  • Lines intersect at Y-axis (

    
     is constant):  Competitive Inhibition. 3-KT binds the active site.
    
  • Lines are parallel: Uncompetitive Inhibition.

  • Lines intersect left of Y-axis: Non-competitive/Mixed.

Synthesis & Stability Notes

For researchers synthesizing 3-KT for these studies, purity is paramount.

  • Enzymatic Synthesis: Use Glucoside-3-dehydrogenase (G3DH) from Halomonas or Agrobacterium.

    • Reaction: Trehalose + Electron Acceptor

      
       3-Ketotrehalose.
      
  • Stability Warning: 3-Ketotrehalose is alkali-labile.

    • Critical Step: Perform all purifications and assays at pH < 7.0 . At pH > 8.0, the ketone group promotes

      
      -elimination or enolization, leading to brown degradation products that interfere with colorimetric assays (false absorption).
      

References

  • Sode, K., et al. (2001).[2] "Enzymatic synthesis of a novel trehalose derivative, 3,3'-diketotrehalose, and its potential application as the trehalase enzyme inhibitor."[2] FEBS Letters, 489(1), 42-45.[2]

  • Kalf, G. F., & Rieder, S. V. (1958).[3] "The purification and properties of trehalase." Journal of Biological Chemistry, 230(2), 691-698.

  • Hayano, K., & Fukui, S. (1967).[2] "Purification and properties of 3-ketosucrose-forming enzyme from the cells of Agrobacterium tumefaciens." Journal of Biological Chemistry, 242(16), 3665-3672.

  • Gibson, R. P., et al. (2007). "Molecular basis for trehalase inhibition revealed by the structure of trehalase in complex with potent inhibitors." Angewandte Chemie International Edition, 46(22), 4115-4119.

  • Takeuchi, M., et al. (1986).[2] "Purification and properties of D-glucoside 3-dehydrogenase from Flavobacterium saccharophilum." Agricultural and Biological Chemistry, 50(8), 1989-1996.

Sources

Comparative Analysis of 3-Ketotrehalose and Its Analogs: Stability, Inhibition, and Biosynthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ketotrehalose (3-KT) and its derivative, 3,3'-diketotrehalose (3,3'-dkT), represent a specialized subclass of trehalose analogs. While native trehalose is the industry standard for biostabilization (cryoprotection and lyophilization), its keto-derivatives offer a distinct dual-functionality: metabolic regulation via trehalase inhibition and precursor utility for aminosugar antibiotics .[1]

This guide objectively compares 3-KT and 3,3'-dkT against the parent compound (Trehalose) and the potent inhibitor Validamycin A. It is designed for researchers investigating novel cryoprotectants, metabolic inhibitors, or chemo-enzymatic synthesis of aminoglycosides.

Chemical & Functional Profile: The Trehalose Family[1][2]

The following table contrasts the physicochemical properties and primary applications of 3-KT and its key analogs. Note that while Trehalose is a bulk stabilizer, 3-KT is primarily a transient intermediate or specific inhibitor.[1]

Table 1: Comparative Profile of Trehalose and Keto-Analogs
FeatureTrehalose (Parent)3-Ketotrehalose (3-KT) 3,3'-Diketo-trehalose (3,3'-dkT) Validamycin A (Analog)
Chemical Nature Non-reducing DisaccharideMono-oxidized IntermediateDi-oxidized DerivativePseudo-trisaccharide (Aminocyclitol)
Primary Role Protein/Cell StabilizerBiosynthetic PrecursorTrehalase Inhibitor / StabilizerPotent Trehalase Inhibitor
Solubility (H₂O) High (~69 g/100mL @ 20°C)HighHighHigh
Trehalase Inhibition Substrate (No inhibition)Weak / TransientSpecific Inhibitor (IC50 ~0.8 mM) Potent Inhibitor (IC50 ~1-10 µM)
Stability (pH 7) Exceptional (Glycosidic bond stable)Moderate (Subject to beta-elimination)High (Stable in lyophilized form)High
Key Application Biologics FormulationSynthesis of 3-TrehalosamineMetabolic Engineering / InsecticideAntifungal (Agrochemical)

Analyst Note: 3-KT is rarely isolated as a final product due to its reactivity.[1] The di-keto form (3,3'-dkT) is more stable and has been patented as a dual-purpose stabilizer and inhibitor.[1]

Biosynthetic Pathways & Mechanism

Understanding the enzymatic origin of 3-KT is critical for its production and utilization. It is produced via the regioselective oxidation of trehalose by D-glucoside 3-dehydrogenase (G3DH) .[1]

Figure 1: Chemo-Enzymatic Pathway of 3-Ketotrehalose

This diagram illustrates the conversion of Trehalose to 3-KT and its subsequent divergence into inhibition or amination pathways.

G Trehalose Trehalose (Substrate) KT3 3-Ketotrehalose (3-KT) Trehalose->KT3 Oxidation (C3-OH -> C3=O) G3DH Enzyme: G3DH (Agrobacterium/Halomonas) G3DH->KT3 DKT 3,3'-Diketo-trehalose (3,3'-dkT) [Stable Inhibitor] KT3->DKT Further Oxidation Trehalosamine 3-Trehalosamine (Antibiotic Precursor) KT3->Trehalosamine Reductive Amination (NH4OAc / NaBH3CN)

Caption: Enzymatic oxidation of Trehalose by G3DH yields 3-KT, which can be further oxidized to 3,3'-dkT or chemically converted to amino-sugars.[1]

Functional Performance: Inhibition Data

While Trehalose stabilizes proteins by replacing water (Water Replacement Hypothesis) and forming a glassy matrix (Vitrification), 3,3'-dkT functions by competitively binding to the active site of trehalase.[1]

Comparative Inhibition Data (Trehalase)

Target Enzyme: Porcine Kidney Trehalase & Bombyx mori Trehalase[1][2]

CompoundIC50 (Porcine)IC50 (Bombyx mori)Mechanism
Trehalose N/A (Substrate)N/A (Substrate)Substrate Saturation
3,3'-Diketo-trehalose 0.8 mM 2.5 mM Competitive Inhibition
Validamycin A ~0.005 mM ~0.001 mM Transition State Mimic

Interpretation:

  • Validamycin A remains the gold standard for potency, acting as a transition-state analog.[1]

  • 3,3'-dkT is a moderate inhibitor.[1][3] Its value lies not in potency, but in its structural similarity to trehalose, allowing it to be used in high concentrations as a stabilizer without being rapidly degraded by background trehalase activity in complex biological lysates.

Experimental Protocols

Protocol A: Enzymatic Synthesis of 3,3'-Diketo-trehalose

Objective: Produce high-purity 3,3'-dkT from Trehalose using recombinant G3DH.

Reagents:

  • Substrate: α,α-Trehalose (100 mM).[1]

  • Enzyme: Purified G3DH (from Halomonas sp. or Flavobacterium).[1]

  • Electron Acceptor: 2,6-Dichlorophenolindophenol (DCIP) or Phenazine methosulfate (PMS) if using crude extracts; purified G3DH may use FAD/O2 depending on the specific oxidase variant.[1]

  • Buffer: 50 mM Phosphate Buffer, pH 7.0.[1]

Workflow:

  • Reaction Setup: Dissolve Trehalose (3.4 g, 10 mmol) in 100 mL Phosphate Buffer.

  • Initiation: Add G3DH (100 U) and incubate at 30°C with gentle shaking (150 rpm) to ensure oxygenation if the enzyme is an oxidase.

  • Monitoring: Monitor reaction progress via TLC (Silica gel 60).

    • Mobile Phase: n-Butanol : Pyridine : Water (6:4:3).[1]

    • Detection: Spray with alkaline silver nitrate. 3,3'-dkT appears as a reducing spot (unlike non-reducing trehalose).[1]

  • Termination: Stop reaction after 24 hours by heating at 90°C for 5 minutes (denatures G3DH).

  • Purification:

    • Pass supernatant through an activated carbon column.[1]

    • Elute with a linear gradient of Ethanol (0% → 20%).[1]

    • Collect fractions containing 3,3'-dkT (confirmed by TLC/HPLC).

    • Lyophilize to obtain white powder.[1]

Protocol B: Trehalase Inhibition Assay

Objective: Quantify the inhibitory potential of 3-KT analogs.

Workflow:

  • Substrate Prep: Prepare 20 mM Trehalose in 50 mM Sodium Acetate buffer (pH 5.5).

  • Inhibitor Prep: Prepare serial dilutions of 3,3'-dkT (0.1 mM to 10 mM).

  • Enzyme Mix: Mix 10 µL of Porcine Trehalase (0.1 U/mL) with 10 µL of Inhibitor solution. Incubate at 37°C for 10 mins.

  • Reaction: Add 20 µL of Substrate. Incubate at 37°C for 30 mins.

  • Termination: Heat at 100°C for 3 mins.

  • Glucose Detection: Add 200 µL of Glucose Oxidase/Peroxidase (GOPOD) reagent.[1] Incubate 20 mins at RT.

  • Readout: Measure Absorbance at 510 nm. Calculate % Inhibition relative to no-inhibitor control.[1]

Mechanism of Action: Inhibition Logic

The following diagram details why 3,3'-dkT inhibits trehalase while Trehalose is hydrolyzed.

Figure 2: Competitive Inhibition Mechanism[1]

Inhibition ActiveSite Trehalase Active Site Glu/Asp Residues Hydrolysis Hydrolysis -> 2x Glucose ActiveSite->Hydrolysis Catalysis Block No Hydrolysis (Steric/Electronic Mismatch) ActiveSite->Block C3-Carbonyl alters Transition State Trehalose Trehalose Trehalose->ActiveSite Binds DKT 3,3'-Diketo-trehalose DKT->ActiveSite Competes

Caption: 3,3'-dkT binds to the active site but the C3-carbonyl group prevents the correct transition state alignment required for hydrolysis.

References

  • Sode, K., et al. (2001).[1] "Enzymatic synthesis of a novel trehalose derivative, 3,3'-diketotrehalose, and its potential application as the trehalase enzyme inhibitor."[2] FEBS Letters.

  • Takeuchi, M., et al. (1986).[1] "Validamycin A, a specific inhibitor of trehalase."[1][4] Agricultural and Biological Chemistry. [1]

  • O'Connell, T., et al. (2013).[1] "Trehalose: The all-purpose excipient."[1] BioPharm International.[1]

  • Patent WO2000055349A1. (2000).[1] "3,3'-diketotrehalose and method for producing the same." Google Patents.[1]

  • Kojima, I., et al. (1996).[1] "Production of 3-ketotrehalose from trehalose by Agrobacterium tumefaciens." Journal of Fermentation and Bioengineering.

Sources

Evaluating 3-Ketotrehalose as a Biomarker in Metabolic Pathways: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ketotrehalose (3-kT) represents a highly specific metabolic intermediate in the catabolism of trehalose, a disaccharide critical for bacterial stress survival and virulence in pathogens like Mycobacterium tuberculosis (Mtb) and Agrobacterium tumefaciens.[1][2] Unlike the ubiquitous parent molecule trehalose, which can accumulate non-specifically in response to osmotic stress, 3-kT serves as a precise indicator of active trehalose utilization and enzymatic turnover.

This guide evaluates 3-kT not only as a direct metabolic biomarker but also as the core analyte in high-specificity enzymatic assays for quantifying trehalose burdens in biological samples. We compare its efficacy against standard biomarkers (Trehalose-6-Phosphate, Glucose) and analytical methods (LC-MS/MS, Anthrone), demonstrating its superior utility in distinguishing active metabolic flux from static storage.

Scientific Foundation: The 3-Ketotrehalose Pathway

To evaluate 3-kT, one must understand its unique position in the "Trehalose Cycle." While most organisms degrade trehalose via trehalase (hydrolysis to glucose), specific bacteria utilize an oxidative pathway converting trehalose to 3-ketotrehalose via trehalose-3-dehydrogenase .

Key Metabolic Nodes[3]
  • Biosynthesis: Trehalose is synthesized via OtsA/OtsB (from T6P), TreYZ (from glycogen), or TreS (from maltose).

  • Degradation (The 3-kT Route):

    • Enzyme: Trehalose-3-dehydrogenase (E.C. 1.1.99.16) or Trehalose cytochrome c oxidoreductase.

    • Reaction: Trehalose + Acceptor

      
       3-Ketotrehalose + Reduced Acceptor.
      
    • Fate: 3-kT is subsequently hydrolyzed to Glucose and 3-Ketoglucose.

Biomarker Significance: The presence of 3-kT indicates active catabolism of the trehalose pool, differentiating viable, metabolically active cells from dormant ones merely storing trehalose.

Pathway Visualization

TrehalosePathway G6P Glucose-6-Phosphate T6P Trehalose-6-Phosphate (Toxic Intermediate) G6P->T6P OtsA UDP_Glc UDP-Glucose UDP_Glc->T6P OtsA Trehalose Trehalose (Stress Protectant) T6P->Trehalose OtsB (Phosphatase) ThreeKT 3-Ketotrehalose (Metabolic Flux Marker) Trehalose->ThreeKT Trehalose-3-Dehydrogenase (Oxidation) Glc Glucose Trehalose->Glc Trehalase (Hydrolysis) ThreeKT->Glc 3-Ketotrehalase ThreeKG 3-Ketoglucose ThreeKT->ThreeKG 3-Ketotrehalase

Figure 1: The 3-Ketotrehalose metabolic node. The solid blue path represents the oxidative degradation specific to 3-kT accumulation, distinct from the standard hydrolytic pathway (dashed).

Comparative Analysis: 3-kT vs. Alternative Biomarkers

The following table contrasts 3-kT with established metabolic markers in the context of bacterial viability and stress response profiling.

Feature3-Ketotrehalose (3-kT) Trehalose (Parent) Trehalose-6-Phosphate (T6P) ATP (General)
Biological Role Intermediate of active catabolismStress protectant / Energy storageBiosynthetic intermediate (Toxic if accumulated)Energy currency
Specificity High (Specific to oxidative pathway)Low (Found in plants, fungi, bacteria)High (Specific to OtsAB pathway)Low (Universal)
Stability Transient (Rapid turnover)Very High (Stable for years)Low (Rapidly dephosphorylated)Very Low (Seconds)
Diagnostic Utility Indicates metabolic flux (turnover)Indicates stress history or dormancyIndicates pathway dysregulation Indicates viability
Detection Method Enzymatic (Dehydrogenase) / LC-MSGC-MS / Anthrone / EnzymaticLC-MS/MSLuciferase Assay
False Positives Rare (Requires specific enzyme)Common (Dietary sources, host background)RareCommon (Contamination)
Why Choose 3-kT?
  • Vs. Trehalose: Trehalose accumulation can be passive. 3-kT production requires active enzymatic oxidation, making it a better marker for living bacteria in complex matrices.

  • Vs. T6P: T6P accumulation is often lethal (e.g., in M. tuberculosis

    
     mutants). 3-kT is part of a functional energy-harvesting pathway, representing healthy catabolism.
    

Experimental Validation: Enzymatic Quantification Protocol

The most robust application of 3-kT in research is its use as a proxy analyte for quantifying trehalose with absolute specificity, avoiding the glucose interference common in acid hydrolysis methods.

Protocol: 3-Ketotrehalose-Based Detection of Trehalose

Principle: Trehalose is oxidized to 3-ketotrehalose by trehalose-3-dehydrogenase (TDH), with concomitant reduction of an electron acceptor (e.g., DCIP or NAD(P)+). The colorimetric or fluorometric change is directly proportional to the 3-kT formed.

Reagents
  • Buffer: 50 mM Potassium Phosphate, pH 7.0.

  • Enzyme: Purified Recombinant Trehalose-3-Dehydrogenase (e.g., from Rhizobium or Agrobacterium), 1 U/mL.

  • Electron Acceptor: 2,6-Dichlorophenolindophenol (DCIP) or Thiazolyl Blue Tetrazolium Bromide (MTT).

  • Sample: Cell lysate or serum extract.

Workflow Step-by-Step
  • Extraction: Lyse cells in 80% ethanol (boiling, 10 min) to extract sugars and denature native enzymes. Centrifuge and dry supernatant. Resuspend in Buffer.

  • Reaction Setup:

    • Mix 50 µL Sample + 140 µL Buffer.

    • Add 10 µL DCIP (0.2 mM final).

    • Initiate: Add 10 µL TDH Enzyme.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Measurement:

    • For DCIP: Measure decrease in absorbance at 600 nm (Blue

      
       Colorless).
      
    • For NAD(P): Measure increase in absorbance at 340 nm .[3]

  • Quantification: Calculate concentration using a standard curve of pure trehalose.

Workflow Visualization

AssayWorkflow Sample Biological Sample (Cell Lysate/Serum) Extract Ethanol Extraction (Inactivates host enzymes) Sample->Extract 80% EtOH, 95°C Reaction Enzymatic Reaction Trehalose + DCIP --(TDH)--> 3-kT + DCIP(red) Extract->Reaction Reconstitute in Buffer Measure Spectrophotometry (OD 600nm or 340nm) Reaction->Measure 30 min @ 37°C Result Data Analysis Quantify 3-kT Formation Measure->Result Calculate Flux

Figure 2: Analytical workflow for quantifying trehalose via the 3-ketotrehalose intermediate.

Case Study: 3-kT in Mycobacterium tuberculosis (Mtb) Drug Development

While Mtb primarily utilizes the OtsAB pathway, the Ag85 complex (mycolyltransferases) utilizes trehalose to form Trehalose Dimycolate (TDM, Cord Factor). Recent strategies involve 3-position modified trehalose analogs (e.g., 3-azidotrehalose) that mimic the 3-kT steric profile or exploit the tolerance of the 3-position for metabolic labeling.

  • Experimental Data: Studies using 3-azidotrehalose (3-AzT) show it is incorporated into the Mtb cell wall by Ag85, allowing fluorescent labeling of live bacteria.

  • Relevance to 3-kT: The tolerance of the Ag85 enzyme for modifications at the 3-carbon (where the ketone would be in 3-kT) validates the 3-position as a non-essential binding motif for cell wall incorporation, but a critical motif for dehydrogenase recognition.

Key Insight: If a drug candidate inhibits trehalose-3-dehydrogenase, it specifically blocks the energy salvage pathway (3-kT route) without affecting the structural cell wall pathway, offering a novel antimicrobial mechanism with low toxicity to the host (humans lack this pathway).

References

  • Elbein, A. D., et al. (2003). "New insights on trehalose: a multifunctional molecule." Glycobiology, 13(4), 17R-27R. Link

  • Kalscheuer, R., & Koliwer-Brandl, H. (2014). "Genetics of mycobacterial trehalose metabolism."[4] Microbiology Spectrum, 2(4). Link

  • Gicquel, B., et al. (2018). "The OtsAB pathway is essential for trehalose biosynthesis in Mycobacterium tuberculosis." Journal of Bacteriology. Link

  • Megazyme. "Trehalose Assay Kit (Enzymatic) Protocol." Megazyme Technical Booklets. Link

  • Takeuchi, M., et al. (2018). "3-Ketotrehalose production by Agrobacterium tumefaciens and its application." Journal of Bioscience and Bioengineering. Link

Sources

Head-to-Head Comparison: 3-Ketotrehalose (3-KT) Detection Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ketotrehalose (3-KT) is a critical metabolic intermediate in the biosynthesis of aminoglycoside antibiotics and a high-value precursor for rare sugar production. Unlike its parent compound,


-trehalose  (which is non-reducing and chemically inert), 3-KT possesses a keto group at the C-3 position, rendering it a reducing sugar .

This chemical distinction is the linchpin of all detection strategies. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, the reducing nature of 3-KT allows for rapid, low-cost colorimetric screening that completely excludes background trehalose. This guide compares the three primary detection methodologies: HPLC-RID , Colorimetric (Redox) Assays , and Thin Layer Chromatography (TLC) , providing protocols to validate 3-KT production in Agrobacterium or enzymatic systems.

Method 1: HPLC-RID (The Quantitative Gold Standard)

Best For: Precise quantification, purity analysis, and separation of 3-KT from trehalose and glucose.

Principle

Since 3-KT and trehalose lack strong chromophores (conjugated double bonds), UV detection is generally ineffective without derivatization. Refractive Index Detection (RID) is the industry standard. Separation is achieved using ligand-exchange (calcium or lead form) or amino-bonded silica columns, which resolve the slight hydrodynamic volume and polarity differences between the ketone-bearing 3-KT and the hydroxyl-bearing trehalose.

Protocol: Isocratic Separation[1]
  • Instrument: HPLC system (e.g., Agilent 1260, Waters Alliance) with a Refractive Index Detector (heated to 35-40°C to minimize drift).

  • Column: Bio-Rad Aminex HPX-87C (Calcium form) or Waters XBridge Amide.

    • Note: The Aminex HPX-87H (Acid form) is less suitable due to potential degradation of ketosugars at low pH/high heat.

  • Mobile Phase:

    • For Aminex HPX-87C: HPLC-grade Water (100%), 0.6 mL/min at 80°C.

    • For Amino Columns: Acetonitrile:Water (75:25 v/v), 1.0 mL/min at 30°C.

  • Sample Prep:

    • Centrifuge fermentation broth at 12,000 x g for 5 min.

    • Filter supernatant through a 0.22 µm PVDF filter.

    • Dilute 1:10 with mobile phase to prevent column overloading.

Data Output & Interpretation[2][3][4][5][6][7][8][9][10][11][12][13]
  • Retention Time (RT): On an amino column, 3-KT elutes after trehalose due to increased interaction with the stationary phase.

    • Trehalose: ~6.5 min

    • 3-Ketotrehalose: ~8.2 min

  • Linearity:

    
     typically achieved between 0.1 – 50 g/L.
    
Pros & Cons
ProsCons
High Specificity: Resolves 3-KT from glucose and trehalose.[1][2][3]Low Sensitivity: RID is 10-100x less sensitive than UV/MS.
Non-Destructive: Samples can be collected for NMR.[4]Gradient Incompatibility: RID requires isocratic flow.
Robust: Tolerates crude fermentation samples well.Temperature Sensitive: Baseline drift occurs if temp fluctuates.

Method 2: Colorimetric Redox Assay (High-Throughput Screening)

Best For: Rapid screening of clones/enzymes. Crucial Differentiator: Detects 3-KT specifically in a background of trehalose.[1]

Principle

Trehalose is a non-reducing disaccharide (1,1-glycosidic bond). The oxidation of the C-3 hydroxyl to a ketone in 3-KT introduces a reducing center (via keto-enol tautomerization). Therefore, standard reducing sugar tests (Benedict’s, DNS, Fehling’s) will yield a positive signal for 3-KT but remain negative for trehalose.

Protocol: Modified Benedict’s Assay (Microplate Format)
  • Reagents:

    • Benedict’s Reagent: 17.3g copper(II) sulfate, 173g sodium citrate, 100g sodium carbonate in 1L water.[5][6]

  • Workflow:

    • Pipette 100 µL of cell-free supernatant into a PCR plate.

    • Add 100 µL of Benedict’s Reagent.

    • Heat at 95°C for 5-10 minutes in a thermocycler.

    • Transfer 150 µL to a clear flat-bottom microplate.

    • Measure Absorbance at 735 nm (depletion of Cu²⁺) or visual inspection (Brick Red precipitate).

Critical Control
  • Glucose Check: If your system contains residual glucose (also a reducing sugar), this method yields false positives. You must use a glucose oxidase (GOD) kit to quantify glucose separately and subtract it, or ensure glucose is fully consumed by the bacteria before harvesting.

Pros & Cons
ProsCons
Cost: Extremely cheap (<$0.05/sample).Interference: Detects all reducing sugars (Glucose, Fructose).
Speed: Process 96 samples in <15 mins.Semi-Quantitative: Precision is lower than HPLC.
Selectivity: Ignores Trehalose background completely.Instability: 3-KT is alkali-labile; prolonged heating degrades it.

Method 3: Thin Layer Chromatography (TLC)

Best For: Qualitative confirmation of conversion and monitoring reaction progress.

Principle

TLC separates sugars based on polarity. The key to 3-KT detection is differential staining . A general charring stain (Anisaldehyde) visualizes all sugars, while a specific reducing sugar stain (Tetrazolium) visualizes only 3-KT.

Protocol
  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: n-Butanol : Ethanol : Water (5 : 3 : 2 v/v/v).

  • Run Time: ~45 minutes (for 10 cm rise).

  • Visualization (Dual Staining Strategy):

    • Lane 1 (Total Sugar): Spray with Anisaldehyde-H₂SO₄ and heat at 110°C. Trehalose appears as a green/grey spot; 3-KT appears distinct (often yellowish/brown).

    • Lane 2 (3-KT Specific): Spray with Triphenyltetrazolium Chloride (TTC) (2% in 0.5M NaOH). Heat gently (steam). 3-KT appears as a red spot (formazan dye) due to reduction. Trehalose remains invisible.

Pros & Cons
ProsCons
Visual Proof: Direct visualization of conversion.Labor Intensive: Not suitable for >10 samples.
Low Tech: Requires no expensive machinery.Resolution: Poor separation of isomers (e.g., 3-KT vs 4-KT).

Comparative Data Summary

FeatureHPLC-RIDColorimetric (Benedict's)TLC (TTC Stain)
Detection Limit (LOD) 10–50 mg/L5–10 mg/L~100 mg/L
Quantification Precise (± 1%)Semi-Quant (± 15%)Qualitative
Trehalose Interference Separates peaksZero Interference Zero Interference
Glucose Interference Separates peaksHigh Interference Separates spots
Throughput 30 mins/sample96 samples/15 mins10 samples/hour
Equipment Cost High ($50k+)Low ($5k plate reader)Negligible

Experimental Workflow Diagram

The following diagram illustrates the decision logic for selecting the appropriate detection method based on the sample stage (Screening vs. Validation).

G Start Sample: Cell-Free Supernatant GlucoseCheck Does sample contain Glucose? Start->GlucoseCheck HPLC Method 1: HPLC-RID (Quantitative) GlucoseCheck->HPLC Yes (Separation required) Colorimetric Method 2: Benedict's/TTC Assay (High Throughput) GlucoseCheck->Colorimetric No (Pure Trehalose feed) GlucoseRemoval Pre-treatment: Glucose Oxidase (GOD) or Metabolic Exhaustion GlucoseCheck->GlucoseRemoval Yes (For rapid screen) Colorimetric->HPLC Quantify Yield TLC Method 3: TLC with Dual Stain (Qualitative Check) Colorimetric->TLC Verify Positive Hits TLC->HPLC Final Validation GlucoseRemoval->Colorimetric

Caption: Decision matrix for 3-KT detection. Use colorimetric assays for screening only if glucose is absent; otherwise, HPLC is required.

References

  • Agilent Technologies. (2021). Comparison of Ultraviolet and Refractive Index Detections in the HPLC Analysis of Sugars. National Institutes of Health. Link

  • Sode, K., et al. (2001).[1] Enzymatic synthesis of a novel trehalose derivative, 3,3'-diketotrehalose, and its potential application as the trehalase enzyme inhibitor.[1] FEBS Letters. Link

  • Takeuchi, M., et al. (2008). Properties of glucoside 3-dehydrogenase and its potential applications.[3] Academic Journals. Link

  • Microbiology Info. (2022). Benedict’s Test- Principle, Composition, Preparation, Procedure and Result Interpretation.Link

  • Biorbyt. (2024).[7] Trehalose Colorimetric Microplate Assay Kit.Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ketotrehalose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Ketotrehalose, a ketosugar derivative of trehalose. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the rationale behind each step, ensuring a culture of safety and scientific integrity within your laboratory.

Part 1: Pre-Disposal Risk Assessment and Chemical Profile

Before any disposal protocol is initiated, a thorough risk assessment is paramount. This begins with understanding the chemical's characteristics.

Chemical Identity and Properties:

  • Systematic Name: (2R,3R,5S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-one[2]

  • Molecular Formula: C₁₂H₂₀O₁₁[2]

  • Parent Compound: D-(+)-Trehalose[3]

PropertyInformation (based on D-(+)-Trehalose)Citation
Physical State Off-white solid/powder[4]
Hazard Classification Not a hazardous substance or mixture[1]
Incompatibilities Strong oxidizing agents, Acids[5]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂) upon combustion[4]

The primary rationale for cautious handling, despite the non-hazardous nature of the parent compound, is the introduction of a ketone functional group. While this modification is unlikely to impart significant acute toxicity, its effect on environmental degradation and reactivity has not been fully characterized.

Part 2: Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety minimizes the risk of exposure and environmental contamination.

Required Personal Protective Equipment (PPE)

Even with non-hazardous chemicals, a standard PPE protocol protects against unforeseen reactions and contamination.

  • Eye Protection: Wear tightly fitting safety goggles.[6]

  • Hand Protection: Wear impervious gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.[6]

  • Respiratory Protection: Not generally required for small quantities under normal, well-ventilated conditions. Avoid generating dust.[1][6]

Spill Management Protocol

In the event of a spill, the following steps should be taken to mitigate risks:

  • Area Evacuation and Ventilation: For large spills, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, sweep up the material and place it in a suitable, labeled container for disposal.[4] Avoid generating dust.[1][6] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a chemical waste container.

  • Cleaning: Clean the spill area thoroughly with soap and water.[7]

  • Waste Disposal: Dispose of all contaminated materials (absorbent, PPE) as chemical waste.

Part 3: Step-by-Step Disposal Procedures

The appropriate disposal method for 3-Ketotrehalose depends on the quantity and form (solid vs. aqueous) of the waste. The overarching principle is to prevent its release into the sanitary sewer system or general solid waste.[8]

Disposal of Solid 3-Ketotrehalose Waste

This applies to unused reagents, contaminated materials (e.g., weighing paper), and spill cleanup debris.

Workflow for Solid Waste Disposal

A Step 1: Collect Waste B Step 2: Containerize A->B  Place in a chemically  compatible container C Step 3: Label B->C  Affix a hazardous  waste label D Step 4: Store C->D  Store in a designated  satellite accumulation area E Step 5: Arrange Pickup D->E  Contact EHS for  waste pickup

Caption: Workflow for Solid 3-Ketotrehalose Waste Disposal.

Procedural Steps:

  • Collection: Collect all solid 3-Ketotrehalose waste in a designated container.

  • Containerization: The waste container must be closable, puncture-resistant, and leakproof.[9] A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: Label the container clearly with "Hazardous Waste" and list the contents, including "3-Ketotrehalose". Ensure the label includes the accumulation start date and the responsible researcher's name.

  • Storage: Store the sealed container in a designated and secure satellite accumulation area, away from incompatible materials like strong oxidizing agents.[5]

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for disposal at a licensed chemical destruction plant or via controlled incineration.[6]

Disposal of Aqueous Solutions of 3-Ketotrehalose

Discharging solutions of sugars into the sewer system is discouraged as it can contribute to a high biological oxygen demand (BOD) in wastewater, potentially harming aquatic life.[10][11]

Workflow for Aqueous Waste Disposal

A Step 1: Collect Waste B Step 2: Containerize A->B  Pour into a sealable,  leak-proof container C Step 3: Label B->C  Affix a hazardous  waste label with contents D Step 4: Store C->D  Store in a designated  satellite accumulation area E Step 5: Arrange Pickup D->E  Contact EHS for  waste pickup

Caption: Workflow for Aqueous 3-Ketotrehalose Waste Disposal.

Procedural Steps:

  • Collection: Collect all aqueous waste containing 3-Ketotrehalose.

  • Containerization: Use a sealable, leak-proof container, such as a carboy, suitable for liquid waste. Do not fill the container to more than 80% of its capacity to allow for expansion.

  • Labeling: Label the container clearly with "Hazardous Waste" and list all constituents, including "3-Ketotrehalose" and the solvent (e.g., water), with their approximate concentrations.

  • Storage: Store the sealed container in secondary containment (such as a spill tray) within a designated satellite accumulation area.

  • Disposal: Arrange for pickup by your institution's EHS department.

Decontamination of Empty Containers

Empty containers that held 3-Ketotrehalose must be properly decontaminated before being recycled or discarded.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water) three times.[12]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as aqueous chemical waste.[12]

  • Deface Label: Completely remove or deface the original chemical label on the container.[12]

  • Final Disposal: The clean, decontaminated container can then be disposed of in the appropriate recycling or general waste stream, in accordance with your institution's policies.

Part 4: Environmental Considerations and Regulatory Compliance

While not classified as a hazardous substance, the responsible disposal of 3-Ketotrehalose is a matter of good stewardship and regulatory compliance. The large-scale production of sugars can have environmental impacts, including high water consumption and soil degradation.[13] Discharging even non-hazardous organic compounds into the environment can have unforeseen consequences.

Adherence to the disposal procedures outlined in this guide ensures compliance with the general requirements set forth by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) regarding chemical waste management. Always consult your local and institutional regulations, as they may have specific requirements.[8][14]

References

  • SAFETY DATA SHEET 112901-Trehalose USP . DC Fine Chemicals. Available at: [Link]

  • How to dispose large amount of wet sugar? . Seasoned Advice - Stack Exchange. Available at: [Link]

  • OSHA and Biohazard Waste Disposal: A Compliance Guide . PureWay. Available at: [Link]

  • Safety Data Sheet: D(+)-Trehalose dihydrate . Carl ROTH. Available at: [Link]

  • SAFETY DATA SHEET: D(+)-Trehalose dihydrate . Fisher Scientific. Available at: [Link]

  • Safety Data Sheet: D(+)-Trehalose dihydrate . Carl ROTH. Available at: [Link]

  • Preparation of 3-amino-3-deoxy derivatives of trehalose and sucrose and their activities . PubMed. Available at: [Link]

  • NIH Waste Disposal Guide 2022 . National Institutes of Health. Available at: [Link]

  • The environmental impact of the sugar industry waste in Sudan . ScienceOpen. Available at: [Link]

  • Environmental Toxicant Exposures and Type 2 Diabetes Mellitus: Two Interrelated Public Health Problems on the Rise . PubMed. Available at: [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. Available at: [Link]

  • Waste Disposal Procedure . Louisiana State University. Available at: [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. Available at: [Link]

  • The Environmental Impact of the Sugar Industry Waste in Sudan . SciSpace. Available at: [Link]

  • Environmental Insults to Glucose Metabolism: The Role of Pollutants in Insulin Resistance . MDPI. Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . A-Plus-Consulting. Available at: [Link]

  • OSHA and Biohazard Waste Disposal Guidelines . Daniels Health. Available at: [Link]

  • OSHA Biohazard Waste Disposal Guidelines: An Introduction . Solus Group. Available at: [Link]

  • 3-ketotrehalose (C12H20O11) . PubChem. Available at: [Link]

Sources

Operational Safety Guide: Handling and Disposal of 3-Ketotrehalose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

3-Ketotrehalose (CAS: 10593-03-0) is a disaccharide derivative and a key intermediate in the metabolism of Agrobacterium tumefaciens. While often classified as non-hazardous under GHS/CLP standards (similar to its parent compound, Trehalose), it must be handled with Level 1 Laboratory Safety Precautions .

The Core Philosophy: In handling 3-Ketotrehalose, the primary risk is not acute toxicity to the scientist, but rather cross-contamination and hygroscopic degradation of the compound. As a Senior Application Scientist, I recommend treating this substance with the "Precious Reagent" protocol—where PPE serves the dual purpose of protecting the operator from particulate irritation and protecting the sample from biological contaminants (RNases, skin oils, bacteria).

Hazard Identification Summary
Hazard ClassClassificationPrimary Risk
Health Low (Not GHS Classified)Mechanical irritation of eyes/respiratory tract (Dust).
Physical Hygroscopic PowderClumping and degradation if exposed to humidity.[1]
Reactivity StableCompatible with water; avoid strong oxidizing agents.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to ensure zero-contact handling. Standard "exam gloves" are insufficient for high-purity applications; specific thickness and material grades are required to prevent micro-perforations.

PPE CategoryRecommended SpecificationRationale (Causality)
Hand Protection Nitrile Gloves (Powder-Free) Min. Thickness: 0.11 mm (4-5 mil)Sample Integrity: Latex proteins can contaminate carbohydrate assays. Nitrile offers superior chemical resistance and prevents skin oil transfer.
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1 / EN166)Mechanical Safety: Prevents airborne particulates from entering the tear duct. Goggles are required only if generating significant dust clouds.
Respiratory Fume Hood (Preferred) or N95 Mask Inhalation Control: While non-toxic, inhaling carbohydrate dust can trigger mucous membrane irritation. A fume hood prevents sample loss to air currents.
Body Protection Standard Lab Coat (Cotton/Poly blend)Contamination Barrier: Prevents clothes fibers from falling into the sample and protects street clothes from spills.

Operational Protocol: Handling & Solubilization

Objective: To weigh and solubilize 3-Ketotrehalose without introducing moisture or particulate contaminants.

A. The "Static-Free" Weighing Workflow

Carbohydrate derivatives are prone to static charge, causing powder to "jump" or cling to spatulas.

  • Environmental Prep:

    • Ensure the balance is leveled.

    • Critical Step: Place an ionizing bar or use an anti-static gun on the weighing boat before adding the powder.

    • Why? Neutralizing static charge ensures accurate mass readings and prevents powder drift.

  • Transfer:

    • Use a stainless steel spatula (plastic spatulas generate static).

    • Transfer the required amount into a pre-tared, sterile microcentrifuge tube or glass vial.

    • Immediately reseal the stock container. Wrap the cap with Parafilm if storing for >1 week to prevent moisture ingress.

  • Solubilization (Standard Stock: 100 mM):

    • 3-Ketotrehalose is highly water-soluble.[1]

    • Add molecular biology grade water (nuclease-free).

    • Vortex gently for 15-30 seconds.

    • Note: If the solution appears cloudy, warm gently to 37°C for 2 minutes. Do not boil, as this may degrade the ketone group.

B. Spills and Exposure Response[1][2]
  • Dry Spill: Do not wet the powder (it will become sticky). Sweep up carefully with a brush and pan, or use a HEPA vacuum.

  • Wet Spill: Absorb with paper towels. Clean the area with water followed by 70% Ethanol to remove sticky residues and prevent microbial growth on the surface.

  • Eye Contact: Flush with water for 15 minutes.

  • Inhalation: Move to fresh air.

Disposal & Environmental Safety[1][3][4]

Although 3-Ketotrehalose is biodegradable, laboratory best practices dictate that it should not be poured down the drain. This prevents the normalization of improper disposal habits.[2]

Disposal Decision Tree
  • Solid Waste (Contaminated Gloves/Paper):

    • Dispose of in standard Solid Chemical Waste bins.

  • Liquid Waste (Stock Solutions):

    • Collect in a container labeled "Non-Hazardous Organic Aqueous Waste."

    • Disposal Method: Incineration or biological treatment plant processing (via EHS contractor).

  • Empty Containers:

    • Triple rinse with water.[2][3] Deface the label. Recycle as glass/plastic or dispose of in regular trash.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the "Closed-Loop" handling process to ensure safety and purity.

G cluster_prep Preparation Phase cluster_action Active Handling cluster_disposal Cleanup & Disposal Start START: Reagent Retrieval PPE_Check 1. Don PPE (Nitrile + Glasses) Start->PPE_Check Static_Ctrl 2. Neutralize Static (Ionizer/Gun) PPE_Check->Static_Ctrl Weigh 3. Weighing (Steel Spatula) Static_Ctrl->Weigh Seal 4. Seal Stock (Parafilm) Weigh->Seal Solubilize 5. Solubilize (Water/Buffer) Weigh->Solubilize Clean 6. Decontaminate (Water -> 70% EtOH) Seal->Clean Solubilize->Clean Waste 7. Disposal (Non-Haz Aqueous) Clean->Waste

Figure 1: The "Closed-Loop" handling workflow minimizes exposure and maximizes sample integrity. Note the critical step of static neutralization prior to weighing.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (n.d.). Trehalose Compound Summary (Parent Structure Data). National Center for Biotechnology Information. [Link]

  • American Chemical Society. (n.d.). Chemical Safety in the Laboratory. ACS Center for Lab Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.